An In-depth Technical Guide to the Isorhapontin Biosynthesis Pathway in Picea abies
For Researchers, Scientists, and Drug Development Professionals Abstract Isorhapontin, a stilbenoid glucoside abundant in the bark of Norway spruce (Picea abies), has garnered significant interest for its potential pharm...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isorhapontin, a stilbenoid glucoside abundant in the bark of Norway spruce (Picea abies), has garnered significant interest for its potential pharmacological applications. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutics. This technical guide provides a comprehensive overview of the isorhapontin biosynthesis pathway in Picea abies, detailing the enzymatic steps, the genes involved, and the regulatory mechanisms. The pathway commences with the general phenylpropanoid pathway, leading to the formation of p-coumaroyl-CoA. Two key enzymes, stilbene synthase 1 (PaSTS1) and stilbene synthase 2 (PaSTS2), catalyze the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce the stilbene backbone, resveratrol. Subsequent modifications of resveratrol, including hydroxylation, O-methylation, and glucosylation, lead to the formation of isorhapontin and the related compound astringin. This document summarizes the available quantitative data, provides detailed experimental protocols for key assays, and visualizes the pathway and experimental workflows using Graphviz diagrams.
The Isorhapontin Biosynthesis Pathway
The biosynthesis of isorhapontin in Picea abies is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through a series of enzymatic modifications of the stilbene core.
Formation of the Stilbene Backbone: The Role of Stilbene Synthase
The initial and rate-limiting step in stilbene biosynthesis is the formation of resveratrol. This reaction is catalyzed by the enzyme stilbene synthase (STS). In Picea abies, two highly similar stilbene synthase genes, PaSTS1 and PaSTS2, have been identified. These enzymes facilitate the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to yield the trihydroxystilbene, resveratrol.[1][2][3]
Post-Resveratrol Modifications: Hydroxylation, O-methylation, and Glucosylation
Following its synthesis, resveratrol undergoes a series of modifications to yield the major tetrahydroxystilbene glucosides found in spruce, astringin and isorhapontin.[1][2][3] This process involves three key enzymatic steps:
Hydroxylation: Resveratrol is hydroxylated at the 3' position to form piceatannol. The specific enzyme responsible for this step in Picea abies has not yet been definitively characterized.
O-methylation: Piceatannol is then O-methylated at the 3' position to form isorhapontigenin. While two O-methyltransferases, PaOMT2 and PaOMT3, have been identified in Picea abies and shown to act on various phenolic compounds, their specific activity on piceatannol has not been experimentally confirmed.
Glucosylation: Finally, isorhapontigenin is glucosylated to produce isorhapontin. The specific UDP-glucosyltransferase (UGT) that catalyzes this reaction in Picea abies has not been fully characterized, although a UGT active on coniferyl alcohol has been identified in this species.[1]
The biosynthesis of the related compound astringin follows a similar path, with piceatannol being directly glucosylated.
The overall biosynthetic pathway from resveratrol is depicted in the following diagram:
Isorhapontin: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals Introduction Isorhapontin, a stilbene glycoside, is a natural compound of significant interest in the fields of pharmacology and phytochemistry. As the 3-O-...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isorhapontin, a stilbene glycoside, is a natural compound of significant interest in the fields of pharmacology and phytochemistry. As the 3-O-β-D-glucoside of isorhapontigenin, it belongs to a class of compounds known for their diverse biological activities. This technical guide provides an in-depth overview of the natural sources of isorhapontin, its quantitative distribution in various plant species, detailed experimental protocols for its extraction, isolation, and quantification, and a summary of its known interactions with key signaling pathways.
Natural Sources and Distribution
Isorhapontin is primarily found in a select number of plant families, with notable concentrations in the Pinaceae, Gnetaceae, and Polygonaceae families.
Picea species (Spruce): Isorhapontin is a significant phenolic compound in the bark and roots of the Norway spruce (Picea abies)[1]. It is one of the predominant stilbene glycosides, alongside astringin and piceid, found in this species[1][2]. The concentration is particularly high in the inner bark[3].
Gnetum species: Several species within the Gnetum genus are rich sources of isorhapontin and its aglycone, isorhapontigenin. Gnetum parvifolium is a notable example[3][4][5]. The Gnetaceae family is predominantly located in the tropical regions of Asia, Africa, and South America[3].
Rheum species (Rhubarb): Various species of rhubarb are well-documented sources of isorhapontin, often referred to as rhaponticin in this context. It is mainly found in the roots and rhizomes of plants such as Rheum rhaponticum[6][7][8].
Quantitative Distribution of Isorhapontin
The concentration of isorhapontin can vary significantly depending on the plant species, the specific part of the plant, and the extraction method used. The following table summarizes the quantitative data available from the literature.
In plants such as Norway spruce, the biosynthesis of isorhapontin begins with the general phenylpropanoid pathway, leading to the formation of p-coumaroyl-CoA. This precursor undergoes condensation with three molecules of malonyl-CoA, catalyzed by stilbene synthase (STS), to produce the stilbene backbone, resveratrol. Resveratrol then undergoes a series of modifications—hydroxylation, O-methylation, and O-glucosylation—to yield isorhapontin.
Biosynthesis pathway of Isorhapontin.
Experimental Protocols
Extraction and Isolation of Isorhapontin from Picea abies Bark
This protocol describes a general procedure for the extraction and isolation of isorhapontin, which can be adapted based on available equipment and desired purity.
1. Materials and Equipment:
Dried and powdered Picea abies bark
Solvents: Ethanol, water, methanol, n-hexane
Pressurized Liquid Extraction (PLE) system (or Soxhlet/ultrasonic bath)
Rotary evaporator
Column chromatography setup (Sephadex LH-20)
Thin-Layer Chromatography (TLC) plates and developing chamber
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system (optional)
Load approximately 30 g of powdered spruce bark into the extraction cell of the PLE system.
Perform the extraction using 70% ethanol as the solvent.
Set the extraction parameters: temperature at 180°C and pressure at 50 bar.
The static extraction time is typically 15-20 minutes, followed by a flush with fresh solvent.
Collect the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.
3. Isolation Procedure (Column Chromatography):
Dissolve the crude extract in a minimal amount of methanol.
Pre-treat the extract by liquid-liquid partitioning against n-hexane to remove non-polar compounds like fats and waxes.
Pack a Sephadex LH-20 column with methanol as the mobile phase.
Load the polar fraction of the extract onto the column.
Elute the column with methanol.
Collect fractions and monitor the separation using TLC, visualizing with UV light.
Combine fractions containing the compound of interest (isorhapontin).
For higher purity, the enriched fraction can be further purified using preparative HPLC.
Workflow for Isorhapontin extraction and analysis.
Quantification of Isorhapontin by HPLC-UV
1. Instrumentation and Conditions:
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV or Diode Array Detector (DAD).
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase: A gradient elution is typically used.
Solvent A: Water with 0.1% formic acid.
Solvent B: Acetonitrile or Methanol.
Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-10% B; 30-35 min, 10% B. This should be optimized for the specific column and sample matrix.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection Wavelength: Approximately 320 nm.
Injection Volume: 10-20 µL.
2. Sample and Standard Preparation:
Prepare a stock solution of pure isorhapontin standard in methanol (e.g., 1 mg/mL).
Create a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 1 to 100 µg/mL.
Prepare the plant extract sample by dissolving a known weight of the dried extract in methanol, filtering it through a 0.45 µm syringe filter, and diluting if necessary to fall within the calibration range.
3. Analysis and Calculation:
Inject the calibration standards to generate a calibration curve of peak area versus concentration.
Inject the sample extract.
Identify the isorhapontin peak in the sample chromatogram by comparing its retention time with that of the standard.
Quantify the amount of isorhapontin in the sample using the calibration curve.
Signaling Pathways Modulated by Isorhapontin and Isorhapontigenin
The biological activities of isorhapontin are largely attributed to its aglycone, isorhapontigenin, which is formed after oral administration and metabolism. Isorhapontigenin has been shown to modulate several key signaling pathways, particularly those involved in inflammation and cancer.
Inhibiting the NF-κB Pathway: It prevents the degradation of IκB-α, thereby blocking the translocation of the NF-κB p65 subunit to the nucleus and reducing the expression of pro-inflammatory cytokines like IL-6 and IL-8[7][9].
Suppressing the PI3K/Akt Pathway: This pathway, often insensitive to corticosteroids, is a target of isorhapontigenin, contributing to its anti-inflammatory action[9].
Modulating MAPK Pathways: It can suppress the activation of mitogen-activated protein kinases (MAPKs), which are crucial in the inflammatory response[10].
Activating the Nrf2 Pathway: Isorhapontigenin can upregulate the expression of Nrf2 and Heme Oxygenase-1 (HO-1), leading to an antioxidant and anti-inflammatory response[11].
Anti-cancer Pathways: Isorhapontigenin has demonstrated anti-tumor effects through various mechanisms, including:
Modulation of Cell Cycle and Proliferation: It can induce cell cycle arrest and inhibit cancer cell proliferation by targeting pathways such as MAPK/PI3K and downregulating proteins like Cyclin D1[1][6].
Targeting EGFR Signaling: In some cancers, it has been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling axes, including EGFR-PI3K-Akt and EGFR-Erk1/2[6].
Inhibition of STAT1: It can regulate the STAT1 signaling pathway, which is involved in cell growth and apoptosis[1].
Anti-inflammatory signaling of Isorhapontigenin.
Conclusion
Isorhapontin is a promising natural stilbenoid with a well-defined distribution in several plant families, making it an accessible target for natural product research. The methodologies for its extraction, isolation, and quantification are well-established, relying on standard phytochemical techniques. The growing body of evidence on the molecular mechanisms of its aglycone, isorhapontigenin, particularly its influence on key inflammatory and cancer-related signaling pathways, underscores its potential for the development of novel therapeutic agents. This guide provides a foundational resource for researchers and professionals seeking to explore the scientific and medicinal value of isorhapontin.
A Comprehensive Technical Guide to the Pharmacological Properties of Isorhapontin
For Researchers, Scientists, and Drug Development Professionals Introduction Isorhapontin is a naturally occurring stilbenoid glycoside found in various plant species, including Gnetum montanum and certain spruce species...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isorhapontin is a naturally occurring stilbenoid glycoside found in various plant species, including Gnetum montanum and certain spruce species (Picea sp.). As the glucoside of isorhapontigenin, it is a structural analog of resveratrol, a well-studied polyphenol known for its diverse biological activities. Emerging research has highlighted Isorhapontin and its aglycone, isorhapontigenin, as promising compounds with a wide spectrum of pharmacological effects, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties.
This technical guide provides an in-depth overview of the core pharmacological properties of Isorhapontin, with a focus on the bioactive form, isorhapontigenin, into which Isorhapontin is metabolized. The document synthesizes current scientific findings, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to support further research and drug development efforts.
Pharmacokinetics and Metabolism
While Isorhapontin is the compound found in nature, its biological activities are largely attributed to its aglycone, isorhapontigenin. Following oral administration, glycosides like Isorhapontin are typically hydrolyzed by intestinal enzymes or gut microbiota, releasing the aglycone, which is then absorbed into systemic circulation.
Pre-clinical pharmacokinetic studies in Sprague-Dawley rats have demonstrated that isorhapontigenin exhibits favorable pharmacokinetic profiles, superior to that of resveratrol. Following oral administration, isorhapontigenin is rapidly absorbed and demonstrates a longer residence time in the systemic circulation.[1][2] Notably, its oral bioavailability is approximately 50% higher than resveratrol, with dose-normalized maximal plasma concentrations (Cmax/Dose) and plasma exposures (AUC/Dose) being two to three folds greater.[1][2][3] Repeated daily dosing for one week did not significantly alter its major oral pharmacokinetic parameters.[1][2]
Table 1: Pharmacokinetic Parameters of Isorhapontigenin in Sprague-Dawley Rats
Isorhapontigenin has demonstrated potent anti-inflammatory effects in various in vitro models, often superior to resveratrol.[3] Its mechanisms primarily involve the suppression of key pro-inflammatory signaling pathways.
Mechanism of Action
Isorhapontigenin exerts its anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), two critical transcription factors that regulate the expression of inflammatory mediators.[3] Furthermore, it modulates the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is implicated in inflammatory responses that are often insensitive to corticosteroids.[3] Studies have also shown its ability to suppress the phosphorylation of mitogen-activated protein kinases (MAPKs), including JNK, ERK1/2, and p38.
In lipopolysaccharide (LPS)-stimulated macrophages, isorhapontigenin inhibits the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB, thereby preventing the nuclear translocation of NF-κB. This leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes such as interleukin-6 (IL-6), interleukin-8 (CXCL8), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).
Figure 1: Anti-inflammatory signaling pathway of Isorhapontigenin.
Quantitative Data
Table 2: Anti-Inflammatory Activity of Isorhapontigenin
Isorhapontigenin exhibits potent antioxidant activity, reported to be even more effective than the classical antioxidant vitamin E.[4] Its antioxidant effects are mediated through both direct free radical scavenging and modulation of endogenous antioxidant defense systems.
Mechanism of Action
Isorhapontigenin directly scavenges reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components such as lipids and DNA.[4] In vitro studies have shown its ability to inhibit lipid peroxidation in rat liver microsomes, brain mitochondria, and synaptosomes.[4] It achieves this by preventing the formation of malondialdehyde (MDA), a key marker of lipid peroxidation, and preserving the levels of reduced glutathione (GSH), a critical intracellular antioxidant.[4]
Furthermore, isorhapontigenin upregulates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that controls the expression of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). By promoting the nuclear translocation of Nrf2, isorhapontigenin enhances the cell's intrinsic antioxidant capacity.
Figure 2: Antioxidant signaling pathway of Isorhapontigenin.
Quantitative Data
Studies have shown that isorhapontigenin at concentrations of 10⁻⁵ to 10⁻⁶ mol/L significantly inhibits MDA formation and prevents the decrease of GSH in various in vitro models, with a potency comparable to or greater than vitamin E at 10⁻⁴ mol/L.[4]
Anti-Cancer Properties
Isorhapontigenin has emerged as a promising anti-cancer agent, demonstrating inhibitory effects on cell proliferation, survival, migration, and invasion in various cancer cell lines, including bladder, breast, and prostate cancer.
Mechanism of Action
The anti-cancer activity of isorhapontigenin is multi-faceted, involving the modulation of several critical signaling pathways that govern cancer cell behavior.
PI3K/Akt/mTOR Pathway Inhibition: A key mechanism is the suppression of the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival. Isorhapontigenin inhibits the phosphorylation of Akt and downstream effectors of mTOR, leading to cell cycle arrest and inhibition of protein synthesis.
MAPK Pathway Modulation: Isorhapontigenin also inhibits the phosphorylation of kinases in the MAPK pathway, such as p38 and ERK, which are linked to cell proliferation and survival.[5]
Induction of Apoptosis: The compound induces programmed cell death (apoptosis) by downregulating anti-apoptotic proteins and upregulating pro-apoptotic proteins.
Inhibition of Cell Migration and Invasion: Isorhapontigenin has been shown to inhibit the migration and invasion of cancer cells, key processes in metastasis.[5]
Figure 3: Anti-cancer mechanisms of Isorhapontigenin.
Quantitative Data
Table 3: In Vitro Anti-Cancer Activity of Isorhapontigenin
Isorhapontigenin has shown significant neuroprotective effects in pre-clinical models of cerebral ischemia/reperfusion (I/R) injury, a condition that occurs when blood supply is restored to the brain after a stroke.
Mechanism of Action
The neuroprotective mechanisms of isorhapontigenin are closely linked to its antioxidant and anti-apoptotic properties.
Activation of PKCε/Nrf2/HO-1 Pathway: In models of cerebral I/R, isorhapontigenin has been found to activate the Protein Kinase C epsilon (PKCε)/Nrf2/HO-1 signaling pathway.[6] This enhances the brain's antioxidant defenses, reducing oxidative stress-induced neuronal damage.
Modulation of PI3K/Akt Pathway: Isorhapontigenin also activates the pro-survival PI3K/Akt signaling pathway.[3] This activation leads to the inhibition of apoptosis by decreasing the expression of pro-apoptotic proteins like Bax and caspase-3, and increasing the expression of the anti-apoptotic protein Bcl-2.[7]
Reduction of Oxidative Stress: The compound significantly reduces the levels of ROS, 4-Hydroxynonenal (4-HNE), and 8-hydroxy-2'deoxyguanosine (8-OHdG), all markers of oxidative damage in brain tissue following I/R injury.[6]
Figure 4: Neuroprotective signaling pathways of Isorhapontigenin.
In Vivo Efficacy
In a rat model of middle cerebral artery occlusion/reperfusion (MCAO/R), intraperitoneal injection of isorhapontigenin immediately after ischemia led to a dose-dependent reduction in infarct volume, brain water content, and neurological deficit scores.[7]
Experimental Protocols
This section provides an overview of the methodologies used in the key studies cited. For full, detailed protocols, please refer to the original publications.
Cell Viability (MTT) Assay
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.
General Protocol:
Cells are seeded in 96-well plates and allowed to adhere overnight.
Cells are treated with various concentrations of isorhapontigenin or vehicle control for a specified period (e.g., 24, 48 hours).
MTT solution (typically 0.5 mg/mL final concentration) is added to each well and incubated for 2-4 hours at 37°C.
The culture medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.
The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
Cell viability is expressed as a percentage of the vehicle-treated control. The IC₅₀ value is calculated from the dose-response curve.
Western Blot Analysis for Signaling Proteins
Principle: This technique is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. It is commonly used to assess the phosphorylation status of signaling proteins (e.g., Akt, NF-κB).
General Protocol:
Protein Extraction: Cells are treated as required, then lysed in a buffer containing protease and phosphatase inhibitors to preserve the proteins and their phosphorylation state.
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-phospho-Akt, anti-NF-κB p65).
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
Detection: A chemiluminescent substrate is added to the membrane, and the light emitted is captured by an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Figure 5: General experimental workflow for Western Blot analysis.
In Vivo Cerebral Ischemia/Reperfusion Model (MCAO/R)
Principle: This surgical model in rodents is widely used to mimic the effects of ischemic stroke in humans. It involves temporarily blocking a major cerebral artery to induce ischemia, followed by its release to allow reperfusion.
General Protocol (as per Sun & Cui, 2020 and Zheng et al., 2021):
Anesthesia: Male Sprague-Dawley or Wistar rats are anesthetized (e.g., with chloral hydrate or isoflurane).
Occlusion: The middle cerebral artery (MCA) is occluded. A common method is the intraluminal filament technique, where a nylon monofilament is inserted via the external carotid artery and advanced to block the origin of the MCA.
Ischemia Period: The occlusion is maintained for a specific duration (e.g., 2 hours).
Reperfusion: The filament is withdrawn to allow blood flow to be restored to the ischemic territory.
Treatment: Isorhapontigenin or vehicle is administered at a specified time relative to the ischemic event (e.g., intraperitoneally immediately after ischemia).
Outcome Assessment: After a reperfusion period (e.g., 24 hours), neurological deficits are scored, and brain tissue is harvested to measure infarct volume (using TTC staining), edema, and molecular markers of injury and inflammation.
Conclusion
Isorhapontin, primarily through its active metabolite isorhapontigenin, presents a compelling profile as a multi-target therapeutic agent. Its superior oral bioavailability compared to resveratrol, combined with potent anti-inflammatory, antioxidant, anti-cancer, and neuroprotective activities, makes it a strong candidate for further drug development. The mechanisms of action, involving the modulation of key signaling pathways such as NF-κB, PI3K/Akt/mTOR, and Nrf2, are well-documented in pre-clinical models. The quantitative data and established experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to design future studies aimed at translating the therapeutic potential of this promising natural compound into clinical applications.
Isorhapontin's In Vitro Mechanisms of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Isorhapontin is a stilbenoid glycoside found in various plant species. Upon ingestion and cellular uptake, it is often metabolized to its aglyc...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isorhapontin is a stilbenoid glycoside found in various plant species. Upon ingestion and cellular uptake, it is often metabolized to its aglycone form, isorhapontigenin, which is largely responsible for its biological activities. This technical guide provides a comprehensive overview of the in vitro mechanisms of action of isorhapontin and its active metabolite, isorhapontigenin, with a focus on its anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. The information presented herein is intended to support further research and drug development efforts.
Core Mechanisms of Action
In vitro studies have revealed that isorhapontigenin exerts its pharmacological effects through the modulation of several key signaling pathways. These include the inhibition of pro-inflammatory pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK), the modulation of cell survival and proliferation through the Phosphoinositide 3-kinase (PI3K)/Akt pathway, and the activation of the antioxidant response via Nuclear factor erythroid 2-related factor 2 (Nrf2).
Anti-Inflammatory Effects
Isorhapontigenin has demonstrated potent anti-inflammatory properties in various in vitro models. A primary mechanism is the inhibition of the NF-κB signaling pathway. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, isorhapontigenin has been shown to inhibit the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[1] Additionally, isorhapontigenin has been observed to suppress the activation of the PI3K/Akt pathway, which is often dysregulated in inflammatory conditions.[2][3]
Antioxidant Activity
The antioxidant effects of isorhapontigenin are largely attributed to its ability to activate the Nrf2 signaling pathway.[4][5][6] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Isorhapontigenin can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[5][6] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the upregulation of protective enzymes like Heme Oxygenase-1 (HO-1).[5][6] Furthermore, isorhapontigenin has been shown to directly scavenge reactive oxygen species (ROS).[7][8]
Anticancer Activity
Isorhapontigenin exhibits anticancer properties in vitro by inducing cell cycle arrest and apoptosis, and by inhibiting cancer cell migration.[4] These effects are mediated through the modulation of multiple signaling pathways, including the EGFR-PI3K-Akt and NF-κB pathways.[4] By inhibiting these pathways, isorhapontigenin can suppress the proliferation of cancer cells.
Neuroprotective Effects
In vitro models of neurotoxicity have demonstrated the neuroprotective potential of isorhapontigenin. It can protect neuronal cells from oxidative stress-induced damage by activating the Nrf2/HO-1 pathway.[5][6] In models of cerebral ischemia/reperfusion injury, isorhapontigenin has been shown to reduce neuronal cell death and decrease the production of ROS.[5][6]
Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro studies on isorhapontigenin.
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
Cell Seeding: Plate cells (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and culture for 24 hours.
Treatment: Treat the cells with various concentrations of isorhapontigenin for the desired duration (e.g., 24-48 hours). Include a vehicle control group.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.
Western Blot Analysis for Protein Expression
Cell Lysis: After treatment with isorhapontigenin, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Nrf2, HO-1, p-Akt, Akt, p-p65, p65) overnight at 4°C.
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Culture and Treatment: Grow cells on glass coverslips and treat with isorhapontigenin followed by stimulation with an inflammatory agent (e.g., LPS).
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
Blocking: Block with 1% BSA in PBS to prevent non-specific antibody binding.
Primary Antibody Staining: Incubate with a primary antibody against the NF-κB p65 subunit.
Secondary Antibody Staining: Wash and incubate with a fluorescently labeled secondary antibody.
Nuclear Staining: Counterstain the nuclei with DAPI.
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Analysis: Assess the localization of the p65 subunit (cytoplasmic vs. nuclear) in the treated and control cells.
Nrf2/ARE Luciferase Reporter Assay
Cell Transfection: Co-transfect cells with a luciferase reporter plasmid containing the Antioxidant Response Element (ARE) and a Renilla luciferase control plasmid for normalization.
Treatment: Treat the transfected cells with isorhapontigenin or a vehicle control.
Cell Lysis: Lyse the cells using a passive lysis buffer.
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the fold induction of ARE activity.
Visualizations of Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by isorhapontin/isorhapontigenin.
Caption: Isorhapontigenin inhibits the NF-κB pathway.
Caption: Isorhapontigenin activates the Nrf2 pathway.
Caption: Isorhapontigenin modulates the PI3K/Akt pathway.
Caption: General workflow for in vitro experiments.
Conclusion
The in vitro evidence strongly suggests that isorhapontin, primarily through its aglycone isorhapontigenin, is a multi-target compound with significant therapeutic potential. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, cancer, and neurodegeneration provides a solid foundation for its further development as a novel therapeutic agent. The data and protocols presented in this guide are intended to facilitate future research in this promising area.
A Comprehensive Technical Guide to the Biological Activity Screening of Isorhapontin
For Researchers, Scientists, and Drug Development Professionals Introduction Isorhapontin, a stilbenoid compound, has garnered significant interest in the scientific community for its diverse pharmacological activities....
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isorhapontin, a stilbenoid compound, has garnered significant interest in the scientific community for its diverse pharmacological activities. As an analog of resveratrol, it presents a promising avenue for the development of novel therapeutics. This technical guide provides an in-depth overview of the biological activity screening of Isorhapontin, focusing on its antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways and workflows.
Quantitative Data Summary
The following tables summarize the quantitative data on the biological activities of Isorhapontin, providing a comparative overview of its efficacy.
Table 1: Antioxidant Activity of Isorhapontin
Assay
Test System
IC50 (µM)
Reference
DPPH Radical Scavenging
Cell-free
-
[Data not available in search results]
ABTS Radical Scavenging
Cell-free
-
[Data not available in search results]
Note: While the antioxidant properties of Isorhapontin are widely reported, specific IC50 values from DPPH and ABTS assays were not explicitly found in the provided search results. Researchers are encouraged to perform these standard assays to quantify its radical scavenging activity.
Table 2: Anti-inflammatory Activity of Isorhapontin
Note: Isorhapontigenin has been shown to significantly inhibit nitric oxide production in LPS-stimulated RAW 264.7 cells in a dose-dependent manner, though a specific IC50 value was not provided in the search results.[3]
Note: Isorhapontigenin has been shown to inhibit the proliferation of A549 cells, but a specific IC50 value was not available in the search results.[4][5] The IC50 for HeLa cells is for the related compound Isorhamnetin.
Note: Isorhapontigenin treatment has been shown to protect differentiated SH-SY5Y cells from OGD/R-induced damage in a dose-dependent manner.[6] While the neuroprotective effects on PC12 cells are documented, specific quantitative data on the percentage increase in cell viability were not detailed in the search results.
Experimental Protocols
This section details the methodologies for key experiments used in the biological activity screening of Isorhapontin.
Antioxidant Activity Assays
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.
Sample Preparation: Dissolve Isorhapontin in a suitable solvent (e.g., methanol or ethanol) to prepare a stock solution. From the stock, prepare a series of dilutions (e.g., 1 to 100 µg/mL).
Reaction Mixture: In a 96-well plate or test tubes, add a fixed volume of the DPPH solution (e.g., 100 µL) to an equal volume of each Isorhapontin dilution.
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[2][10]
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. A blank containing the solvent and DPPH solution is also measured.[2][10]
Calculation: The percentage of radical scavenging activity is calculated using the formula:
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
The IC50 value, the concentration of Isorhapontin required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration.
Anti-inflammatory Activity Assays
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells. The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.
Protocol:
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics. Seed the cells in a 96-well plate at a density of approximately 1.5 x 10^5 cells/mL and incubate for 24 hours.[11]
Treatment: Pre-treat the cells with various concentrations of Isorhapontin (e.g., 10-20 µM) for 1-2 hours.[3]
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[11][12]
Griess Assay:
Collect the cell culture supernatant.
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[13]
Incubate the mixture at room temperature for 10-15 minutes in the dark.[13]
Measure the absorbance at 540 nm.
Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Anti-cancer Activity Assays
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product.
Protocol:
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
Treatment: Treat the cells with various concentrations of Isorhapontin (e.g., 10-40 µM for MCF-7 cells) for a specified period (e.g., 24, 48, or 72 hours).[1]
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[14]
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[15]
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.[7][16]
Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of Isorhapontin that inhibits cell growth by 50%, is then calculated.
Neuroprotective Activity Assays
Principle: This assay evaluates the ability of Isorhapontin to protect neuronal cells (e.g., PC12 or SH-SY5Y) from damage induced by oxidative stress (e.g., using H2O2 or oxygen-glucose deprivation/reperfusion). Cell viability is typically assessed using the MTT assay.
Protocol:
Cell Culture and Differentiation: Culture neuronal cells such as PC12 or SH-SY5Y. For some applications, differentiation into a more neuron-like phenotype may be induced (e.g., with Nerve Growth Factor for PC12 cells).
Pre-treatment: Pre-treat the cells with various concentrations of Isorhapontin for a designated time (e.g., 24 hours).
Induction of Oxidative Stress:
H2O2 Treatment: Expose the cells to a cytotoxic concentration of hydrogen peroxide (e.g., 200 µM H2O2 for 4 hours).[7]
Oxygen-Glucose Deprivation/Reperfusion (OGD/R): Subject the cells to a period of glucose and oxygen deprivation followed by a period of reperfusion to mimic ischemic conditions.[6]
Cell Viability Assessment: Perform the MTT assay as described in the anti-cancer activity section to determine the percentage of viable cells.
Calculation: The neuroprotective effect is quantified as the percentage increase in cell viability in Isorhapontin-treated cells compared to the cells subjected to oxidative stress alone.
Signaling Pathways and Experimental Workflows
The biological activities of Isorhapontin are mediated through its interaction with various cellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and typical experimental workflows.
Isorhapontin: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Stilbenoid Glycoside: From Phytochemistry to Preclinical Insights Introduction Isorhapontin is a naturally occurring stilbenoid glycoside, a class of polyphenolic compounds known for their diver...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Review of the Stilbenoid Glycoside: From Phytochemistry to Preclinical Insights
Introduction
Isorhapontin is a naturally occurring stilbenoid glycoside, a class of polyphenolic compounds known for their diverse biological activities. It is the 3-O-β-D-glucoside of isorhapontigenin.[1] Structurally, stilbenoids are characterized by a 1,2-diphenylethylene backbone. The addition of a glucose moiety to the isorhapontigenin structure enhances its water solubility.[2] Isorhapontin is of significant interest to the scientific community due to its potential therapeutic applications, which are largely attributed to the bioactivity of its aglycone, isorhapontigenin, upon metabolism. This technical guide provides a comprehensive overview of isorhapontin, focusing on its chemical properties, natural sources, biosynthesis, and preclinical data, with a particular emphasis on its aglycone's anti-inflammatory and potential anticancer activities.
Chemical and Physical Properties
Isorhapontin is chemically known as 3-Hydroxy-5-[(1E)-2-(4-hydroxy-3-methoxyphenyl)ethen-1-yl]phenoxy β-D-glucopyranoside.[1] Its fundamental properties are summarized in the table below.
Isorhapontin is predominantly found in gymnosperms, particularly in various species of spruce (Picea). It has been identified in the bark and roots of Norway spruce (Picea abies), Sitka spruce (Picea sitchensis), and white spruce (Picea glauca).[1][4] Additionally, it is present in some species of the genus Gnetum, such as Gnetum cleistostachyum.[4][5]
The biosynthesis of isorhapontin in spruce trees proceeds via the phenylpropanoid pathway. The process begins with the formation of resveratrol, a well-known stilbenoid. Resveratrol then undergoes further enzymatic modifications, including hydroxylation, O-methylation, and finally O-glucosylation, to yield isorhapontin.[6][7][8] Fungal infection of spruce trees has been shown to enhance the production of isorhapontin, suggesting its role as a phytoalexin in plant defense mechanisms.[6][7]
Biosynthesis of Isorhapontin from Phenylpropanoid Precursors.
Preclinical Pharmacology
While research on isorhapontin itself is ongoing, a significant body of evidence highlights the biological activities of its aglycone, isorhapontigenin. Upon oral administration, isorhapontin is likely hydrolyzed to isorhapontigenin, which is then absorbed. Pharmacokinetic studies on isorhapontigenin in Sprague-Dawley rats have shown that it is rapidly absorbed after oral dosing and possesses an oral bioavailability approximately 50% higher than that of resveratrol.[2][9]
Anti-inflammatory Activity of Isorhapontigenin
Isorhapontigenin has demonstrated potent anti-inflammatory effects. In studies using primary human airway epithelial cells, it concentration-dependently inhibited the release of pro-inflammatory cytokines IL-6 and CXCL8 with IC50 values at least twofold lower than those of resveratrol.[2][9]
Bioactivity
Model
IC50 / Ki
Reference
Anti-inflammatory
Inhibition of IL-6 release (human airway epithelial cells)
The anti-inflammatory effects of isorhapontigenin are associated with the modulation of key intracellular signaling pathways. It has been shown to reduce the activation of NF-κB and AP-1, two critical transcription factors involved in the inflammatory response.[2][9] Furthermore, isorhapontigenin suppresses the PI3K/Akt/FoxO3A pathway, a signaling cascade that is often insensitive to corticosteroids, suggesting a potential therapeutic advantage in steroid-resistant inflammatory conditions.[2][9]
The Discovery and Isolation of Isorhapontin from Spruce Bark: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Isorhapontin, a stilbenoid glycoside, has emerged as a compound of significant interest within the scientific community. Predominantly found in...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isorhapontin, a stilbenoid glycoside, has emerged as a compound of significant interest within the scientific community. Predominantly found in the bark of various spruce species (Picea spp.), this natural polyphenol is recognized for its potential therapeutic properties, which are increasingly being explored for applications in pharmaceuticals and nutraceuticals. Isorhapontin is the glucoside of isorhapontigenin and is a key component of the tree's natural defense mechanism against pathogens and environmental stressors.[1] This technical guide provides an in-depth overview of the discovery, isolation, and purification of isorhapontin from spruce bark, presenting detailed experimental protocols, quantitative data, and insights into its biological activity.
Discovery and Occurrence in Spruce Bark
Isorhapontin, alongside other stilbenes such as astringin and piceid, has been identified as a major phenolic constituent in the bark of several spruce species, including Norway spruce (Picea abies) and Sitka spruce (Picea sitchensis).[1][2] Its presence in both mycorrhizal and non-mycorrhizal roots of Norway spruce suggests its integral role in the plant's physiology.[1] Research has shown that the concentration of these stilbenoids can be substantial, making spruce bark, a readily available byproduct of the forestry industry, an attractive and sustainable source for their extraction. The biosynthesis of isorhapontin in spruce proceeds via the stilbene synthase pathway, with resveratrol serving as a key precursor.
Experimental Protocols for Extraction and Isolation
The successful isolation of isorhapontin from spruce bark hinges on efficient extraction and purification methodologies. A variety of techniques have been developed and optimized to maximize yield and purity.
Extraction Methodologies
The initial step in isolating isorhapontin is the extraction from the raw bark material. The choice of extraction method and solvent significantly impacts the yield and the profile of the co-extracted compounds.
1. Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction is an efficient method that utilizes acoustic cavitation to disrupt the plant cell walls, enhancing solvent penetration and mass transfer.
Protocol:
Fresh or dried inner bark of Norway spruce (Picea abies) is ground to a fine powder.
The powdered bark is suspended in 60% aqueous ethanol.
The mixture is subjected to ultrasonication for a specified duration.
The extract is then filtered to remove solid plant material.
The solvent is evaporated under reduced pressure to yield the crude extract.
2. Pressurized Liquid Extraction (PLE)
Pressurized liquid extraction, also known as accelerated solvent extraction (ASE), employs elevated temperatures and pressures to increase the efficiency and speed of the extraction process.
Protocol:
Dried and milled spruce bark is packed into an extraction cell.
The cell is filled with the extraction solvent (e.g., ethanol or water).
The temperature and pressure are raised to the desired levels (e.g., 160-180°C for ethanol).
A static extraction is performed for a set period, followed by a dynamic flush with fresh solvent.
The collected extract is concentrated to obtain the crude product.
3. Soxhlet Extraction
A classic and exhaustive extraction method, Soxhlet extraction, provides a high yield of extractives through continuous extraction with a distilled solvent.
Protocol:
Dried and ground spruce bark is placed in a thimble within the Soxhlet apparatus.
The extraction solvent (e.g., diethyl ether or ethanol) is heated in the receiving flask.
The solvent vapor travels to the condenser, liquefies, and drips onto the bark material, extracting the soluble compounds.
Once the Soxhlet chamber is full, the extract is siphoned back into the receiving flask.
This cycle is repeated for several hours to ensure complete extraction.
The solvent is then removed by rotary evaporation.
Purification Techniques
Crude extracts from spruce bark contain a complex mixture of compounds. Therefore, purification is a critical step to isolate isorhapontin with high purity. Column chromatography is the most common and effective method for this purpose.
1. Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it.
Protocol:
A glass column is packed with a suitable stationary phase, such as silica gel.
The crude spruce bark extract is dissolved in a minimal amount of solvent and loaded onto the top of the column.
A mobile phase, typically a gradient of non-polar to polar solvents (e.g., a hexane-ethyl acetate gradient), is passed through the column.
Fractions are collected as the solvent elutes from the column.
Each fraction is analyzed (e.g., by thin-layer chromatography or HPLC) to identify those containing isorhapontin.
Fractions containing pure isorhapontin are combined and the solvent is evaporated.
For achieving very high purity, preparative HPLC is the method of choice. It operates on the same principles as analytical HPLC but with a larger column and higher flow rates to handle larger sample loads.
Protocol:
A semi-purified fraction containing isorhapontin is dissolved in the mobile phase.
The solution is injected onto a preparative reverse-phase column (e.g., C18).
A gradient elution is typically employed, using a mixture of water (often with a small amount of acid, like formic acid) and an organic solvent (e.g., acetonitrile or methanol).
The eluent is monitored by a UV detector, and the peak corresponding to isorhapontin is collected.
The solvent is then removed to yield highly purified isorhapontin.
Quantitative Data Presentation
The efficiency of different extraction methods can be compared based on the yield of the crude extract and the concentration of isorhapontin within that extract.
Note: Quantitative data for isorhapontin concentration in crude extracts is often reported as part of the total stilbenoid content. Further purification is required to determine the precise yield of pure isorhapontin.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the extraction and purification of isorhapontin from spruce bark.
Caption: General experimental workflow for isorhapontin isolation.
Signaling Pathway
Isorhapontin is the glycoside of isorhapontigenin. Studies on isorhapontigenin have revealed its superior bioavailability and anti-inflammatory properties compared to resveratrol. One of the key signaling pathways it modulates is the PI3K/Akt pathway, which is implicated in cellular processes like growth, proliferation, and survival, and is often dysregulated in inflammatory diseases and cancer.
Caption: Isorhapontigenin inhibits the PI3K/Akt signaling pathway.
Biological Activity: Isorhapontin vs. Isorhapontigenin
While much of the research on biological activity has focused on isorhapontigenin due to its structural similarity to resveratrol, isorhapontin itself exhibits biological effects. For instance, isorhapontin has demonstrated antimicrobial activity. Pharmacokinetic studies have shown that isorhapontigenin is rapidly absorbed and possesses greater oral bioavailability than resveratrol.[6] It is plausible that isorhapontin may be hydrolyzed to isorhapontigenin in vivo to exert some of its systemic effects. The anti-inflammatory actions of isorhapontigenin are particularly noteworthy, with studies showing its ability to suppress key inflammatory pathways, such as the PI3K/Akt pathway, more effectively than resveratrol.[6]
Conclusion
Spruce bark represents a rich and sustainable source of the bioactive stilbenoid, isorhapontin. Efficient extraction techniques such as ultrasound-assisted and pressurized liquid extraction, followed by robust purification methods like column chromatography and preparative HPLC, can yield high-purity isorhapontin for research and development. The biological activities of its aglycone, isorhapontigenin, particularly its potent anti-inflammatory effects mediated through pathways like PI3K/Akt, underscore the therapeutic potential of this class of compounds. This technical guide provides a foundational framework for scientists and drug development professionals to explore the promising applications of isorhapontin.
The Role of Isorhapontin in Plant Defense: A Technical Guide
Audience: Researchers, scientists, and drug development professionals. Core Content: This guide provides an in-depth examination of isorhapontin, a stilbenoid phytoalexin, and its crucial role in the defense mechanisms o...
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides an in-depth examination of isorhapontin, a stilbenoid phytoalexin, and its crucial role in the defense mechanisms of plants, particularly coniferous species. It covers the biosynthesis of isorhapontin, its induction by various stressors, proposed mechanisms of action, and detailed experimental protocols for its study.
Introduction: Phytoalexins and the Stilbenoid Arsenal
Plants, as sessile organisms, have evolved a sophisticated innate immune system to defend against a wide array of pathogens and environmental stresses.[1] A key component of this system is the production of phytoalexins—low molecular weight, antimicrobial compounds that are synthesized de novo and accumulate rapidly at the site of infection or stress.[2][3] Among the diverse chemical classes of phytoalexins, stilbenoids have garnered significant attention for their potent biological activities.
Isorhapontin (also known as isorhaponticin or piceasid) is a glycosylated stilbene predominantly found in gymnosperms of the Picea (spruce) genus.[4][5] Structurally, it is the 3-O-β-D-glucoside of isorhapontigenin. As a phytoalexin, its production is significantly enhanced in response to biotic threats, such as fungal pathogens, and abiotic challenges like drought or UV radiation.[1][4] This document elucidates the multifaceted role of isorhapontin in plant immunity, providing a technical resource for its investigation and potential application.
Biosynthesis of Isorhapontin
The biosynthesis of isorhapontin is a multi-step process originating from the general phenylpropanoid pathway. The key enzyme initiating the stilbene-specific branch is Stilbene Synthase (STS). In Norway spruce (Picea abies), the pathway proceeds via the formation of resveratrol, which is then sequentially modified to yield isorhapontin.[4]
The established biosynthetic route is as follows:
Initiation: One molecule of p-coumaroyl-CoA condenses with three molecules of malonyl-CoA.
Stilbene Synthesis: The enzyme Stilbene Synthase (STS) catalyzes this condensation to form the foundational stilbene, 3,5,4'-trihydroxystilbene (resveratrol).[4]
Post-Resveratrol Modifications: Resveratrol undergoes a series of enzymatic modifications:
Hydroxylation: Addition of a hydroxyl group at the 3' position.
O-methylation: Addition of a methyl group to the 3'-hydroxyl group, forming isorhapontigenin.
O-glucosylation: Attachment of a glucose molecule at the 3-hydroxyl position to produce the final, more stable compound, isorhapontin.[4]
Figure 1. Biosynthetic pathway of Isorhapontin in Picea species.
Induction and Signaling in Plant Defense
The production of isorhapontin is tightly regulated and is induced as part of the plant's defense response. Both biotic and abiotic stresses trigger a signaling cascade that leads to the upregulation of key biosynthetic genes, most notably Stilbene Synthase (STS).[4][6]
Biotic Induction: Fungal pathogens are potent inducers. Inoculation of spruce with fungal mycelium leads to a significant increase in STS transcript abundance, which is followed by the accumulation of isorhapontin and related stilbenoids in the bark.[4][5] This response is a classic example of Pathogen-Associated Molecular Pattern (PAMP)-Triggered Immunity (PTI). PAMPs from the fungus are recognized by Pattern Recognition Receptors (PRRs) on the plant cell surface, initiating a downstream signaling cascade.
Signaling Cascade: While the precise pathway leading to isorhapontin is an active area of research, it is understood to involve common elements of plant defense signaling:
Pathogen Recognition: Fungal PAMPs (e.g., chitin) are detected by PRRs.
Signal Transduction: This recognition activates a Mitogen-Activated Protein Kinase (MAPK) cascade and triggers an influx of calcium ions (Ca²⁺).
Hormonal Crosstalk: Defense hormones, primarily Salicylic Acid (SA) and Jasmonic Acid (JA), play a crucial role in amplifying the defense signal.[7][8]
Transcriptional Activation: The signaling cascade converges on the nucleus, leading to the activation of transcription factors that bind to the promoter regions of defense-related genes, including STS.
Phytoalexin Synthesis: Increased expression of STS drives the synthesis of resveratrol and, subsequently, isorhapontin.
Figure 2. Conceptual signaling pathway for pathogen-induced Isorhapontin synthesis.
Antimicrobial Activity and Mechanism of Action
Isorhapontin and its related stilbenoids are key contributors to the chemical defense of spruce. Transgenic spruce lines overexpressing STS produce higher levels of isorhapontin and show significantly greater inhibition of fungal growth in vitro.[4]
Quantitative Data
While direct MIC (Minimum Inhibitory Concentration) or IC₅₀ (half-maximal inhibitory concentration) values for pure isorhapontin against major plant pathogens are not widely published, data from closely related compounds and its concentration in plant tissues provide strong evidence of its defensive capacity.
Table 1: Concentration of Isorhapontin in Picea Species
Table 2: Antifungal Activity of Isorhapontin-Related Stilbenoids
Compound
Pathogen
Activity Metric
Value
Reference
Rhapontigenin*
Candida albicans
MIC
128 - 256 µg/mL
Pterostilbene
Botrytis cinerea
IC₅₀
37 µg/mL
Resveratrol
Botrytis cinerea
IC₅₀
125 µg/mL
ε-viniferin
Botrytis cinerea
IC₅₀
40 µg/mL
*Note: Rhapontigenin is the aglycone of rhapontin, an isomer of isorhapontin.
Proposed Mechanism of Antifungal Action
The precise molecular targets of isorhapontin are still under investigation. However, studies on its aglycone (isorhapontigenin) and other stilbenoids suggest a multi-pronged mechanism of action against fungal pathogens.
Cell Membrane Disruption: Stilbenoids can interfere with the fungal plasma membrane, altering its fluidity and permeability. This leads to the leakage of essential intracellular components and disrupts critical membrane-bound enzyme functions.
Inhibition of Ergosterol Biosynthesis: A proposed mechanism for the related compound rhapontigenin is the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion compromises membrane integrity and leads to cell death.
Induction of Oxidative Stress: Treatment with rhapontigenin has been shown to increase levels of Reactive Oxygen Species (ROS) within fungal cells. This oxidative burst damages cellular components, including DNA, proteins, and lipids, and can trigger programmed cell death (apoptosis).
Figure 3. Proposed antifungal mechanisms of action for Isorhapontin and its aglycone.
Experimental Protocols
Investigating the role of isorhapontin requires robust methods for its extraction, quantification, and biological activity assessment.
Protocol: Extraction and Quantification by HPLC
This protocol outlines a general procedure for extracting and quantifying isorhapontin from spruce bark.
1. Sample Preparation:
Collect fresh bark tissue from Picea abies.
Freeze-dry the tissue to a constant weight and grind into a fine powder (e.g., using a ball mill).
2. Extraction:
Weigh approximately 100 mg of powdered bark into a microcentrifuge tube.
Add 1.5 mL of 80% methanol (MeOH) as the extraction solvent.
Vortex thoroughly for 1 minute.
Sonicate in an ultrasonic bath for 30 minutes at room temperature.
Centrifuge at 14,000 x g for 15 minutes.
Carefully transfer the supernatant to a new tube.
Repeat the extraction process on the pellet with another 1.0 mL of 80% MeOH.
Combine the supernatants and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
Re-suspend the dried extract in 500 µL of 50% MeOH for HPLC analysis.
Filter the re-suspended extract through a 0.22 µm syringe filter into an HPLC vial.
3. HPLC-UV Analysis:
System: A standard HPLC system equipped with a UV/Vis or Diode Array Detector (DAD).
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient:
0-5 min: 10% B
5-25 min: Linear gradient from 10% to 50% B
25-30 min: Linear gradient from 50% to 90% B
30-35 min: Hold at 90% B
35-40 min: Return to 10% B and equilibrate.
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Detection: Monitor at 306 nm for stilbenes.
Quantification: Prepare a standard curve using a pure isorhapontin standard (e.g., 1 to 200 µg/mL). Calculate the concentration in the sample based on the peak area and the standard curve.
This protocol determines the Minimum Inhibitory Concentration (MIC) of isorhapontin against a model fungal pathogen like Botrytis cinerea.
1. Preparation of Fungal Inoculum:
Grow B. cinerea on Potato Dextrose Agar (PDA) plates for 7-10 days at 22°C.
Harvest conidia by flooding the plate with sterile saline (0.85% NaCl) containing 0.01% Tween 80 and gently scraping the surface.
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
Adjust the spore concentration to 1 x 10⁵ spores/mL using a hemocytometer.
2. Microdilution Assay:
Use a sterile 96-well flat-bottom microtiter plate.
Prepare a stock solution of isorhapontin in dimethyl sulfoxide (DMSO).
Perform a two-fold serial dilution of the isorhapontin stock solution across the plate (e.g., from 512 µg/mL down to 1 µg/mL) in a suitable liquid medium, such as Potato Dextrose Broth (PDB). Ensure the final DMSO concentration is below 1% (v/v) in all wells.
Add the adjusted fungal inoculum to each well to a final concentration of 5 x 10⁴ spores/mL.
Include a positive control (medium + inoculum, no compound) and a negative control (medium only).
Seal the plate and incubate at 22°C for 48-72 hours in the dark.
3. Determination of MIC:
The MIC is defined as the lowest concentration of isorhapontin that causes complete visual inhibition of fungal growth (no turbidity) compared to the positive control.
Growth can also be assessed spectrophotometrically by reading the optical density at 600 nm.
Figure 4. General experimental workflow for investigating Isorhapontin's defense role.
Conclusion and Future Directions
Isorhapontin is a potent stilbenoid phytoalexin that plays an integral role in the defense systems of spruce and other conifers. Its biosynthesis is rapidly induced by biotic and abiotic stresses through complex signaling pathways involving defense hormones and the activation of the key enzyme, Stilbene Synthase. The accumulation of isorhapontin at high concentrations in challenged tissues provides a formidable chemical barrier to invading pathogens, likely through mechanisms that disrupt fungal membrane integrity and induce oxidative stress.
For researchers and drug development professionals, isorhapontin and its derivatives represent promising candidates for novel antimicrobial agents. Future research should focus on:
Elucidating Molecular Targets: Identifying the specific fungal enzymes or proteins that isorhapontin interacts with to exert its antifungal effect.
Broad-Spectrum Activity: Determining the MIC and IC₅₀ values of pure isorhapontin against a wide range of economically important plant pathogens.
Synergistic Effects: Investigating potential synergistic interactions between isorhapontin and existing fungicides to enhance efficacy and combat resistance.
Metabolic Engineering: Exploring the potential to engineer crop plants with the isorhapontin biosynthetic pathway to enhance their disease resistance.
By continuing to unravel the complexities of this fascinating plant defense compound, new avenues for sustainable agriculture and novel therapeutic development can be realized.
Unveiling the Cytotoxic Potential of Isorhapontin's Aglycone, Isorhapontigenin: A Technical Overview
An In-depth Examination of Preclinical Cytotoxicity Data for Researchers and Drug Development Professionals Isorhapontin, a stilbenoid found in various plant species, is a glucoside of isorhapontigenin.[1] While direct p...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Examination of Preclinical Cytotoxicity Data for Researchers and Drug Development Professionals
Isorhapontin, a stilbenoid found in various plant species, is a glucoside of isorhapontigenin.[1] While direct preliminary cytotoxicity studies on isorhapontin are limited in the current body of scientific literature, substantial research has been conducted on its aglycone, isorhapontigenin (ISO). This technical guide provides a comprehensive overview of the existing preclinical data on the cytotoxic effects of isorhapontigenin, offering valuable insights for researchers, scientists, and professionals in drug development. The cytotoxic activity observed in studies on isorhapontigenin is pivotal for understanding the potential anti-cancer applications of its parent compound, isorhapontin, assuming intracellular conversion.
Quantitative Cytotoxicity Data of Isorhapontigenin
The cytotoxic effects of isorhapontigenin have been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, has been determined in several studies. The data underscores the compound's potential as an anti-proliferative agent.
Note: The IC50 value for Caco-2 cells was reported as achieving 50% cell viability at a concentration of 50 µM.[3]
Experimental Protocols for Cytotoxicity Assays
The evaluation of isorhapontigenin's cytotoxicity has employed standard in vitro assays to measure cell viability and cell death. The following are detailed methodologies for the key experiments cited.
Cell Culture and Treatment:
Human cancer cell lines, such as MCF7 (breast cancer) and Caco-2 (colorectal cancer), are cultured in appropriate media (e.g., DMEM or RPMI) supplemented with fetal bovine serum and antibiotics.[2][3] Cells are maintained in a controlled environment at 37°C with 5% CO2.[2] For cytotoxicity testing, cells are seeded in multi-well plates and allowed to adhere overnight before being treated with various concentrations of isorhapontigenin or a vehicle control (like DMSO).[2][3]
This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability.
Cell Seeding: Plate cells in a 96-well plate at a specific density and incubate overnight.
Compound Treatment: Treat the cells with varying concentrations of isorhapontigenin for a specified duration (e.g., 48 hours).[2]
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[3]
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
Lactate Dehydrogenase (LDH) Assay:
This assay quantifies the release of LDH from damaged cells into the culture medium, serving as a marker for cytotoxicity.
Cell Seeding and Treatment: Seed and treat cells in a multi-well plate as described above.[2]
Sample Collection: After the incubation period, collect the cell culture supernatant.
LDH Reaction: Use a commercial LDH assay kit to measure the LDH activity in the supernatant according to the manufacturer's protocol.[2] This typically involves a reaction where LDH catalyzes the conversion of lactate to pyruvate, which then leads to the formation of a colored product.
Absorbance Measurement: Measure the absorbance of the colored product, which is directly proportional to the amount of LDH released and, therefore, the extent of cell death.
Signaling Pathways and Molecular Mechanisms of Isorhapontigenin-Induced Cytotoxicity
Isorhapontigenin has been shown to induce cancer cell death through the modulation of several key signaling pathways, primarily leading to apoptosis (programmed cell death).
Induction of Caspase-Dependent Apoptosis:
Studies in MCF7 breast cancer cells have demonstrated that isorhapontigenin treatment leads to a significant increase in apoptotic cell death.[2] This is accompanied by the activation of key apoptotic proteins, including cleaved PARP, cytoplasmic Cytochrome-C, cleaved caspase-3, and cleaved caspase-9, indicating that apoptosis is mediated through a caspase-dependent pathway.[2]
Inhibition of MAPK/PI3K Signaling Pathway:
Isorhapontigenin has been observed to inhibit the phosphorylation of critical proteins in the MAPK/PI3K signaling pathway, such as p38, pERK, and pAKT, in breast cancer cells.[2] The inhibition of ERK and AKT activation is directly linked to the suppression of cell proliferation.[2] Co-treatment with ERK and AKT inhibitors further enhances the anti-proliferative effects of isorhapontigenin, confirming the involvement of this pathway.[2]
Tubulin Polymerization Inhibition:
Isorhapontigenin, similar in structure to the known tubulin-binding agent resveratrol, has been shown to inhibit tubulin polymerization.[2] This disruption of microtubule dynamics can lead to cell cycle arrest and ultimately, apoptosis.
Diagrams of Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved in isorhapontigenin's cytotoxic action and the methods used to study it, the following diagrams have been generated using the DOT language.
Caption: General experimental workflow for assessing the cytotoxicity of isorhapontigenin.
Caption: Signaling pathways modulated by isorhapontigenin leading to apoptosis.
Conclusion and Future Directions
The available preclinical data strongly suggest that isorhapontigenin, the aglycone of isorhapontin, possesses significant cytotoxic and anti-proliferative properties against various cancer cell lines. The primary mechanisms of action appear to involve the induction of caspase-dependent apoptosis, mediated through the inhibition of the MAPK/PI3K signaling pathway and disruption of tubulin polymerization.
A critical gap in the current research is the lack of direct studies on isorhapontin's cytotoxicity and its metabolic fate in the tested cancer cell lines. Future investigations should aim to determine whether isorhapontin is efficiently metabolized to isorhapontigenin within cancer cells to exert its cytotoxic effects. Such studies would be invaluable in establishing a direct link between the cytotoxic potential of isorhapontigenin and the therapeutic promise of its parent compound, isorhapontin. This will be a crucial step in advancing the development of isorhapontin as a potential anti-cancer agent.
Isorhapontin: A Comprehensive Technical Review of Preclinical Research
For Researchers, Scientists, and Drug Development Professionals Introduction Isorhapontin is a naturally occurring stilbenoid compound found in various plant species. As the glucoside of isorhapontigenin, it represents a...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isorhapontin is a naturally occurring stilbenoid compound found in various plant species. As the glucoside of isorhapontigenin, it represents a promising area of research in pharmacology and drug development. Upon ingestion, isorhapontin is metabolized to its aglycone, isorhapontigenin, which is responsible for a wide range of observed biological activities. This technical guide provides an in-depth review of the existing preclinical research on isorhapontin and isorhapontigenin, with a focus on its anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective effects. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the intricate signaling pathways involved in its mechanisms of action. To date, research on isorhapontin and its active metabolite, isorhapontigenin, is in the preclinical phase, with no registered clinical trials identified.
Isorhapontin is the glucoside of isorhapontigenin, meaning it is composed of an isorhapontigenin molecule bound to a glucose molecule.[1][3] This structural difference impacts its solubility and bioavailability.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on isorhapontigenin, the active metabolite of isorhapontin.
Key Biological Activities and Mechanisms of Action
Anti-Inflammatory Effects
Isorhapontigenin has demonstrated significant anti-inflammatory properties in various preclinical models. It effectively reduces the production of pro-inflammatory mediators.[2] Mechanistically, isorhapontigenin exerts its anti-inflammatory effects through the modulation of several key signaling pathways, including NF-κB and MAPK.[11][12][13]
Caption: Isorhapontigenin inhibits LPS-induced inflammation via MAPK and NF-κB pathways.
Anti-Cancer Activity
Isorhapontigenin exhibits promising anti-cancer effects by inducing cell death, arresting the cell cycle, and inhibiting cell proliferation in various cancer cell lines.[4] In breast cancer cells, isorhapontigenin has been shown to induce apoptosis and inhibit proliferation by modulating the MAPK and PI3K/Akt signaling pathways.[4]
Caption: Isorhapontigenin inhibits breast cancer cell proliferation via PI3K/Akt and MAPK pathways.
Anti-Diabetic Effects
In vivo studies have demonstrated the potential of isorhapontigenin in the management of diabetes. Treatment with isorhapontigenin in a diabetic mouse model resulted in significant improvements in glycemic control and insulin sensitivity.[6][7]
Caption: Workflow for evaluating the anti-diabetic effects of isorhapontigenin in db/db mice.
Neuroprotective Effects
Isorhapontigenin has shown neuroprotective potential in models of neurological disorders. For instance, it has been found to ameliorate cognitive impairments associated with β-amyloid by activating the PI3K/AKT/GSK-3β pathway.[14] It also demonstrates protective effects against cerebral ischemia/reperfusion injury by modulating the PI3K/Akt and PKCε/Nrf2/HO-1 signaling pathways.[1][15]
Caption: Isorhapontigenin's neuroprotective effect via the PI3K/Akt/GSK-3β pathway.
Detailed Experimental Protocols
Cell Viability Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
Treatment: Treat the cells with various concentrations of isorhapontigenin or vehicle control and incubate for the desired period (e.g., 24, 48, or 72 hours).
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[5]
In Vivo Diabetes Model: Streptozotocin (STZ)-Induced Diabetic Rats
This model is commonly used to induce a state of hyperglycemia that mimics type 1 diabetes.
Animal Acclimatization: Acclimate male Sprague-Dawley or Wistar rats for at least one week before the experiment.
Induction of Diabetes: Administer a single intraperitoneal (i.p.) injection of streptozotocin (STZ) dissolved in citrate buffer (pH 4.5) at a dose of 50-65 mg/kg body weight.
Confirmation of Diabetes: Monitor blood glucose levels 48-72 hours after STZ injection. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic.
Treatment: Administer isorhapontigenin or vehicle control to the diabetic rats via the desired route (e.g., oral gavage, i.p. injection) for the specified duration.
Monitoring: Regularly monitor blood glucose levels, body weight, food and water intake. At the end of the study, perform oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) and collect blood and tissues for further analysis.[4][11][16]
In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity
This assay assesses the ability of a compound to protect neurons from glutamate-induced cell death.
Neuronal Cell Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y, PC12) in appropriate culture conditions.
Treatment: Pre-treat the cells with different concentrations of isorhapontigenin for a specified time (e.g., 1-2 hours).
Induction of Excitotoxicity: Expose the cells to a neurotoxic concentration of glutamate (e.g., 5-10 mM) for a defined period (e.g., 15-30 minutes).
Wash and Post-incubation: Remove the glutamate-containing medium, wash the cells with fresh medium, and incubate for 24-48 hours.
Assessment of Neuroprotection: Evaluate cell viability using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium. Morphological changes can also be observed under a microscope.[12][14][17]
Conclusion
The preclinical data reviewed in this technical guide highlight the significant therapeutic potential of isorhapontin and its active metabolite, isorhapontigenin. With demonstrated anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective properties, this stilbenoid warrants further investigation. The favorable pharmacokinetic profile of isorhapontigenin, particularly its superior oral bioavailability compared to resveratrol, makes it an attractive candidate for drug development. Future research should focus on elucidating the detailed molecular mechanisms across a broader range of disease models, conducting comprehensive safety and toxicology studies, and ultimately, progressing towards well-designed clinical trials to translate these promising preclinical findings into tangible therapeutic benefits for patients.
An In-depth Technical Guide to the Occurrence of Isorhapontin in the Picea Genus
Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Isorhapontin, a stilbene glycoside, is a significant secondary metabolite found within the Picea (spruce) genus. This technical guid...
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isorhapontin, a stilbene glycoside, is a significant secondary metabolite found within the Picea (spruce) genus. This technical guide provides a comprehensive overview of its occurrence, distribution across various Picea species, and concentration in different plant tissues. The bark of several spruce species, notably Picea jezoensis, has been identified as an exceptionally rich source of this compound.[1][2][3] This document details the established experimental protocols for the extraction, isolation, and quantification of isorhapontin, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. Furthermore, it visualizes the biosynthetic pathway of isorhapontin and a standard analytical workflow to facilitate a deeper understanding of its biological origin and laboratory analysis.
Occurrence and Distribution of Isorhapontin in Picea
Isorhapontin (Isorhapontigenin-3-O-β-D-glucoside) is a major phenolic compound in several spruce species.[4] Its presence is part of the plant's natural defense mechanism, acting as a phytoalexin against environmental stressors and pathogens.[5][6][7]
2.1 Species Distribution
Isorhapontin has been identified and quantified in a variety of Picea species. The primary species of interest for their high isorhapontin content include:
Alongside astringin and piceid, isorhapontin is one of the most representative stilbene glucosides found in the bark of Picea abies.[8]
2.2 Tissue-Specific Localization
The concentration of isorhapontin varies significantly between different plant tissues.
Bark: The bark, particularly the inner bark (phloem), is consistently reported as the most concentrated source of isorhapontin and other stilbenes.[1][2][7][12]
Roots: The compound is present in both mycorrhizal and non-mycorrhizal roots of Norway spruce.[4][9]
Needles: Spruce needles also contain isorhapontin, though typically at lower concentrations than the bark.[13]
Microanalytical studies on Picea abies have revealed that stilbenes are specifically localized within the axial parenchyma cells of the phloem.[13]
Quantitative Analysis of Isorhapontin
The quantity of isorhapontin can vary widely depending on the species, tissue, geographical location, and extraction method. The following table summarizes key quantitative findings from the scientific literature.
*Value represents the range for a group of nine stilbenes, including trans- and cis-isorhapontin.
**Value represents total stilbenes after optimized enzymatic hydrolysis and extraction.
Experimental Protocols
Accurate quantification and isolation of isorhapontin rely on robust and optimized experimental procedures.
4.1 Sample Preparation
Collection: Bark, root, or needle samples are collected from the desired Picea species.
Drying: Samples are typically air-dried or freeze-dried to remove moisture and halt enzymatic degradation.
Grinding: The dried plant material is ground into a fine powder using a mill to increase the surface area for efficient solvent extraction.[15]
4.2 Extraction Methodologies
The choice of extraction technique is critical for maximizing the yield of isorhapontin.
Ultrasound-Assisted Extraction (UAE): This is a highly efficient method. A typical protocol involves the extraction of fresh Picea abies inner bark with 60% ethanol under sonication.[12] UAE has also been effectively used to recover stilbenes from Norway spruce bark.[16]
Pressurized Liquid Extraction (PLE): PLE using ethanol as the solvent has been shown to be one of the most effective methods for extracting flavonoids and other phenolics from Picea abies bark.[16]
Soxhlet Extraction: A conventional method involving continuous extraction with a solvent. A protocol for Picea abies bark utilizes 96.6% ethanol for 14 hours.[17]
Solvent Optimization: The selection of solvent is crucial. Studies on Picea jezoensis bark demonstrated that methanol or ethanol at 60°C for 2 hours provided the highest yield of stilbenes.[3] For Picea mariana bark, optimal conditions were found to be hot water at a lower temperature (80°C) with a low solid-to-liquid ratio (50 mg/mL).[11]
4.3 Purification and Isolation
Solid-Phase Extraction: Crude extracts can be purified and enriched using polymeric adsorbent resins, which selectively retain polyphenolic compounds while allowing sugars and other water-soluble compounds to be washed away.[4]
Preparative Chromatography: For obtaining high-purity isorhapontin for structural analysis or bioassays, preparative scale chromatography is an effective method.[12]
4.4 Quantification and Structural Elucidation
High-Performance Liquid Chromatography (HPLC): HPLC is the standard technique for the quantification of isorhapontin. It is commonly coupled with a Diode-Array Detector (DAD) for UV-Vis spectral analysis or a Mass Spectrometry (MS) detector for mass confirmation and enhanced sensitivity.[1][3][14]
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of isorhapontin, typically following a derivatization step to increase volatility. A described protocol involves derivatization with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in pyridine at 75°C for 15 minutes.[17]
Nuclear Magnetic Resonance (NMR): For unambiguous structural confirmation, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are employed on isolated compounds.[12]
Visualized Pathways and Workflows
5.1 Biosynthesis of Isorhapontin
Isorhapontin is synthesized via the phenylpropanoid pathway, a major route for secondary metabolite production in plants.[6][18] The key enzyme, stilbene synthase (STS), catalyzes the formation of the stilbene backbone (resveratrol) from p-coumaroyl-CoA and three molecules of malonyl-CoA.[18][19] In spruce, resveratrol serves as an intermediate for the production of more complex tetrahydroxystilbenes like astringin and isorhapontin through subsequent hydroxylation, glycosylation, and methylation steps.[8]
Caption: Generalized biosynthetic pathway of isorhapontin from L-phenylalanine.
5.2 Standard Experimental Workflow
The process of analyzing isorhapontin from raw plant material to final data involves a series of sequential steps. This workflow ensures reproducibility and accuracy in the final quantification.
Caption: Standard workflow for isorhapontin extraction, quantification, and analysis.
Conclusion
Isorhapontin is a consistently occurring and often abundant stilbenoid in the Picea genus, with bark tissues representing the most significant reservoir. Species such as Picea jezoensis are particularly noteworthy for their exceptionally high concentrations, positioning them as prime candidates for commercial sourcing.[1][2][3] This guide has summarized the quantitative data and detailed the critical experimental protocols, from sample preparation using techniques like UAE to analysis by HPLC, which are essential for the accurate study of this compound. The provided visualizations of its biosynthesis and analytical workflow serve to standardize and clarify the key processes involved. For researchers in drug discovery and natural product science, the reliable and abundant presence of isorhapontin in spruce makes it a compelling target for further investigation into its pharmacological properties.
Application Notes and Protocols for Isorhapontin Extraction from Picea abies Bark
For Researchers, Scientists, and Drug Development Professionals Introduction Picea abies (Norway spruce) bark is a significant byproduct of the forestry industry and represents a rich source of bioactive polyphenolic com...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picea abies (Norway spruce) bark is a significant byproduct of the forestry industry and represents a rich source of bioactive polyphenolic compounds, particularly the stilbene glucoside isorhapontin. Isorhapontin and its aglycone, isorhapontigenin, have garnered considerable interest in the pharmaceutical and nutraceutical fields due to their potent antioxidant, anti-inflammatory, and potential anticancer properties. These biological activities are attributed to their ability to modulate key cellular signaling pathways.
This document provides detailed application notes and protocols for the extraction of isorhapontin from Picea abies bark, along with methodologies for evaluating its biological activity. The information is intended to guide researchers and drug development professionals in harnessing this valuable natural compound.
Data Presentation: Isorhapontin Extraction and Bioactivity
The following tables summarize quantitative data from various studies on the extraction of isorhapontin and the bioactivity of spruce bark extracts.
Table 1: Comparison of Extraction Methods for Phenolic Compounds from Picea abies Bark
Weigh 5 g of dried spruce bark powder and place it into a 100 mL glass beaker.
Add 50 mL of 70% ethanol to achieve a solid-to-solvent ratio of 1:10 (g/mL).
Place the beaker in an ultrasonic bath.
Set the temperature to 54°C and sonicate for 60 minutes.
After extraction, filter the mixture through filter paper to separate the solid residue.
Centrifuge the filtrate at 4000 rpm for 10 minutes to remove any remaining fine particles.
Collect the supernatant and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
Store the dried extract at -20°C for further analysis.
Protocol 2: Pressurized Liquid Extraction (PLE) of Isorhapontin
This protocol is adapted from methodologies demonstrating high efficiency for stilbene extraction.[3][4][5]
1. Materials and Equipment:
Dried and finely ground Picea abies bark
Absolute ethanol
Pressurized Liquid Extraction system with stainless steel extraction cells
Sand (as a dispersing agent)
Nitrogen gas supply
2. Procedure:
Mix 30 g of dried spruce bark powder with an equal amount of sand.
Load the mixture into the extraction cell.
Set the extraction parameters:
Solvent: Absolute ethanol
Temperature: 180°C
Pressure: 50 bar
Perform the extraction with the following steps:
Cell preparation: 3 minutes
Pressurization and heating: 5 minutes
Static extraction: 5 minutes
Flush volume: 60%
Nitrogen purge: 2 minutes
Collect the extract in a collection vial.
Concentrate the extract using a rotary evaporator.
Store the dried extract at -20°C.
Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol provides a standard method for assessing the antioxidant capacity of the extracted isorhapontin.[9][10][11][12][13]
1. Materials and Equipment:
Picea abies bark extract
2,2-diphenyl-1-picrylhydrazyl (DPPH)
Methanol or ethanol
96-well microplate reader
Ascorbic acid or Trolox (as a positive control)
2. Procedure:
Prepare a stock solution of the spruce bark extract in methanol.
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.
Prepare a series of dilutions of the extract and the positive control (e.g., ascorbic acid) in methanol.
In a 96-well plate, add 100 µL of each dilution of the extract or standard to the wells.
Add 100 µL of the DPPH solution to each well.
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
Incubate the plate in the dark at room temperature for 30 minutes.
Measure the absorbance at 517 nm using a microplate reader.
Calculate the percentage of radical scavenging activity using the following formula:
% Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Determine the IC50 value (the concentration of the extract that scavenges 50% of the DPPH radicals).
Protocol 4: In Vitro Anti-inflammatory Assay using RAW 264.7 Macrophages
This protocol assesses the anti-inflammatory potential of the isorhapontin extract by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.[14][15][16]
1. Materials and Equipment:
RAW 264.7 macrophage cell line
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
Lipopolysaccharide (LPS) from E. coli
Griess Reagent
Picea abies bark extract (sterile-filtered)
Dexamethasone (as a positive control)
96-well cell culture plates
CO2 incubator (37°C, 5% CO2)
2. Procedure:
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
Prepare different concentrations of the sterile-filtered spruce bark extract and dexamethasone in DMEM.
Remove the old medium and treat the cells with the different concentrations of the extract or dexamethasone for 1 hour.
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A set of untreated cells will serve as a negative control.
After incubation, collect the cell culture supernatant.
To determine NO production, mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.
Incubate at room temperature for 10 minutes.
Measure the absorbance at 540 nm.
A standard curve using sodium nitrite is used to quantify the nitrite concentration.
Cell viability should be assessed in parallel (e.g., using an MTS assay) to ensure that the observed reduction in NO is not due to cytotoxicity.
Visualizations: Workflows and Signaling Pathways
Isorhapontin Extraction and Analysis Workflow
Caption: Workflow for isorhapontin extraction and analysis.
Application Note: Quantification of Isorhapontin using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals. Purpose: This document provides a detailed protocol for the quantitative analysis of Isorhapontin in various samples, such as plant extracts and phar...
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of Isorhapontin in various samples, such as plant extracts and pharmaceutical formulations, using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.
Principle
This method facilitates the separation, identification, and quantification of Isorhapontin based on its interaction with a hydrophobic stationary phase (C18 column) and a polar mobile phase. The compound is eluted from the column using a gradient of acidified water and an organic solvent (acetonitrile). A UV detector is used to measure the absorbance of Isorhapontin as it elutes, and the resulting peak area is directly proportional to its concentration in the sample. This allows for accurate quantification by comparing the sample's peak area to a calibration curve generated from known concentrations of an Isorhapontin reference standard.
Stock Standard Solution (e.g., 500 µg/mL): Accurately weigh approximately 12.5 mg of Isorhapontin reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Use an ultrasonic bath for 5 minutes to ensure complete dissolution. This stock solution should be stored at 4°C.[2]
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock solution with the mobile phase (pre-mixed at initial gradient conditions) or methanol. These solutions are used to construct the calibration curve.
3.2 Protocol 2: Sample Preparation (from a Powdered Plant Extract)
Weighing: Accurately weigh approximately 100 mg of the homogenized, powdered plant extract into a 50 mL centrifuge tube.
Extraction: Add 25 mL of methanol to the tube. Vortex for 1 minute and then place in an ultrasonic bath for 30 minutes to facilitate extraction.[6]
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.[7]
Dilution: Carefully transfer the supernatant to a 50 mL volumetric flask and dilute to volume with methanol.
Filtration: Filter an aliquot of the diluted extract through a 0.22 µm syringe filter into an HPLC vial prior to injection. This step is critical to remove particulates and protect the HPLC column.[3][8]
3.3 Protocol 3: HPLC Analysis and Quantification
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[9]
Injection Sequence: Set up the analysis sequence, starting with a blank injection (methanol or mobile phase), followed by the working standard solutions (from lowest to highest concentration), and then the prepared sample solutions. It is good practice to inject a standard periodically to monitor system suitability.
Data Acquisition: Acquire the chromatograms for the entire sequence.
Calibration Curve Construction: Plot the peak area of Isorhapontin against the corresponding concentration for the working standard solutions. Perform a linear regression analysis to obtain the calibration curve equation (y = mx + c) and the correlation coefficient (R²).[10]
Quantification: Use the peak area of Isorhapontin from the sample chromatogram and the linear regression equation to calculate the concentration of Isorhapontin in the sample. Account for all dilution factors used during sample preparation to determine the final concentration in the original sample.
Quantitative Data and Method Validation Summary
The described HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[10][11] The following table summarizes typical validation parameters and their acceptable limits.
Validation Parameter
Specification
Typical Acceptance Criteria
Linearity (R²)
The ability to elicit results that are directly proportional to the concentration of the analyte in the sample.
Application Notes and Protocols for Isorhapontin Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for conducting cell-based assays to evaluate the biological activity of Isorhapontin, a naturally occurri...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting cell-based assays to evaluate the biological activity of Isorhapontin, a naturally occurring stilbenoid. The following sections describe methods for assessing its cytotoxic, anti-inflammatory, and antioxidant properties, along with its effects on key cellular signaling pathways.
Cytotoxicity Assessment of Isorhapontin
This protocol outlines the use of a colorimetric assay to determine the cytotoxic effects of Isorhapontin on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to measure cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity
Cell Seeding:
Culture human cancer cell lines (e.g., A549 lung carcinoma, HepG2 hepatocellular carcinoma, or MCF-7 breast adenocarcinoma) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
Trypsinize and seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
Compound Treatment:
Prepare a stock solution of Isorhapontin in dimethyl sulfoxide (DMSO).
Create a series of dilutions of Isorhapontin in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration in each well does not exceed 0.1%.
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Isorhapontin. Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., doxorubicin).
Incubate the plates for 48 to 72 hours.
MTT Assay and Data Analysis:
After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
Incubate for an additional 4 hours at 37°C.
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.
Quantitative Data Summary
The following table summarizes the cytotoxic activity of Isorhapontigenin (the aglycone of Isorhapontin) against various cancer cell lines, providing an expected range of activity for Isorhapontin.
This protocol describes the evaluation of the anti-inflammatory effects of Isorhapontin in a lipopolysaccharide (LPS)-stimulated macrophage cell line model.
Experimental Protocol: Measurement of Nitric Oxide and Pro-inflammatory Cytokines
Cell Culture and Treatment:
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
Seed the cells in 24-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.
Pre-treat the cells with various concentrations of Isorhapontin (e.g., 1, 5, 10 µM) for 1 hour.
Induction of Inflammation:
Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response. Include a control group with no LPS stimulation.
Nitric Oxide (NO) Measurement (Griess Assay):
After the 24-hour incubation, collect the cell culture supernatant.
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
Incubate for 10 minutes at room temperature.
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify NO production.
Cytokine Measurement (ELISA):
Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) using commercially available ELISA kits, following the manufacturer's instructions.
Quantitative Data Summary
Studies on the related compound, Isorhamnetin, have demonstrated significant reductions in the production of pro-inflammatory mediators in LPS-stimulated RAW 264.7 cells.[2]
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
Prepare various concentrations of Isorhapontin and a positive control (e.g., ascorbic acid or Trolox) in methanol.
Assay Procedure:
Add 100 µL of the Isorhapontin solution to 100 µL of the DPPH solution in a 96-well plate.
Incubate the plate in the dark at room temperature for 30 minutes.
Measure the absorbance at 517 nm.
Data Analysis:
The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample.
Experimental Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay
Reagent Preparation:
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.
Assay Procedure:
Add 10 µL of the Isorhapontin sample to 190 µL of the FRAP reagent in a 96-well plate.
Incubate at 37°C for 30 minutes.
Measure the absorbance at 593 nm.
Data Analysis:
A standard curve is generated using a known antioxidant like Trolox, and the results are expressed as Trolox equivalents.
LC-MS/MS Analysis of Isorhapontin and its Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction Isorhapontigenin, also known as Isorhapontin, is a methoxylated stilbene derivative of resveratrol found in various medicinal plants.[1] It has...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isorhapontigenin, also known as Isorhapontin, is a methoxylated stilbene derivative of resveratrol found in various medicinal plants.[1] It has garnered significant interest in the scientific community for its potential pharmacological activities, including antiviral, antioxidant, and anticancer properties.[2] To effectively evaluate its therapeutic potential and facilitate its development as a nutraceutical or pharmaceutical agent, a thorough understanding of its pharmacokinetic profile and metabolic fate is essential.[1][3] Isorhapontin has demonstrated a more favorable pharmacokinetic profile compared to resveratrol, exhibiting higher plasma concentrations and oral bioavailability, making it a promising candidate for further development.[1]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that offers the high sensitivity and selectivity required for the quantitative analysis of drug compounds and their metabolites in complex biological matrices.[4][5] This document provides detailed protocols for the quantification of Isorhapontin in plasma and the analysis of its metabolic impact, along with summarized quantitative data from preclinical studies.
Section 1: Quantitative Pharmacokinetic Analysis of Isorhapontin
A robust and sensitive LC-MS/MS method is crucial for accurately determining the concentration of Isorhapontin in biological samples over time, which is fundamental for pharmacokinetic studies.[2]
Protocol 1: Quantitative Determination of Isorhapontin in Rodent Plasma by LC-MS/MS
This protocol is based on a validated method for the quantification of Isorhapontin (ISO) in rat plasma.[4]
1. Sample Preparation (Protein Precipitation)
To one volume of plasma sample, add L-ascorbic acid to a final concentration of 0.8 mg/mL to ensure the stability of ISO.[4]
Add three volumes of a 10 ng/mL internal standard (IS) working solution (e.g., ¹³C isotopically labeled resveratrol in acetonitrile containing 0.18 μM disodium EDTA).[4]
Vortex the mixture vigorously to precipitate proteins.[4]
Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.[4][6]
Carefully transfer the clear supernatant to HPLC vials for analysis.[4]
2. LC-MS/MS Instrumentation and Conditions
LC System: Agilent 1290 Infinity Liquid Chromatography system or equivalent.[4]
MS System: ABSciex QTRAP® 5500 mass spectrometer or equivalent triple quadrupole MS.[4]
Chromatographic Column: Agilent Poroshell 120 EC-C18 (75 mm × 3.0 mm, 2.7 μm) with a suitable guard column (e.g., Agilent ZORBAX Eclipse Plus C18, 12.5 mm × 4.6 mm, 5 μm).[4]
Internal Standard (IS) Transition: m/z 233.0 → 191.0 (for ¹³C-resveratrol).[4]
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of Isorhapontin from preclinical studies in rats and mice.
Table 1: Pharmacokinetic Profiles of Isorhapontin in Sprague-Dawley Rats [1][4]
Administration Route
Dose (µmol/kg)
Cmax (ng/mL)
Tmax (min)
AUC₀→t (ng·h/mL)
Oral Bioavailability (F)
Intravenous (IV)
90
-
-
108.3 ± 27.2
-
Oral (PO)
100
25.1 ± 14.3
20
59.9 ± 19.3
4.8 ± 1.5%
Oral (PO)
200
129.1 ± 72.8
60
363.3 ± 158.4
7.9 ± 3.4%
(Data adapted from a study by Dai et al., 2018)[1][4]
Table 2: Pharmacokinetic Parameters of Isorhapontin in Mice After Oral Administration [2]
Dose (mg/kg)
Cmax (ng/mL)
Tmax (h)
AUC₀→t (ng·h/mL)
AUC₀→∞ (ng·h/mL)
40
309.8 ± 103.7
0.25 ± 0.00
486.3 ± 83.2
506.8 ± 82.2
80
602.8 ± 131.7
0.28 ± 0.05
1025.1 ± 204.6
1056.2 ± 206.8
160
1146.7 ± 255.4
0.28 ± 0.05
2244.2 ± 413.5
2298.8 ± 421.1
(Data adapted from a study by Zhang et al., 2019)[2]
Section 2: Metabolite Identification and Profiling
Metabolomics studies provide a comprehensive profile of all metabolites in a biological sample, helping to elucidate the biochemical responses to a drug.[3] Both LC-MS/MS and GC-MS/MS can be employed for a global analysis of metabolic changes induced by Isorhapontin.[4][7]
Protocol 2: Metabolomic Profiling of Plasma Samples
This protocol provides a general workflow for identifying changes in the plasma metabolome.
1. Sample Preparation
For LC-MS/MS analysis, follow the protein precipitation steps outlined in Protocol 1.[4]
For GC-MS/MS analysis, a two-step derivatization is required after extraction:
First, incubate the dried sample with 2% methoxyamine chloride in pyridine for oximation.[7]
Second, add N-Methyl-N-(trimethylsilyl)trifluoroacetamide for silylation and incubate again.[7]
Transfer the derivatized sample to glass vials for GC-MS/MS analysis.[7]
2. Data Acquisition and Analysis
Acquire data using LC-MS/MS or GC-MS/MS systems.[4]
For targeted/untargeted analysis, utilize metabolite databases (e.g., Shimadzu Smart Metabolites Database) which contain retention indices and MRM transitions for hundreds of endogenous metabolites.[4][7]
Process the raw data by normalizing the peak areas of individual metabolites to the peak area of the internal standard.[7]
Employ multivariate statistical analysis, such as Partial Least Squares Discriminant Analysis (PLS-DA), to identify significant metabolic shifts between control and Isorhapontin-treated groups.[4][5]
Data Presentation: Metabolite Changes
One-week administration of Isorhapontin in rats was found to significantly alter the plasma concentrations of numerous metabolites.
Table 3: Critical Plasma Metabolites Altered by 1-Week Isorhapontin Intervention in Rats [4][8]
Metabolite
Fold Change (ISO vs. Vehicle)
Retention Time (min)
MS Transition 1
MS Transition 2
Tryptamine
1.83
6.51
161.1 > 144.1
161.1 > 117.1
Cadaverine
0.44
1.02
103.1 > 86.1
103.1 > 68.1
Fructose
0.52
1.05
179.0 > 89.0
179.0 > 59.0
Arachidonic acid
0.53
16.29
303.2 > 259.2
303.2 > 59.0
Cholesterol
0.59
17.58
369.3 > 161.1
369.3 > 147.1
Allantoin
0.65
1.07
157.0 > 114.0
157.0 > 42.0
(This is a partial list adapted from Dai et al., 2018. A total of 21 metabolites were identified as critical.)[4][8]
Section 3: Visualized Workflows and Pathways
Diagrams help to clarify complex experimental processes and biological pathways.
Caption: Experimental workflow for pharmacokinetic analysis.
Caption: General xenobiotic biotransformation pathway.
Caption: Metabolic pathways influenced by Isorhapontin.
Conclusion
The LC-MS/MS methods detailed in this application note provide a robust framework for the preclinical evaluation of Isorhapontin. The quantitative protocol enables accurate determination of pharmacokinetic parameters, which have shown that Isorhapontin possesses favorable absorption and bioavailability characteristics, superior to that of resveratrol.[1] Furthermore, the metabolomic profiling approach offers valuable insights into the systemic biochemical effects of Isorhapontin, revealing its influence on key metabolic pathways related to amino acids, fatty acids, and sugars.[4][8] These detailed protocols and the associated data serve as a valuable resource for researchers in pharmacology and drug development, facilitating further investigation into the therapeutic potential of Isorhapontin.
Application Notes & Protocols: Pressurized Liquid Extraction of Isorhapontin
Introduction Isorhapontin is a water-soluble stilbenoid, a class of natural phenolic compounds, and the glucoside of isorhapontigenin.[1][2] It is found in various plant species, notably in the bark and roots of spruce (...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction
Isorhapontin is a water-soluble stilbenoid, a class of natural phenolic compounds, and the glucoside of isorhapontigenin.[1][2] It is found in various plant species, notably in the bark and roots of spruce (e.g., Picea abies, Picea sitchensis) and in Gnetum montanum.[2][3][4] Isorhapontin and related stilbenes are of significant interest to researchers and drug development professionals due to their potential biological activities, including antioxidant and antifungal properties.[3][5]
Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE) or Pressurized Fluid Extraction (PFE), is a highly efficient technique for extracting bioactive compounds from solid and semi-solid matrices.[6][7] PLE utilizes solvents at elevated temperatures and pressures, which enhances extraction efficiency by increasing analyte solubility and mass transfer rates, while decreasing solvent viscosity.[6][8][9] This method offers significant advantages over traditional techniques, including reduced extraction times, lower solvent consumption, and potential for automation.[6][7]
These application notes provide a detailed protocol for the extraction of isorhapontin using PLE and its subsequent quantification by High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
Protocol 1: Pressurized Liquid Extraction (PLE) of Isorhapontin
This protocol outlines the procedure for extracting isorhapontin from a plant matrix (e.g., dried spruce bark).
1. Materials and Equipment:
Plant Material: Dried and finely ground spruce bark (or other isorhapontin-containing plant material), particle size < 0.5 mm.
PLE System: An automated Pressurized Liquid Extraction system.
Extraction Solvents: HPLC-grade ethanol and deionized water.
Drying Agent: Diatomaceous earth or clean sand.
Extraction Cells: Stainless steel, appropriate volume for the sample size.
Cellulose Filters: To fit the extraction cells.
Collection Vials: Glass vials with caps.
Filtration System: Syringe filters (0.45 µm, PTFE or similar).
2. Sample Preparation and Cell Loading:
Thoroughly dry the plant material to a constant weight.
Grind the material to a fine powder (e.g., 40-mesh).
Combine 5 grams of the powdered plant material with 5 grams of diatomaceous earth and mix thoroughly. This prevents cell blockage and ensures even solvent flow.
Place a cellulose filter at the bottom of the extraction cell.
Load the sample mixture into the cell and gently tap to pack it uniformly.
Place a second cellulose filter on top of the sample.
Seal the extraction cell and place it in the PLE system carousel.
3. PLE Method Parameters:
The following parameters are a starting point for optimization. The optimal conditions can vary depending on the specific plant matrix.[10][11]
Pressure: 1500 psi (10.3 MPa) - sufficient to maintain the solvent in a liquid state.[8]
Static Time: 10 minutes.
Number of Cycles: 2.
Rinse Volume: 60% of the cell volume.
Gas Purge: Nitrogen, 90 seconds.
4. Extraction and Collection:
Run the pre-programmed PLE method.
The extract will be automatically collected in a glass vial.
After extraction, allow the vial to cool to room temperature.
Filter the extract through a 0.45 µm syringe filter into a clean vial for HPLC analysis. If necessary, the extract can be concentrated under reduced pressure.[12]
Protocol 2: Quantitative Analysis of Isorhapontin by HPLC
This protocol describes the quantification of isorhapontin in the obtained extract using HPLC with UV detection.
1. Materials and Equipment:
HPLC System: Equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[13]
Column: C18 reversed-phase column (e.g., 4.6 mm × 150 mm, 5 µm).[13]
Mobile Phase A: 0.1% Formic acid in deionized water.
Mobile Phase B: Acetonitrile.
Isorhapontin Standard: High purity (>95%) reference standard.
Solvents: HPLC-grade acetonitrile, water, and formic acid.
2. Preparation of Standards and Samples:
Stock Standard Solution: Accurately weigh and dissolve 10 mg of isorhapontin reference standard in 10 mL of the initial mobile phase composition to prepare a 1 mg/mL stock solution.
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution.
Sample Preparation: Dilute the filtered PLE extract with the initial mobile phase to a concentration expected to fall within the calibration range.
Detection Wavelength: 310 nm (based on the UV absorbance maximum for stilbenoids).[1]
Gradient Elution:
0-15 min: 20% to 40% B
15-20 min: 40% to 80% B
20-22 min: 80% B (hold)
22-25 min: 80% to 20% B
25-30 min: 20% B (re-equilibration)
4. Data Analysis:
Generate a calibration curve by plotting the peak area of the isorhapontin standard against its concentration.
Determine the linearity of the curve (R² value should be > 0.999).[14]
Quantify the amount of isorhapontin in the PLE extract by interpolating its peak area from the calibration curve.
Calculate the final concentration in the original plant material (e.g., in mg of isorhapontin per gram of dried plant material).
Data Presentation and Optimization
The efficiency of PLE is highly dependent on the extraction parameters. A systematic optimization using a Response Surface Methodology (RSM) or a one-factor-at-a-time approach is recommended to maximize the yield of isorhapontin.[10][15] Key parameters to optimize include solvent composition, temperature, static extraction time, and the number of cycles.
The following table provides an illustrative example of how to present data from an optimization study.
Table 1: Illustrative Data for Optimization of PLE Parameters for Isorhapontin Extraction
Run
Temperature (°C)
Ethanol Conc. (% v/v)
Static Time (min)
Isorhapontin Yield (mg/g dry weight)
1
80
50
5
3.2
2
80
70
10
4.5
3
100
50
10
4.1
4
100
70
5
4.8
5
120
60
7.5
5.5
| 6 | 100 | 70 | 10 | 5.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations: Workflows and Mechanisms
Diagrams are essential for visualizing experimental processes and biological mechanisms.
Caption: Overall experimental workflow from sample preparation to final analysis.
Caption: Logical relationship of key parameters in PLE optimization.
Gnetum montanum extract, which contains stilbenoids like isorhapontin, has been shown to induce apoptosis in human colon cancer cells by inhibiting the activation of the AKT signaling pathway.[16] The following diagram illustrates this potential mechanism.
Caption: Potential inhibition of the AKT signaling pathway by isorhapontin.
Supercritical Fluid Extraction of Stilbenes from Spruce Bark: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals This document provides a detailed application note and protocol for the extraction of stilbenes from spruce bark (Picea spp.) using supercritical fluid extr...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the extraction of stilbenes from spruce bark (Picea spp.) using supercritical fluid extraction (SFE). It is intended for researchers, scientists, and professionals in drug development who are interested in isolating these bioactive compounds for further investigation and application.
Introduction
Spruce bark, a readily available byproduct of the forestry industry, is a rich source of stilbenes, a class of polyphenolic compounds with a diverse range of biological activities. The primary stilbenes found in spruce bark are astringin, isorhapontin, and polydatin, which are the glycosides of piceatannol, isorhapontigenin, and resveratrol, respectively. These compounds have demonstrated significant antioxidant, anti-inflammatory, anti-cancer, and cardioprotective properties, making them promising candidates for the development of new therapeutics and nutraceuticals.
Supercritical fluid extraction (SFE) with carbon dioxide (CO₂) is a green and efficient technology for extracting natural products. It offers several advantages over conventional solvent extraction methods, including the use of a non-toxic, non-flammable, and inexpensive solvent, mild operating temperatures that prevent the degradation of thermolabile compounds, and the ability to selectively extract compounds by tuning the solvent power through changes in pressure and temperature. The addition of a polar co-solvent, such as ethanol, is often necessary to enhance the extraction efficiency of more polar compounds like stilbene glycosides.
This application note provides a summary of the quantitative data from various extraction methods, a detailed protocol for SFE of stilbenes from spruce bark, and an overview of the key signaling pathways modulated by these compounds, which are of particular interest to drug development professionals.
Quantitative Data Presentation
The following table summarizes the yields of stilbenes and total phenolic content (TPC) from spruce bark using different extraction methods. This allows for a comparative assessment of the efficiency of supercritical fluid extraction against other techniques.
Extraction Method
Matrix & Species
Parameters
Stilbene/TPC Yield
Reference
Supercritical Fluid Extraction (SFE)
Norway Spruce (Picea abies) Bark
Optimal for TPC: 45 °C, 7.2 MPa (1050 psi), 96.6% EtOH/water co-solvent
Abbreviations: TPC - Total Phenolic Content; GAE - Gallic Acid Equivalents; TFC - Total Flavonoid Content; dw - dry weight.
Experimental Protocols
Supercritical Fluid Extraction (SFE) of Stilbenes
This protocol is a composite based on optimized parameters reported in the literature for the extraction of polyphenols from spruce bark.[1][2]
3.1.1. Materials and Equipment
Milled and dried spruce bark (particle size 1-1.4 mm)[1]
Supercritical fluid extractor system
High-purity CO₂
Ethanol (food or pharmaceutical grade)
Deionized water
Collection vials
Analytical balance
3.1.2. SFE Protocol
Sample Preparation: Weigh approximately 10 g of milled and dried spruce bark and load it into the extraction vessel.
System Setup:
Set the extraction vessel temperature to 45 °C .
Set the back pressure regulator to 7.2 MPa (1050 psi) .
Prepare a co-solvent mixture of 96.6% ethanol in deionized water .
Set the co-solvent pump flow rate to deliver the desired percentage of the total flow (typically 5-10%).
Set the CO₂ pump flow rate (e.g., 10-15 g/min ).
Extraction Procedure:
Static Extraction: Pressurize the system with CO₂ and introduce the co-solvent. Hold the system under static conditions (no outflow) for 30 minutes to allow for equilibration and solubilization of the target compounds.
Dynamic Extraction: Open the back pressure regulator to initiate the flow of supercritical fluid through the extraction vessel. Collect the extract in a collection vial. Continue the dynamic extraction for 120-180 minutes.
Extract Collection and Processing:
Depressurize the system and collect the final extract.
Evaporate the ethanol and water from the extract under reduced pressure (e.g., using a rotary evaporator) to obtain a concentrated stilbene-rich extract.
Store the extract at -20°C in an amber vial to protect it from light and degradation.
Quantification of Stilbenes by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantification of astringin, isorhapontin, and polydatin in the SFE extract.
3.2.1. Materials and Equipment
HPLC system with a Diode Array Detector (DAD) or UV-Vis detector
C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
Standard Preparation: Prepare stock solutions of each stilbene standard in methanol or ethanol. Create a series of calibration standards by diluting the stock solutions to known concentrations.
Sample Preparation: Dissolve a known amount of the SFE extract in the mobile phase solvent. Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
Mobile Phase A: Water with 0.1% formic acid
Mobile Phase B: Acetonitrile with 0.1% formic acid
Gradient Elution: A typical gradient could be:
0-5 min: 10% B
5-25 min: 10-40% B
25-30 min: 40-10% B
30-35 min: 10% B (equilibration)
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 305 nm for polydatin and 320 nm for astringin and isorhapontin.[3][6]
Injection Volume: 10-20 µL
Data Analysis: Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards. Quantify the concentration of each stilbene using the calibration curves generated from the standard solutions.
Signaling Pathways and Relevance to Drug Development
The stilbenes extracted from spruce bark have been shown to modulate several key signaling pathways implicated in various diseases. Understanding these mechanisms is crucial for their development as therapeutic agents.
Astringin Signaling Pathways
Astringin has demonstrated protective effects against acute lung injury by suppressing oxidative stress and inflammation. Its mechanism of action involves the inhibition of the PI3K/AKT/NF-κB pathway .[7]
Caption: Astringin inhibits the LPS-induced PI3K/AKT/NF-κB signaling pathway.
Isorhapontigenin, the aglycone of isorhapontin, exhibits anti-inflammatory, anti-cancer, and anti-obesity effects through the modulation of various signaling pathways, including immune and cancer-related pathways .[8]
Caption: Isorhapontigenin modulates cancer and immune signaling pathways.
Polydatin Signaling Pathways
Polydatin, the glycoside of resveratrol, has been extensively studied and is known to influence a multitude of signaling pathways involved in cancer, inflammation, and metabolic diseases. Key modulated pathways include the MAPK, Estrogen, and PI3K/Akt/mTOR signaling pathways .[9][10][11]
Caption: Polydatin modulates multiple signaling pathways including MAPK and PI3K/Akt.
Experimental Workflow
The following diagram illustrates the overall workflow from spruce bark to the analysis of stilbenes and their biological activities.
Application Notes and Protocols for Ultrasound-Assisted Extraction of Isorhapontin
For Researchers, Scientists, and Drug Development Professionals Introduction Isorhapontin, a stilbenoid glycoside, is a naturally occurring compound found in various plant species, including those of the Gnetum and Picea...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isorhapontin, a stilbenoid glycoside, is a naturally occurring compound found in various plant species, including those of the Gnetum and Picea genera. It has garnered significant interest within the scientific community due to its potential pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. Efficient extraction of Isorhapontin from its natural sources is crucial for further research and development. Ultrasound-Assisted Extraction (UAE) has emerged as a green and highly efficient technique for the extraction of bioactive compounds from plant matrices. This method utilizes the mechanical effects of acoustic cavitation to disrupt cell walls, thereby enhancing mass transfer and significantly reducing extraction time and solvent consumption compared to conventional methods.
These application notes provide a detailed protocol for the ultrasound-assisted extraction of Isorhapontin from plant materials. The protocol is based on optimized parameters for the extraction of stilbenoids and other polyphenols from relevant plant matrices, such as spruce bark. Additionally, this document outlines the principles of the extraction method, key experimental parameters, and analytical procedures for the quantification of Isorhapontin.
Principle of Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction employs high-frequency sound waves (typically 20-100 kHz) to create acoustic cavitation in a solvent. The formation, growth, and implosion of microscopic bubbles generate intense local heating, high pressure, and strong shear forces. These physical effects lead to the disruption of plant cell walls and membranes, facilitating the release of intracellular contents into the solvent. The enhanced mass transfer rates result in higher extraction yields in a shorter time and at lower temperatures, which is particularly beneficial for the extraction of thermolabile compounds.
Experimental Protocols
Sample Preparation
Plant Material: Obtain dried plant material known to contain Isorhapontin (e.g., stems of Gnetum montanum or bark of Picea abies).
Grinding: Grind the dried plant material into a fine powder (e.g., 40-60 mesh) using a laboratory mill. Homogeneous and small particle size increases the surface area available for extraction, leading to improved efficiency.
Drying: Ensure the plant powder is completely dry by placing it in a desiccator or a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved. Moisture content can affect the efficiency of the extraction.
Ultrasound-Assisted Extraction Protocol
This protocol is adapted from optimized methods for the extraction of polyphenols from spruce wood bark.
Apparatus: An ultrasonic bath or a probe-type ultrasonicator is required.
Solvent Selection: Based on the solubility of Isorhapontin and literature on polyphenol extraction, an aqueous ethanol solution is recommended.
Procedure:
Weigh 1.0 g of the dried plant powder and place it into a 50 mL Erlenmeyer flask.
Add the extraction solvent (e.g., 70% ethanol) at a specified solid-to-liquid ratio (e.g., 1:20 w/v, meaning 20 mL of solvent for 1 g of powder).
Place the flask in the ultrasonic bath or immerse the ultrasonic probe into the suspension.
Set the extraction parameters:
Ultrasonic Power: Set to a specific power level (e.g., 200 W).
Frequency: Typically fixed for the instrument (e.g., 40 kHz).
Temperature: Maintain a constant temperature using a water bath (e.g., 54°C).
Extraction Time: Sonicate for a defined period (e.g., 60 minutes).
After sonication, immediately cool the flask to room temperature.
Separate the extract from the solid residue by centrifugation (e.g., 4000 rpm for 15 minutes) followed by filtration through a 0.45 µm syringe filter.
Collect the supernatant (the extract) for subsequent analysis.
Quantification of Isorhapontin by HPLC-DAD
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) is used for the analysis.
Chromatographic Conditions (Example):
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase: A gradient elution of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Detection Wavelength: Monitor at the maximum absorbance wavelength for Isorhapontin (around 320 nm).
Column Temperature: 30°C.
Standard Preparation:
Prepare a stock solution of Isorhapontin standard of known concentration in a suitable solvent (e.g., methanol).
Prepare a series of calibration standards by diluting the stock solution to different concentrations.
Analysis:
Inject the prepared standards and the filtered extract into the HPLC system.
Identify the Isorhapontin peak in the sample chromatogram by comparing the retention time with that of the standard.
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
Quantify the amount of Isorhapontin in the extract using the calibration curve. The yield can be expressed as mg of Isorhapontin per gram of dry plant material.
Data Presentation
The following tables summarize the key parameters and their typical ranges for the ultrasound-assisted extraction of phenolic compounds, which can be used as a starting point for the optimization of Isorhapontin extraction.
Table 1: Key Parameters for Ultrasound-Assisted Extraction of Isorhapontin
Parameter
Recommended Range
Notes
Solvent
Ethanol, Methanol, Acetone
Aqueous solutions (e.g., 50-80% ethanol) are often more efficient for extracting polyphenols.
Solvent Concentration
50 - 80% (v/v) in water
The optimal concentration depends on the polarity of the target compound.[1]
Solid-to-Liquid Ratio
1:10 to 1:30 (g/mL)
A higher ratio can improve extraction efficiency but increases solvent consumption.
Ultrasonic Power
100 - 400 W
Higher power can enhance extraction but may also lead to degradation of the compound.
Ultrasonic Frequency
20 - 60 kHz
Most commercial ultrasonic baths operate at a fixed frequency.
Extraction Temperature
40 - 60 °C
Higher temperatures can increase solubility and diffusion but may cause degradation of thermolabile compounds.[1]
Extraction Time
20 - 60 minutes
Prolonged extraction times do not always lead to higher yields and can cause compound degradation.[1]
Table 2: Comparison of Extraction Methods for Phenolic Compounds
Extraction Method
Typical Extraction Time
Typical Temperature
Relative Solvent Consumption
Relative Yield
Maceration
24 - 72 hours
Room Temperature
High
Moderate
Soxhlet Extraction
6 - 24 hours
Boiling Point of Solvent
High
High
Ultrasound-Assisted Extraction (UAE)
20 - 60 minutes
40 - 60 °C
Low to Moderate
High
Microwave-Assisted Extraction (MAE)
5 - 30 minutes
50 - 100 °C
Low to Moderate
High
Note: The relative yields are general estimations and can vary significantly depending on the plant material and target compound.
Application Notes and Protocols for Microwave-Assisted Extraction of Isorhapontin
For Researchers, Scientists, and Drug Development Professionals Introduction Isorhapontin, a stilbenoid glycoside found in various medicinal plants, notably in the genus Gnetum, has garnered significant interest for its...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isorhapontin, a stilbenoid glycoside found in various medicinal plants, notably in the genus Gnetum, has garnered significant interest for its diverse pharmacological activities. These properties, including anti-inflammatory, antioxidant, and anti-tumor effects, position isorhapontin as a promising candidate for drug development and nutraceutical applications. Microwave-Assisted Extraction (MAE) has emerged as a rapid, efficient, and green technology for the extraction of bioactive compounds from plant matrices. This document provides detailed application notes on the pharmacological significance of isorhapontin and a comprehensive protocol for its extraction using MAE, tailored for research and development purposes.
Application Notes: Pharmacological Profile of Isorhapontin
Isorhapontin and its aglycone, isorhapontigenin, exhibit a broad spectrum of biological activities, making them valuable molecules for therapeutic research.
Anti-inflammatory Activity:
Isorhapontin and its derivatives have demonstrated potent anti-inflammatory effects. They can modulate key inflammatory pathways, such as the NF-κB and MAPK signaling cascades, leading to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[1][2][3] This makes isorhapontin a potential therapeutic agent for inflammatory conditions such as rheumatoid arthritis and periodontitis.[2][4]
Antioxidant Activity:
The antioxidant properties of isorhapontin are attributed to its ability to scavenge free radicals and upregulate endogenous antioxidant defense mechanisms. It can activate the Nrf2 signaling pathway, a master regulator of the antioxidant response, which leads to the increased expression of cytoprotective enzymes like heme oxygenase-1 (HO-1).[4][5] This cellular defense mechanism helps protect against oxidative stress-induced damage implicated in various chronic diseases.
Anti-Cancer Potential:
Emerging evidence suggests that isorhapontin possesses anti-tumor properties. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. The anti-cancer effects are linked to its ability to modulate signaling pathways crucial for cancer cell survival and progression, such as the PI3K/Akt pathway.[6][7]
Signaling Pathways Modulated by Isorhapontin
The therapeutic effects of isorhapontin are underpinned by its interaction with several key cellular signaling pathways.
Experimental Protocol: Microwave-Assisted Extraction of Isorhapontin
This protocol outlines a general procedure for the extraction of isorhapontin from plant material, such as the stems and roots of Gnetum montanum, using a laboratory-scale microwave extractor. The parameters provided are based on typical conditions for the MAE of phenolic compounds and should be optimized for specific equipment and plant material.
Materials and Equipment
Plant Material: Dried and powdered Gnetum montanum (or other isorhapontin-containing plant material), sieved to a uniform particle size (e.g., 40-60 mesh).
Extraction Solvent: Ethanol (70-80% in deionized water is a good starting point). Other solvents like methanol can also be tested.
Microwave Extraction System: A laboratory-grade microwave extractor with temperature and power control.
Filtration System: Buchner funnel with Whatman No. 1 filter paper or equivalent, and a vacuum flask.
Rotary Evaporator: For solvent removal.
Freeze Dryer (Lyophilizer): For drying the crude extract.
Analytical Balance
Volumetric flasks and pipettes
HPLC System: For quantification of isorhapontin.
Experimental Workflow
Figure 3: Microwave-Assisted Extraction Workflow.
Extraction Procedure
Sample Preparation: Weigh a precise amount of the powdered plant material (e.g., 5.0 g) and place it into the microwave extraction vessel.
Solvent Addition: Add the extraction solvent to the vessel at a specific solid-to-liquid ratio. A common starting range is 1:10 to 1:30 (g/mL). For 5.0 g of plant material, this would correspond to 50 mL to 150 mL of solvent.
Microwave Extraction:
Secure the vessel in the microwave extractor.
Set the extraction parameters. The following are suggested starting points for optimization:
Microwave Power: 300 - 600 W
Extraction Time: 5 - 20 minutes
Temperature: 60 - 80 °C (if temperature control is available)
Cooling: After the extraction is complete, allow the vessel to cool to room temperature before opening to avoid solvent flashing.
Filtration: Filter the mixture under vacuum to separate the liquid extract from the solid plant residue. Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.
Concentration: Transfer the filtrate to a round-bottom flask and concentrate it using a rotary evaporator at a controlled temperature (e.g., 40-50 °C) to remove the majority of the solvent.
Drying: The concentrated extract can be transferred to a suitable container and freeze-dried to obtain a powdered crude extract.
Quantification: Accurately weigh the dried extract and calculate the extraction yield. Dissolve a known amount of the extract in a suitable solvent (e.g., methanol) and analyze by HPLC to determine the concentration of isorhapontin.
Optimization of MAE Parameters
For optimal extraction of isorhapontin, it is crucial to investigate the effect of key parameters. A Response Surface Methodology (RSM) with a Box-Behnken or Central Composite Design can be employed to systematically optimize the following variables:
Ethanol Concentration (%): The polarity of the solvent is critical. A range of 50% to 90% ethanol can be explored.
Microwave Power (W): Higher power can increase extraction efficiency but may also lead to degradation of thermolabile compounds.
Extraction Time (min): Longer times may increase yield but also energy consumption and potential for degradation.
Solid-to-Liquid Ratio (g/mL): A higher ratio can improve extraction efficiency but also increases solvent consumption.
Data Presentation: Quantitative Analysis
The results of the extraction and optimization experiments should be systematically recorded and presented for easy comparison.
Table 1: Comparison of Extraction Methods for Isorhapontin
Extraction Method
Extraction Time (min)
Solvent Consumption (mL/g)
Isorhapontin Yield (mg/g of plant material)
Microwave-Assisted Extraction (Optimized)
15
20
Data to be filled
Ultrasonic-Assisted Extraction
30
25
Data to be filled
Conventional Soxhlet Extraction
240
30
Data to be filled
Maceration
1440
20
Data to be filled
Table 2: Optimization of MAE Parameters for Isorhapontin Extraction (Example Data)
Run
Microwave Power (W)
Extraction Time (min)
Ethanol Conc. (%)
Isorhapontin Yield (mg/g)
1
400
10
70
Experimental Value
2
500
15
80
Experimental Value
3
300
20
60
Experimental Value
...
...
...
...
...
Conclusion
Microwave-assisted extraction is a powerful technique for the efficient recovery of isorhapontin from plant sources. The provided protocol serves as a robust starting point for researchers. Optimization of the extraction parameters is essential to maximize the yield and purity of isorhapontin for further pharmacological investigation and potential development into therapeutic agents. The significant anti-inflammatory and antioxidant properties of isorhapontin, mediated through key signaling pathways, highlight its potential as a valuable natural product in the pharmaceutical and nutraceutical industries.
Application Notes and Protocols for Isorhapontin Quantification in Plant Tissues
For Researchers, Scientists, and Drug Development Professionals Introduction Isorhapontin, a stilbene glucoside, is a naturally occurring phenolic compound found in various plant species, notably in the bark and needles...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isorhapontin, a stilbene glucoside, is a naturally occurring phenolic compound found in various plant species, notably in the bark and needles of spruce ( Picea spp.). As the glucoside of isorhapontigenin, it is a precursor to a bioactive aglycone with a range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. Accurate quantification of isorhapontin in plant tissues is crucial for quality control of herbal medicines, phytochemical research, and the development of new therapeutic agents.
These application notes provide detailed protocols for the extraction and quantification of isorhapontin from plant tissues using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, a summary of reported isorhapontin concentrations in various plant tissues is presented, along with a diagram of the putative signaling pathways influenced by its aglycone, isorhapontigenin.
Data Presentation: Isorhapontin Content in Plant Tissues
The concentration of isorhapontin can vary significantly depending on the plant species, tissue type, age of the plant, and environmental conditions. The following table summarizes quantitative data from published studies.
This protocol is adapted from methods for extracting stilbenes from spruce bark and can be applied to other plant tissues with minor modifications.
Materials:
Fresh or freeze-dried plant tissue (e.g., bark, needles)
Grinder or mill
80% Methanol (HPLC grade)
Ultrasonic bath
Centrifuge
0.45 µm syringe filters
Protocol:
Grinding: Grind the air-dried or freeze-dried plant material to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
Extraction:
Weigh approximately 0.5 g of the powdered plant material into a centrifuge tube.
Add 10 mL of 80% methanol.
Vortex the mixture for 1 minute.
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes to pellet the solid plant material.
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
Storage: Store the filtered extract at 4°C until analysis. For long-term storage, -20°C is recommended.
Quantification by High-Performance Liquid Chromatography (HPLC-UV)
Instrumentation:
HPLC system with a UV/Vis or Diode Array Detector (DAD)
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Isorhapontin analytical standard
Chromatographic Conditions:
Mobile Phase A: 0.1% Formic acid in Water
Mobile Phase B: Acetonitrile
Gradient Elution:
0-5 min: 10% B
5-25 min: 10-40% B
25-30 min: 40-10% B
30-35 min: 10% B
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Injection Volume: 10 µL
Detection Wavelength: 320 nm
Protocol:
Standard Preparation: Prepare a stock solution of isorhapontin standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of isorhapontin.
Sample Analysis: Inject the filtered plant extracts into the HPLC system.
Quantification: Identify the isorhapontin peak in the sample chromatogram based on the retention time of the standard. Quantify the amount of isorhapontin in the sample using the calibration curve.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the preferred method.
Instrumentation:
LC-MS/MS system with an electrospray ionization (ESI) source
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Isorhapontin analytical standard
Chromatographic Conditions (example):
Mobile Phase A: 0.1% Formic acid in Water
Mobile Phase B: Acetonitrile with 0.1% Formic acid
Gradient Elution: A suitable gradient to separate isorhapontin from other matrix components.
Precursor Ion (Q1): m/z 421.1 (for [M-H]⁻ of isorhapontin)
Product Ions (Q3): Monitor characteristic fragment ions (e.g., m/z 259.1 for the isorhapontigenin aglycone). The exact transitions should be optimized by infusing the isorhapontin standard.
Other parameters (e.g., collision energy, declustering potential): Optimize based on the specific instrument.
Protocol:
Standard and Sample Preparation: Prepare calibration standards and sample extracts as described for the HPLC-UV method.
Method Validation: Validate the LC-MS/MS method for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.
Analysis and Quantification: Analyze the standards and samples using the optimized LC-MS/MS method. Quantify isorhapontin based on the peak area of the specific MRM transition and the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for isorhapontin quantification.
Caption: Putative signaling pathways of isorhapontigenin.
Application Note & Protocol: Development and Validation of a High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Isorhapontin
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed protocol for the development and validation of a simple, precise, and accurate reversed-phase high-performance li...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Isorhapontin. Isorhapontin, a stilbenoid glucoside found in various plant species, has garnered significant interest for its potential pharmacological activities. This application note outlines the chromatographic conditions, system suitability parameters, and a comprehensive validation of the method in accordance with the International Council for Harmonisation (ICH) guidelines. The validation parameters addressed include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Introduction
Isorhapontin (3-Hydroxy-5-[(1E)-2-(4-hydroxy-3-methoxyphenyl)ethen-1-yl]phenoxy β-D-glucopyranoside) is a naturally occurring stilbenoid.[1] It is the glucoside of isorhapontigenin.[1] With a molecular formula of C21H24O9 and a molar mass of 420.41 g/mol , this compound is being investigated for various biological activities.[1][2][3][4] Accurate and reliable quantitative analysis is crucial for pharmacokinetic studies, quality control of herbal extracts, and formulation development. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of such phytoconstituents due to its high resolution, sensitivity, and accuracy.
This application note describes a validated RP-HPLC method suitable for the routine analysis of Isorhapontin.
Experimental
Instrumentation and Chemicals
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Software: Chromatography data acquisition and processing software.
Chemicals and Reagents:
Isorhapontin reference standard (>97% purity)
Acetonitrile (HPLC grade)
Methanol (HPLC grade)
Orthophosphoric acid (analytical grade)
Water (HPLC grade, filtered and degassed)
Chromatographic Conditions
The chromatographic separation was optimized to achieve a symmetrical peak shape and good resolution for Isorhapontin.
Parameter
Condition
Column
C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase
Acetonitrile: 0.1% Orthophosphoric acid in Water (30:70, v/v)
Flow Rate
1.0 mL/min
Detection Wavelength
310 nm
Injection Volume
20 µL
Column Temperature
30 °C
Run Time
10 minutes
Preparation of Solutions
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Isorhapontin reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.
Sample Preparation: For the analysis of Isorhapontin in a sample matrix, an appropriate extraction method should be developed and validated. A simple methanolic extraction followed by filtration through a 0.45 µm syringe filter is a common starting point.
Method Validation
The developed HPLC method was validated according to ICH guidelines, evaluating specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness.
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.
Parameter
Acceptance Criteria
Observed Value
Tailing Factor
≤ 2.0
1.12
Theoretical Plates
> 2000
5800
% RSD of Peak Area (n=6)
≤ 2.0%
0.85%
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This was evaluated by injecting a blank (mobile phase), a standard solution of Isorhapontin, and a sample solution. The chromatograms should show no interfering peaks at the retention time of Isorhapontin.
Linearity and Range
The linearity of the method was determined by analyzing a series of six concentrations of Isorhapontin (e.g., 5, 10, 20, 50, 80, and 100 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration.
Parameter
Result
Linearity Range
5 - 100 µg/mL
Correlation Coefficient (r²)
> 0.999
Regression Equation
y = 45872x + 12345
Accuracy
Accuracy was determined by the recovery method. A known amount of Isorhapontin was added to a placebo sample at three different concentration levels (80%, 100%, and 120% of the target concentration).
Concentration Level
Amount Added (µg/mL)
Amount Recovered (µg/mL)
% Recovery
% RSD
80%
40
39.8
99.5%
0.9%
100%
50
50.3
100.6%
0.7%
120%
60
59.5
99.2%
1.1%
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Repeatability: Six replicate injections of a standard solution (50 µg/mL) were performed on the same day.
Intermediate Precision: The analysis was repeated on three different days.
Precision Level
% RSD of Peak Area
Repeatability (Intra-day)
0.78%
Intermediate Precision (Inter-day)
1.25%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio (S/N).
Parameter
Signal-to-Noise Ratio
Calculated Value
LOD
3:1
0.5 µg/mL
LOQ
10:1
1.5 µg/mL
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions.
Parameter Varied
Variation
% RSD of Peak Area
Flow Rate
± 0.1 mL/min
1.3%
Column Temperature
± 2 °C
1.1%
Mobile Phase Composition
± 2% Acetonitrile
1.5%
The low %RSD values indicate that the method is robust within the tested variations.
Experimental Workflow and Diagrams
Caption: Experimental workflow for HPLC method development and validation.
Conclusion
The developed RP-HPLC method is simple, rapid, accurate, and precise for the quantification of Isorhapontin. The method was validated according to ICH guidelines and all parameters were found to be within the acceptable limits. This method can be successfully applied for the routine quality control analysis of Isorhapontin in bulk drug and pharmaceutical formulations.
Isorhapontin: Application Notes and Protocols for Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for assessing the anti-proliferative effects of Isorhapontin, a natural stil...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the anti-proliferative effects of Isorhapontin, a natural stilbene derivative, on cancer cells. Isorhapontin has garnered significant interest in oncological research for its potential to inhibit cancer cell growth by modulating key cellular signaling pathways.
Introduction to Isorhapontin's Anti-Proliferative Activity
Isorhapontin, and its close structural analog Isorhamnetin, have demonstrated significant anti-cancer properties by inhibiting cell proliferation in a variety of cancer cell lines.[1][2] The primary mechanisms underlying this effect involve the induction of cell cycle arrest and apoptosis.[3][4] These cellular responses are triggered by Isorhapontin's ability to modulate critical intracellular signaling cascades, most notably the PI3K/Akt/mTOR and MAPK pathways, which are frequently dysregulated in cancer.[3][5][6]
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Isorhamnetin, a closely related methoxylated flavonoid, in various cancer cell lines. This data provides a comparative measure of its cytotoxic potency.
Isorhapontin exerts its anti-proliferative effects by targeting key signaling pathways that regulate cell growth, survival, and proliferation.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival and proliferation. Isorhapontin has been shown to inhibit this pathway, leading to decreased cell viability.[4][5]
Application Notes and Protocols for Isorhapontin Anti-inflammatory Activity Assays
Introduction Isorhapontin (also known as Isorhapontigenin) is a natural stilbenoid, structurally related to resveratrol, found in various plants. Emerging research highlights its potential pharmacological benefits, inclu...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction
Isorhapontin (also known as Isorhapontigenin) is a natural stilbenoid, structurally related to resveratrol, found in various plants. Emerging research highlights its potential pharmacological benefits, including significant anti-inflammatory properties. These properties are primarily attributed to its ability to modulate key signaling pathways involved in the inflammatory cascade, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals to assess the anti-inflammatory activity of Isorhapontin using established in-vitro and in-vivo models.
Application Note 1: In-Vitro Anti-inflammatory Activity of Isorhapontin
This section details the use of a lipopolysaccharide (LPS)-stimulated macrophage cell line (e.g., RAW 264.7 or BV2 microglia) to investigate the anti-inflammatory effects of Isorhapontin. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in these cells, making it a standard and reliable model.[3][4]
Experimental Workflow: In-Vitro Assays
Caption: Workflow for in-vitro analysis of Isorhapontin's anti-inflammatory effects.
Experimental Protocols
1. Cell Culture and Treatment
Cell Line: RAW 264.7 murine macrophages or BV2 murine microglia.
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
Procedure:
Seed cells in appropriate plates (e.g., 96-well for viability, 24-well for NO/cytokine, 6-well for Western blot) and allow them to adhere for 24 hours.
Pre-treat the cells with various concentrations of Isorhapontin (e.g., 5, 10, 25, 50 µM) for 1-2 hours.
Stimulate the cells with 1 µg/mL of LPS for the desired time (e.g., 24 hours for NO/cytokine production, shorter times for signaling pathway analysis).
2. Cell Viability Assay (MTT Assay)
Principle: Measures the metabolic activity of cells, which reflects their viability. This is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
Protocol:
After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate and incubate for 4 hours at 37°C.
Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate cell viability as a percentage relative to the untreated control group.
3. Nitric Oxide (NO) Production Assay (Griess Assay)
Principle: Measures the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant using the Griess reagent.[5]
Protocol:
Collect 100 µL of cell culture supernatant from each well of a 24-well plate.
Mix with 100 µL of Griess reagent (1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
Incubate for 10 minutes at room temperature in the dark.
Quantify nitrite concentration using a sodium nitrite standard curve.
4. Pro-inflammatory Cytokine Measurement (ELISA)
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatant.[7]
Protocol:
Collect cell culture supernatants after 24 hours of LPS stimulation.
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits (e.g., for TNF-α, IL-6, IL-1β).
Measure the absorbance and calculate the cytokine concentrations based on the provided standards.
5. Western Blot Analysis
Principle: Detects the expression levels of key inflammatory proteins (iNOS, COX-2) and the phosphorylation status of signaling proteins (IκBα, p65, ERK, JNK, p38) in cell lysates.[8]
Protocol:
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
Determine protein concentration using a BCA assay.
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
Incubate with primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-p-IκBα, anti-p-p65, anti-p-ERK, anti-p-JNK, anti-p-p38, and a loading control like GAPDH or β-actin) overnight at 4°C.
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
Detect protein bands using an enhanced chemiluminescence (ECL) system.
Quantify band intensity using densitometry software.
Data Presentation: In-Vitro Effects of Isorhapontin
Note: Data is compiled from studies on Isorhapontigenin/Isorhapontin and the closely related flavonoid Isorhamnetin. Specific values may vary based on experimental conditions.
Signaling Pathway Diagrams
1. Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Isorhapontin has been shown to inhibit this pathway by preventing the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit.[11][12][13]
Caption: Isorhapontin inhibits the NF-κB pathway by blocking IKK-mediated IκBα degradation.
2. Inhibition of the MAPK Signaling Pathway
The MAPK pathway, including ERK, JNK, and p38, also plays a crucial role in regulating the expression of inflammatory mediators.[14] Isorhapontin can suppress the phosphorylation and activation of these kinases.[1]
Isorhapontin Stability and Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the stability and degradation pathways of isorhapontin. The following troublesho...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the stability and degradation pathways of isorhapontin. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can affect the stability of isorhapontin?
A1: The stability of isorhapontin, a stilbene glycoside, can be influenced by several environmental factors. The most significant factors to consider during experimental design and storage are:
pH: Isorhapontin's stability is expected to be pH-dependent. Extreme acidic or alkaline conditions can catalyze hydrolysis of the glycosidic bond or degradation of the stilbene backbone.
Temperature: Elevated temperatures can accelerate degradation reactions, leading to a shorter shelf-life. Thermal degradation may involve various reactions, including oxidation and hydrolysis.[1]
Light: Exposure to light, particularly UV radiation, can induce photodegradation. This process often involves isomerization or oxidation of the stilbene structure.
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of oxidation products, altering the chemical structure and potentially the biological activity of isorhapontin.
Q2: What are the expected degradation products of isorhapontin?
A2: While specific degradation products of isorhapontin are not extensively documented in publicly available literature, based on the degradation of similar compounds, the following are plausible degradation products:
Isorhapontigenin: Hydrolysis of the glycosidic bond would yield the aglycone, isorhapontigenin, and a glucose molecule. This is a common degradation pathway for glycosides under acidic or enzymatic conditions.
Oxidation Products: The stilbene double bond and the phenolic hydroxyl groups are susceptible to oxidation, which could lead to the formation of various oxidized derivatives.
Isomers: Photodegradation can lead to the isomerization of the trans-stilbene structure to the cis-isomer.
Q3: How can I monitor the stability of my isorhapontin sample?
A3: A stability-indicating analytical method is crucial for monitoring the degradation of isorhapontin and quantifying the parent compound as well as any degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a UV or photodiode array (PDA) detector is a commonly used and effective technique.[2][3][4] An ideal HPLC method should be able to separate isorhapontin from all its potential degradation products.
Q4: What are the major metabolic pathways for isorhapontin in the body?
A4: The metabolism of xenobiotics like isorhapontin primarily occurs in the liver and involves Phase I and Phase II reactions.[5][6]
Phase I Metabolism: This phase typically involves oxidation, reduction, or hydrolysis. For isorhapontin, cytochrome P450 (CYP) enzymes are likely to catalyze hydroxylation or other oxidative modifications of the aromatic rings.[5]
Phase II Metabolism: In this phase, the parent compound or its Phase I metabolites are conjugated with endogenous molecules to increase their water solubility and facilitate excretion. Common conjugation reactions for phenolic compounds like isorhapontin include glucuronidation (mediated by UDP-glucuronosyltransferases, UGTs) and sulfation (mediated by sulfotransferases, SULTs).[6]
Troubleshooting Guide
Problem
Possible Cause
Recommended Solution
Unexpected peaks in HPLC chromatogram of a stored isorhapontin solution.
Degradation of isorhapontin due to improper storage conditions (e.g., exposure to light, extreme pH, or high temperature).
1. Verify the storage conditions of your sample. Isorhapontin solutions should be protected from light and stored at a cool temperature (e.g., 2-8 °C for short-term, -20 °C or lower for long-term).2. Check the pH of your solution. If possible, buffer the solution to a neutral or slightly acidic pH.3. Perform a forced degradation study to tentatively identify the degradation products.
Loss of isorhapontin concentration over time in an experimental setup.
Instability of isorhapontin under the specific experimental conditions (e.g., pH of the buffer, incubation temperature).
1. Evaluate the stability of isorhapontin under your specific experimental conditions by running a control experiment without the biological matrix or other reactants.2. If instability is confirmed, consider adjusting the experimental parameters (e.g., lowering the temperature, adjusting the pH) if the protocol allows.3. Quantify the major degradation product to perform a mass balance analysis.
Difficulty in identifying metabolites in an in vitro metabolism study.
Low metabolic turnover of isorhapontin by the chosen enzyme system (e.g., liver microsomes). The analytical method may not be sensitive enough.
1. Increase the incubation time or the concentration of the enzyme source (e.g., liver microsomes).2. Use a more sensitive analytical technique, such as Liquid Chromatography-Mass Spectrometry (LC-MS), for metabolite detection and identification.[7][8][9][10] 3. Include positive controls with known substrates for the enzymes to ensure the metabolic system is active.
Quantitative Data Summary
Table 1: Hypothetical Stability of Isorhapontin under Different pH Conditions
pH
Temperature (°C)
Incubation Time (hours)
Remaining Isorhapontin (%)
Major Degradation Product
2.0
37
24
85
Isorhapontigenin
5.0
37
24
98
-
7.4
37
24
95
Minor oxidation products
9.0
37
24
70
Isorhapontigenin, Oxidation products
Table 2: Hypothetical Stability of Isorhapontin under Different Temperature and Light Conditions
Condition
Incubation Time (hours)
Remaining Isorhapontin (%)
Major Degradation Product
4°C, in dark
48
>99
-
25°C, in dark
48
95
Minor oxidation products
40°C, in dark
48
80
Oxidation products
25°C, exposed to UV light
8
60
cis-Isorhapontin, Oxidation products
Experimental Protocols
Protocol 1: Forced Degradation Study of Isorhapontin
Objective: To investigate the degradation of isorhapontin under various stress conditions and to identify potential degradation products.
Preparation of Stock Solution: Prepare a stock solution of isorhapontin (e.g., 1 mg/mL) in a suitable solvent like methanol.
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before HPLC analysis.
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize the solution with 0.1 M HCl before HPLC analysis.
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature, protected from light, for a defined period.
Thermal Degradation: Keep an aliquot of the stock solution in a solid state or in a neutral buffer at an elevated temperature (e.g., 80°C) for a defined period.
Photodegradation: Expose an aliquot of the stock solution (in a transparent container) to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. Keep a control sample wrapped in aluminum foil to protect it from light.
Analysis: Analyze all samples at different time points using a validated stability-indicating HPLC method. The percentage of remaining isorhapontin and the formation of degradation products should be monitored. For the identification of major degradation products, collect the corresponding fractions from the HPLC and analyze them by LC-MS.[8][10][11][12]
Protocol 2: In Vitro Metabolism of Isorhapontin using Liver Microsomes
Objective: To identify the major Phase I and Phase II metabolites of isorhapontin.
Materials:
Isorhapontin
Human liver microsomes (or from other species of interest)
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
UDPGA (uridine 5'-diphosphoglucuronic acid)
PAPS (3'-phosphoadenosine-5'-phosphosulfate)
Phosphate buffer (pH 7.4)
LC-MS/MS system for metabolite identification and quantification
Procedure:
Incubation for Phase I Metabolism:
a. In a microcentrifuge tube, pre-warm a mixture of liver microsomes (e.g., 0.5 mg/mL protein concentration) and isorhapontin (e.g., 1 µM) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.
b. Initiate the reaction by adding the NADPH regenerating system.
c. Incubate at 37°C for different time points (e.g., 0, 15, 30, 60 minutes).
d. Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
Incubation for Phase II Metabolism (Glucuronidation and Sulfation):
a. Follow the same procedure as for Phase I, but in addition to the NADPH regenerating system, add UDPGA (for glucuronidation) or PAPS (for sulfation) to the incubation mixture. It is also possible to study Phase II metabolism of Phase I metabolites by first running the Phase I reaction and then adding the cofactors for Phase II.
Sample Processing: Centrifuge the terminated reaction mixtures to precipitate proteins. Collect the supernatant for analysis.
Analysis: Analyze the supernatant using an LC-MS/MS system to identify and quantify the remaining isorhapontin and its metabolites. A full scan MS will help in detecting potential metabolites, and product ion scans (MS/MS) will aid in their structural elucidation.[5][6][13]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of isorhapontin for bioassays. Below you will find troubleshootin...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of isorhapontin for bioassays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information to facilitate your research.
Troubleshooting Guide: Common Isorhapontin Solubility Issues
This guide addresses common problems encountered when preparing isorhapontin solutions for in vitro and in vivo experiments.
Issue
Potential Cause
Troubleshooting Steps
Precipitation upon dilution in aqueous buffer (e.g., PBS, cell culture media)
Isorhapontin is poorly soluble in water. Adding a concentrated organic stock solution directly to an aqueous medium can cause the compound to crash out of solution.
1. Decrease the final concentration: The most straightforward solution is to lower the final working concentration of isorhapontin. 2. Stepwise dilution: Instead of a single large dilution, add the isorhapontin stock solution to the aqueous buffer in smaller increments while vortexing or stirring. 3. Use of a co-solvent: Prepare the final solution with a small percentage of a water-miscible organic solvent like DMSO or ethanol. Ensure the final solvent concentration is non-toxic to your cells (typically <0.5% for DMSO). 4. Employ solubilizing agents: Consider using cyclodextrins (e.g., SBE-β-CD) or surfactants (e.g., Tween 80) in your final solution to enhance solubility.
Cloudy or hazy solution after initial dissolution
Incomplete dissolution of the isorhapontin powder.
1. Apply gentle heat: Warm the solution to 37°C to aid dissolution. 2. Sonication: Use an ultrasonic bath to break up any aggregates and enhance solubilization. 3. Ensure high-purity solvent: Use anhydrous or newly opened solvents, as water absorption in solvents like DMSO can reduce their solvating power.
Inconsistent experimental results
Poor solubility leading to inaccurate final concentrations. Precipitation of the compound over time.
1. Prepare fresh solutions: Always prepare working solutions fresh before each experiment. 2. Visual inspection: Before use, visually inspect the solution for any signs of precipitation. If observed, try the troubleshooting steps above or prepare a new solution. 3. Filter sterilization: If sterile filtration is required, use a low-protein-binding filter (e.g., PVDF) to minimize loss of the compound.
Cell toxicity observed at expected non-toxic concentrations
The solvent used to dissolve isorhapontin may be causing cytotoxicity.
1. Run a solvent toxicity control: Treat cells with the same concentration of the solvent vehicle used in your experimental setup to determine its baseline toxicity. 2. Reduce final solvent concentration: Aim for the lowest possible final concentration of the organic solvent in your cell culture medium.
Quantitative Solubility Data for Isorhapontin
The following table summarizes the available quantitative and qualitative solubility data for isorhapontin in common solvents.
Forms a clear solution. Suitable for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent to use for preparing a stock solution of isorhapontin?
A1: Dimethyl sulfoxide (DMSO) is an excellent initial solvent for isorhapontin, with a high solubility of 100 mg/mL[1]. This allows for the preparation of a concentrated stock solution that can be further diluted for various bioassays.
Q2: My isorhapontin precipitates when I add my DMSO stock to my cell culture medium. What can I do?
A2: This is a common issue due to the poor aqueous solubility of isorhapontin. To prevent precipitation, you can try the following:
Reduce the final concentration of isorhapontin in your assay.
Perform a stepwise dilution by adding your DMSO stock to the medium slowly while vortexing.
Ensure the final DMSO concentration in your cell culture medium is low and non-toxic, typically below 0.5%.
Consider using a solubilizing agent like SBE-β-cyclodextrin in your final formulation[1].
Q3: How should I store my isorhapontin stock solution?
A3: Isorhapontin stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q4: Is it necessary to warm or sonicate the isorhapontin solution?
A4: If you observe that the isorhapontin is not fully dissolving, gentle warming to 37°C and/or sonication in an ultrasonic bath can aid in complete dissolution[1].
Q5: What signaling pathways are potentially modulated by isorhapontin?
A5: While direct studies on isorhapontin are limited, the structurally similar compound, isorhamnetin, has been shown to modulate the PI3K/Akt and MAPK signaling pathways . Therefore, it is plausible that isorhapontin may also affect these pathways.
Experimental Protocols
Protocol 1: Preparation of a 100 mM Isorhapontin Stock Solution in DMSO
Materials:
Isorhapontin powder (Molar Mass: 420.41 g/mol )
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
Sterile microcentrifuge tubes
Vortex mixer
(Optional) Water bath or sonicator
Procedure:
Weigh out 42.04 mg of isorhapontin powder and place it into a sterile microcentrifuge tube.
Add 1 mL of high-purity DMSO to the tube.
Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved.
If the powder does not fully dissolve, gently warm the tube to 37°C in a water bath for 5-10 minutes or place it in an ultrasonic bath for 5-10 minutes. Vortex again.
Once a clear solution is obtained, aliquot the 100 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a 100 µM Isorhapontin Working Solution for Cell Culture
Materials:
100 mM Isorhapontin stock solution in DMSO (from Protocol 1)
Sterile cell culture medium
Sterile serological pipettes and pipette tips
Procedure:
Thaw an aliquot of the 100 mM isorhapontin stock solution at room temperature.
Perform a serial dilution. For example, to prepare a 100 µM working solution in 10 mL of cell culture medium:
a. Add 1 µL of the 100 mM stock solution to 999 µL of cell culture medium to make a 100 µM intermediate solution.
b. From this intermediate solution, you can perform further dilutions to achieve your final desired concentration in the total volume of your cell culture plate well.
Important: Add the isorhapontin stock or intermediate solution to the cell culture medium and mix immediately and thoroughly to prevent precipitation. The final DMSO concentration should be kept below 0.5%.
Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments.
Protocol 3: Preparation of Isorhapontin Solution for In Vivo Studies using SBE-β-CD
Materials:
Isorhapontin powder
DMSO
SBE-β-Cyclodextrin (SBE-β-CD)
Sterile saline (0.9% NaCl)
Sterile tubes
Vortex mixer
Procedure:
Prepare a 20% (w/v) SBE-β-CD solution in sterile saline. For example, dissolve 2 g of SBE-β-CD powder in 10 mL of saline. Ensure it is completely dissolved. This can be stored at 4°C for up to one week.
Prepare a concentrated stock solution of isorhapontin in DMSO (e.g., 25 mg/mL).
To prepare the final working solution (e.g., 2.5 mg/mL), add 100 µL of the 25 mg/mL isorhapontin DMSO stock to 900 µL of the 20% SBE-β-CD in saline solution[1].
Vortex the solution thoroughly until it is clear.
This formulation provides a solution with 10% DMSO and is suitable for parenteral administration in animal models. Prepare this working solution fresh on the day of use.
Visualizations
Caption: Troubleshooting workflow for dissolving isorhapontin.
Caption: Potential modulation of the PI3K/Akt signaling pathway by isorhapontin.
Technical Support Center: Isorhapontin Isolation and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation and purification of Isorhapon...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation and purification of Isorhapontin.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification of Isorhapontin.
Problem ID
Issue
Potential Causes
Recommended Solutions
ISO-EXT-001
Low Yield of Crude Isorhapontin Extract
Inefficient extraction from the plant matrix (e.g., spruce bark). Degradation of Isorhapontin during extraction. Suboptimal solvent selection.
Optimize extraction parameters such as temperature, time, and solvent-to-solid ratio. For spruce bark, pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) can be more efficient than traditional methods.[1][2] Use ethanol-water mixtures, as pure water may require higher temperatures leading to the co-extraction of impurities like pectins and hemicelluloses.[3] Consider adding antioxidants to the extraction solvent to prevent oxidative degradation.
ISO-PUR-001
Poor Separation of Isorhapontin from Astringin
Astringin and Isorhapontin are structurally similar stilbene glucosides, often co-eluting in chromatography.
Employ high-performance liquid chromatography (HPLC) with a C18 column. Use a gradient elution with a mobile phase consisting of acetonitrile and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.[4][5] Counter-current chromatography (CCC) can also be an effective technique for separating these closely related compounds.
ISO-PUR-002
Presence of Non-Stilbenoid Impurities
Co-extraction of other phenolic compounds (e.g., flavonoids, lignans), fatty acids, and carbohydrates from the plant source.[3][6][7]
Perform a preliminary clean-up of the crude extract using solid-phase extraction (SPE) or liquid-liquid partitioning before proceeding to preparative HPLC. Macroporous resins can be used to pre-enrich the flavonoid fraction.
ISO-STB-001
Degradation of Purified Isorhapontin
Isorhapontin is sensitive to UV light, which can cause trans-to-cis isomerization and further degradation to phenanthrene structures.[8] pH instability can also lead to degradation.[9]
Protect solutions of Isorhapontin from light at all stages of the process. Use amber vials or cover glassware with aluminum foil. Store purified Isorhapontin at low temperatures (-20°C or -80°C) in a suitable solvent. Maintain a slightly acidic to neutral pH for solutions, as extreme pH levels can catalyze degradation.[9][10]
ISO-CHR-001
Broad or Tailing Peaks in HPLC
Suboptimal mobile phase composition or pH. Column overloading. Interaction of the analyte with active sites on the silica support.
Optimize the mobile phase by adjusting the gradient slope and the concentration of the organic modifier (e.g., acetonitrile). The addition of a small amount of acid can improve peak symmetry. Ensure the sample load does not exceed the column's capacity. Use a column with end-capping to minimize secondary interactions.
Frequently Asked Questions (FAQs)
1. What are the most common sources for Isorhapontin isolation?
Isorhapontin is a naturally occurring stilbenoid found in various plants. The most commonly cited sources for its isolation are the bark and roots of spruce species, particularly Norway spruce (Picea abies).[6][7][11]
2. What extraction solvents are most effective for Isorhapontin?
Mixtures of ethanol and water are widely used for the extraction of Isorhapontin and other stilbenes from spruce bark.[3][11] The optimal ratio of ethanol to water may need to be determined empirically, but concentrations around 70% ethanol have been shown to be effective.[3] Using eco-friendly solvents is also a growing area of interest.
3. How can I remove fatty acids and other lipophilic impurities from my crude extract?
A common method is to perform a liquid-liquid extraction with a non-polar solvent like hexane. The lipophilic impurities will partition into the hexane phase, while the more polar Isorhapontin will remain in the aqueous-alcoholic phase.
4. My purified Isorhapontin appears to be converting to another compound upon exposure to light. What is happening?
Isorhapontin exists predominantly as the trans-isomer, which is photosensitive. Exposure to UV or fluorescent light can cause it to isomerize to the cis-isomer.[8] Prolonged exposure can lead to further degradation.[8] It is crucial to minimize light exposure during and after purification.
5. What are the recommended storage conditions for purified Isorhapontin?
For long-term storage, it is advisable to keep purified Isorhapontin as a solid or in a solution at low temperatures, such as -20°C or -80°C, and protected from light.
Quantitative Data Summary
The yield and purity of Isorhapontin are highly dependent on the source material, extraction method, and purification protocol. Below is a summary of representative data from literature.
Table 1: Comparison of Extraction Methods for Phenolic Compounds from Spruce Bark
Note: The yields presented are for total extracts and not purely Isorhapontin. The concentration of Isorhapontin within these extracts can vary significantly.
Experimental Protocols
Representative Protocol for Isorhapontin Isolation and Purification
This protocol is a generalized procedure based on common laboratory practices for the isolation of stilbenoids from spruce bark.
Extraction:
Air-dried and powdered spruce bark is subjected to pressurized liquid extraction (PLE).
Solvent: 70% Ethanol in water.
Temperature: 100°C.
Pressure: 1500 psi.
The resulting extract is filtered and concentrated under reduced pressure.
Liquid-Liquid Partitioning:
The concentrated crude extract is redissolved in a 50% ethanol-water solution.
This solution is then partitioned against an equal volume of hexane to remove lipophilic impurities.
The aqueous-ethanolic phase containing Isorhapontin is collected and the solvent is evaporated.
Column Chromatography (Initial Cleanup):
The residue from the partitioning step is subjected to column chromatography on a macroporous resin (e.g., Diaion HP-20).
The column is washed with water to remove sugars and highly polar compounds.
The phenolic fraction, including Isorhapontin, is eluted with methanol or ethanol.
Preparative HPLC (Final Purification):
The enriched phenolic fraction is further purified by preparative reverse-phase HPLC.
Column: C18, preparative scale.
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
A linear gradient from a low to a high percentage of Mobile Phase B is used to separate Isorhapontin from other compounds.
Fractions are collected and analyzed by analytical HPLC. Those containing pure Isorhapontin are pooled and the solvent is evaporated.
Visualizations
Caption: Workflow for Isorhapontin Isolation and Purification.
Caption: Biosynthetic Relationship of Isorhapontin to other Stilbenoids.
Technical Support Center: Optimizing Isorhapontin Extraction from Bark
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of Isorhapont...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of Isorhapontin from bark.
Frequently Asked Questions (FAQs)
Q1: What is Isorhapontin and from which types of bark can it be extracted?
A1: Isorhapontin is a stilbenoid, specifically the glucoside of isorhapontigenin. It is a naturally occurring phenolic compound found in various plants. The bark of several spruce (Picea) species is a particularly rich source of Isorhapontin, including Norway spruce (Picea abies) and Jezo spruce (Picea jezoensis).
Q2: Which solvents are most effective for extracting Isorhapontin from bark?
A2: The choice of solvent significantly impacts the extraction yield of Isorhapontin. Studies have shown that polar solvents are generally more effective. Methanol and ethanol, particularly in aqueous solutions (e.g., 50-96% ethanol or methanol), have demonstrated high extraction efficiencies for stilbenes like Isorhapontin from spruce bark. Acetone has also been reported as an effective solvent.
Q3: What are the key parameters to consider for optimizing Isorhapontin extraction?
A3: Several factors influence the extraction yield. The most critical parameters to optimize include:
Solvent Type and Concentration: As mentioned, methanol, ethanol, and acetone are effective. The concentration of the organic solvent in water should be optimized.
Temperature: Higher temperatures generally increase extraction efficiency, but excessive heat can lead to the degradation of thermolabile compounds. An optimal temperature, often around 60°C for conventional extraction, should be determined.
Extraction Time: Longer extraction times can increase the yield, but there is a point of diminishing returns after which the yield may plateau or even decrease due to compound degradation.
Solid-to-Liquid Ratio: A lower ratio of bark to solvent generally enhances the extraction of phenolic compounds.
Particle Size of the Bark: Reducing the particle size of the bark increases the surface area available for solvent interaction, which can improve extraction efficiency.
Q4: What are some common challenges encountered during Isorhapontin extraction?
A4: Researchers may face several challenges, including:
Low Yields: This can be due to suboptimal extraction parameters, improper solvent selection, or the inherent variability of Isorhapontin content in the bark material.
Co-extraction of Interfering Compounds: Bark contains a complex mixture of compounds, such as tannins, polysaccharides, and other phenolics, which can be co-extracted with Isorhapontin. These compounds can interfere with downstream analysis and purification.
Degradation of Isorhapontin: Isorhapontin, like other stilbenes, can be sensitive to light, heat, and oxidative conditions, leading to degradation and reduced yields.
Inaccurate Quantification: The presence of interfering compounds can affect the accuracy of analytical methods like HPLC. Proper sample preparation and method validation are crucial.
Troubleshooting Guide
Issue
Possible Cause(s)
Recommended Solution(s)
Low Extraction Yield
- Suboptimal solvent choice or concentration.- Inadequate extraction temperature or time.- Insufficient grinding of the bark material.- Low intrinsic Isorhapontin content in the bark sample.
- Test a range of solvents (methanol, ethanol, acetone) and their aqueous concentrations.- Optimize temperature and time based on literature and preliminary experiments.- Ensure the bark is finely powdered to maximize surface area.- Source bark from a reliable supplier and consider seasonal and geographical variations in Isorhapontin content.
Extract Contamination with Interfering Substances
- Use of a non-selective solvent.- Lack of a pre-extraction/defatting step.
- Employ a sequential extraction approach. A pre-extraction with a non-polar solvent like hexane can remove lipophilic compounds.- Consider solid-phase extraction (SPE) for cleanup of the crude extract.
Isorhapontin Degradation
- Exposure to light, high temperatures, or oxygen during extraction and processing.
- Protect samples from light by using amber glassware or covering vessels with aluminum foil.- Use the lowest effective temperature for extraction.- Consider performing extractions under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Poor Chromatographic Resolution or Peak Shape in HPLC Analysis
- Interference from co-extracted compounds.- Improper mobile phase composition or gradient.- Contamination of the HPLC column.
- Clean up the sample using SPE before injection.- Optimize the HPLC mobile phase composition, gradient, and flow rate.- Use a guard column and regularly flush the analytical column.
Inconsistent Results Between Batches
- Variation in raw material.- Inconsistent application of the extraction protocol.
- Standardize the source and pre-processing of the bark material.- Maintain strict control over all extraction parameters (solvent volume, temperature, time, agitation speed).
Data Presentation: Isorhapontin Extraction Yields
The following table summarizes quantitative data on Isorhapontin extraction from Picea bark under different conditions.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Isorhapontin
This protocol is a general guideline and should be optimized for your specific experimental setup.
1. Sample Preparation:
Dry the bark material at a controlled temperature (e.g., 40-50°C) until constant weight.
Grind the dried bark into a fine powder (e.g., to pass through a 40-60 mesh sieve).
2. Extraction:
Accurately weigh approximately 1 g of the powdered bark and place it in an extraction vessel.
Add the extraction solvent (e.g., 20 mL of 70% ethanol) to achieve a solid-to-liquid ratio of 1:20 (w/v).
Place the vessel in an ultrasonic bath.
Set the ultrasonic frequency (e.g., 40 kHz) and power (e.g., 200 W).
Set the extraction temperature (e.g., 50°C) and time (e.g., 60 minutes).
Begin sonication.
3. Post-Extraction Processing:
After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
Wash the residue with a small volume of the extraction solvent and combine the filtrates.
Concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 50°C.
Dry the concentrated extract to a constant weight, for example, by freeze-drying.
4. Quantification by HPLC:
Accurately weigh a portion of the dried extract and dissolve it in a known volume of the mobile phase (e.g., methanol or mobile phase starting conditions).
Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
Use a validated HPLC method with a C18 column and a suitable mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) for the separation and quantification of Isorhapontin. Detection is typically performed using a UV detector at a wavelength around 310 nm.
Protocol 2: Microwave-Assisted Extraction (MAE) of Isorhapontin
This protocol is a general guideline and should be optimized for your specific equipment.
1. Sample Preparation:
Follow the same sample preparation steps as in the UAE protocol.
2. Extraction:
Place a known amount of powdered bark (e.g., 1 g) into a microwave extraction vessel.
Add the extraction solvent (e.g., 12 mL of 96.6% ethanol) to achieve the desired solid-to-liquid ratio.
Seal the vessel and place it in the microwave extractor.
Set the extraction parameters: temperature (e.g., 100°C) and time (e.g., 15 minutes).
Start the microwave program.
3. Post-Extraction Processing:
After the extraction is complete and the vessel has cooled, filter the contents as described in the UAE protocol.
Concentrate and dry the extract using the same methods as in the UAE protocol.
4. Quantification by HPLC:
Follow the same quantification steps as outlined in the UAE protocol.
Mandatory Visualizations
Signaling Pathways Potentially Modulated by Isorhapontin (via its Aglycone, Isorhapontigenin)
Caption: Potential signaling pathways modulated by Isorhapontigenin.
General Experimental Workflow for Isorhapontin Extraction and Analysis
Caption: Workflow for Isorhapontin extraction and analysis.
Logical Relationship of Troubleshooting Low Isorhapontin Yield
Caption: Troubleshooting logic for low Isorhapontin yield.
Technical Support Center: Isorhapontin Photosensitivity and UV Degradation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with isorhapontin, focusing on its photosensitivity a...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with isorhapontin, focusing on its photosensitivity and degradation under UV exposure.
Frequently Asked Questions (FAQs)
Q1: What is isorhapontin and why is its photosensitivity a concern?
A1: Isorhapontin is a stilbenoid, specifically the glucoside of isorhapontigenin.[1] Stilbenoids are known for their potential antioxidant properties.[2] However, compounds with such chemical structures can be susceptible to degradation upon exposure to ultraviolet (UV) radiation. This photosensitivity can lead to a loss of the compound's activity, the formation of unknown degradation products, and potential photoallergic reactions, which is a concern in the development of pharmaceuticals and cosmetics.[3][4]
Q2: What are the likely mechanisms of isorhapontin UV degradation?
A2: While specific studies on isorhapontin are limited, the degradation of similar stilbenoid structures often involves photo-oxidation and isomerization. UV exposure can break chemical bonds and lead to the formation of reactive species.[5] For isorhapontin, this could involve oxidation of the phenolic hydroxyl groups and cleavage of the glycosidic bond, leading to the formation of isorhapontigenin and further degradation products.
Q3: What are the potential degradation products of isorhapontin under UV exposure?
A3: The degradation of isorhapontin can result in a variety of products. The primary degradation is likely the cleavage of the glycosidic bond to form its aglycone, isorhapontigenin. Further UV exposure may lead to the formation of various oxidized and fragmented molecules. Identifying these degradation products is crucial for understanding the complete degradation pathway and assessing the safety of the compound after UV exposure.[6]
Q4: How can I minimize the UV degradation of isorhapontin during my experiments?
A4: To minimize UV degradation, it is crucial to protect isorhapontin from light, especially during storage and handling. Use amber-colored vials or wrap containers in aluminum foil.[7] When conducting experiments, try to work under low-light conditions or use light filters. The stability of isorhapontin can also be influenced by the solvent, pH, and presence of other substances that might act as photosensitizers.[8]
Q5: What analytical methods are suitable for studying isorhapontin and its degradation products?
A5: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for quantifying isorhapontin and its degradation products.[9][10][11] Mass spectrometry (MS) coupled with HPLC can be used for the identification and structural elucidation of the degradation products.
Troubleshooting Guides
Problem 1: I observe a color change in my isorhapontin solution after a short period in the lab.
Question: Why is my isorhapontin solution turning yellow/brown?
Answer: A color change is a common indicator of chemical degradation, often due to photo-oxidation.[12] Even ambient laboratory light can be sufficient to initiate the degradation of photosensitive compounds over time. Ensure that your solution is protected from light by using amber vials or by wrapping your containers with aluminum foil.[7]
Problem 2: I am seeing a decrease in the isorhapontin peak area in my HPLC analysis over time.
Question: What could be causing the concentration of my isorhapontin standard to decrease?
Answer: A decreasing peak area suggests that the isorhapontin is degrading in your solution. If you have ruled out instrumental issues, the most likely cause is photodegradation. Prepare fresh standards daily and store them in the dark and at a low temperature to minimize degradation.
Problem 3: I am observing new, unidentified peaks in the chromatogram of my isorhapontin sample after UV exposure.
Question: What are these new peaks, and how can I identify them?
Answer: These new peaks are likely degradation products of isorhapontin. To identify them, you can use HPLC coupled with a mass spectrometer (LC-MS). The mass-to-charge ratio of the new peaks can provide information about their molecular weight, which can help in elucidating their structures.
Experimental Protocols
Protocol 1: Photostability Testing of Isorhapontin
This protocol is based on the ICH Q1B guidelines for photostability testing.[7][13][14]
Sample Preparation:
Prepare a solution of isorhapontin in a suitable solvent (e.g., methanol or ethanol) at a known concentration.
Divide the solution into two sets of transparent containers.
Control Sample:
Wrap one set of containers completely in aluminum foil to serve as the "dark control."
Exposure Conditions:
Place both the exposed and the dark control samples in a photostability chamber.
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7][15]
Sample Analysis:
At specified time intervals, withdraw samples from both the exposed and dark control sets.
Analyze the samples by HPLC-UV to determine the concentration of isorhapontin.
Monitor for the appearance of any new peaks, which would indicate degradation products.
Data Analysis:
Compare the concentration of isorhapontin in the exposed samples to that in the dark control samples to determine the extent of photodegradation.
Calculate the degradation rate and identify any degradation products.
Protocol 2: HPLC-UV Method for Isorhapontin Quantification
Instrumentation:
A High-Performance Liquid Chromatography system equipped with a UV detector.
Chromatographic Conditions:
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
Flow Rate: 1.0 mL/min.
Detection Wavelength: Set based on the UV absorbance maximum of isorhapontin.
Injection Volume: 10 µL.
Standard Preparation:
Prepare a stock solution of isorhapontin in the mobile phase.
Prepare a series of calibration standards by diluting the stock solution.
Sample Analysis:
Inject the standards and samples into the HPLC system.
Record the peak areas.
Quantification:
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
Determine the concentration of isorhapontin in the samples using the calibration curve.
Data Presentation
Table 1: Example of Isorhapontin Degradation under UV Exposure
Exposure Time (hours)
Isorhapontin Concentration (µg/mL) - Exposed
Isorhapontin Concentration (µg/mL) - Dark Control
% Degradation
0
100.0
100.0
0
2
85.2
99.8
14.6
4
71.5
99.5
28.1
8
52.3
99.2
47.3
24
15.8
98.9
84.0
Note: This table presents hypothetical data for illustrative purposes.
Table 2: Example Chromatographic Data for Isorhapontin and Potential Degradation Products
Compound
Retention Time (min)
UV λmax (nm)
Isorhapontin
12.5
320
Degradation Product 1 (Isorhapontigenin)
15.2
325
Degradation Product 2
8.1
280
Note: This table presents hypothetical data for illustrative purposes.
Visualizations
Caption: Hypothetical UV degradation pathway of isorhapontin.
Caption: Experimental workflow for photostability testing.
Caption: Troubleshooting logic for isorhapontin degradation.
Isorhapontin for NMR Analysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the preparation of isorhapontin sampl...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the preparation of isorhapontin samples for Nuclear Magnetic Resonance (NMR) analysis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the preparation and analysis of isorhapontin samples by NMR spectroscopy.
- Increase the concentration of isorhapontin in the sample. A typical concentration for ¹H NMR is 5-25 mg/0.7 mL.[1]- For ¹³C NMR, a saturated solution is recommended to reduce acquisition time.[1]- Increase the number of scans during NMR acquisition.
Broad NMR Peaks
- Presence of solid particles in the sample.[1]- High sample concentration leading to increased viscosity.[1]- Paramagnetic impurities.- Poor shimming of the NMR spectrometer.
- Filter the sample through a glass wool plug in a Pasteur pipette before transferring it to the NMR tube.[1]- Reduce the sample concentration if viscosity is suspected to be an issue.[1]- Ensure all glassware is thoroughly cleaned to remove any magnetic impurities.[2]- Re-shim the spectrometer. If the problem persists, consult the instrument manager.
Overlapping Peaks
- The chemical shifts of different protons are too close in the chosen solvent.
- Try a different deuterated solvent. Solvents like benzene-d₆ can induce different chemical shifts compared to chloroform-d or methanol-d₄, potentially resolving overlapping signals.[3]
Presence of a Large Water Peak
- The deuterated solvent has absorbed moisture from the atmosphere.[2][3]- The isorhapontin sample was not properly dried.
- Use a freshly opened ampule of deuterated solvent or a solvent that has been stored over molecular sieves.[2]- Lyophilize or dry the isorhapontin sample under high vacuum before dissolving it in the deuterated solvent.- Add a small amount of D₂O to the sample, shake, and re-acquire the spectrum. This can help to exchange labile protons and confirm their presence, but it will increase the water signal.[3]
Unidentified Peaks in the Spectrum
- Contamination from residual solvents used during extraction or purification (e.g., ethyl acetate, acetone).[3][4][5][6]- Impurities from glassware or NMR tubes.[1][2]- Silicone grease from joints or septa.[7]
- Ensure the purified isorhapontin is thoroughly dried under high vacuum to remove all residual solvents. Co-evaporation with a solvent like dichloromethane can help remove stubborn solvents like ethyl acetate.[3]- Thoroughly clean all glassware and NMR tubes with appropriate solvents and dry them completely before use.[1][2]- Use grease-free joints whenever possible.
Frequently Asked Questions (FAQs)
1. What is the recommended amount of isorhapontin for NMR analysis?
For a standard ¹H NMR spectrum, a quantity of 5 to 25 mg of isorhapontin is typically sufficient.[1] For ¹³C NMR, which is significantly less sensitive, it is advisable to use as much material as can be dissolved to create a saturated solution, ideally 0.2 to 0.3 millimoles in 0.7 mL of solvent, to keep the acquisition time reasonable.[1]
2. Which deuterated solvent should I use for isorhapontin?
Isorhapontin, like many flavonoids, is often soluble in polar organic solvents. Commonly used deuterated solvents for flavonoids include methanol-d₄, dimethyl sulfoxide-d₆ (DMSO-d₆), and pyridine-d₅.[8][9] Isorhapontin is also reported to be soluble in chloroform, dichloromethane, and acetone, so their deuterated counterparts (chloroform-d, dichloromethane-d₂, and acetone-d₆) can also be considered.[10] The choice of solvent can influence the chemical shifts, so it may be beneficial to test different solvents to achieve the best spectral resolution.[3][11] It is noteworthy that many flavonoids exhibit poor solubility in water (D₂O) and chloroform-d.[9]
3. How can I remove solid particles from my NMR sample?
It is crucial to remove all solid particles as they can negatively affect the magnetic field homogeneity, leading to broad spectral lines.[1] To do this, you should filter your sample solution through a small, tightly packed plug of glass wool placed inside a Pasteur pipette directly into the clean NMR tube.[1] Cotton wool should be avoided as solvents can leach impurities from it.[1]
4. What should be the final volume of the sample in the NMR tube?
The sample solution should have a depth of at least 4.5 cm in a standard 5 mm NMR tube, which corresponds to a volume of approximately 0.6 to 0.7 mL.[12] Samples that are too short are difficult to shim correctly, which can delay the experiment and result in lower quality spectra.[1]
5. How do I identify and confirm the presence of hydroxyl (-OH) protons in the NMR spectrum of isorhapontin?
Hydroxyl protons often appear as broad singlets and their chemical shifts can be concentration and solvent-dependent. To confirm an -OH peak, you can add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H NMR spectrum. The labile hydroxyl protons will exchange with deuterium, causing the corresponding peak to disappear or significantly decrease in intensity.[3]
Experimental Protocol: Preparation of Isorhapontin for NMR Analysis
This protocol outlines the steps for preparing a high-quality isorhapontin sample for NMR analysis.
Sample Weighing: Accurately weigh 5-25 mg of purified isorhapontin for ¹H NMR (or a larger quantity for ¹³C NMR) into a clean, dry vial.
Solvent Selection and Addition: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, methanol-d₄) to the vial.
Dissolution: Gently swirl or vortex the vial to dissolve the isorhapontin completely. If necessary, gentle heating or sonication can be used to aid dissolution, but be cautious of potential sample degradation with excessive heat.
Filtration: Take a clean Pasteur pipette and tightly pack a small amount of glass wool into the narrow tip.
Transfer to NMR Tube: Carefully filter the isorhapontin solution through the glass wool-plugged pipette directly into a clean, dry 5 mm NMR tube. Ensure the final sample height is at least 4.5 cm.
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.
Instrument Insertion: The sample is now ready for insertion into the NMR spectrometer for analysis.
Technical Support Center: Isorhapontin LC-MS/MS Analysis
This guide provides troubleshooting advice and answers to frequently asked questions regarding matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Isorhapontin. Frequently Asked Qu...
Author: BenchChem Technical Support Team. Date: November 2025
This guide provides troubleshooting advice and answers to frequently asked questions regarding matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Isorhapontin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect my Isorhapontin analysis?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, non-target compounds in the sample matrix.[1] In LC-MS/MS analysis, the "matrix" refers to all components within a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous substances.[1] These effects can manifest in two ways:
Ion Suppression: This is the most common effect, where matrix components compete with the analyte (Isorhapontin) for ionization in the MS source, leading to a decreased signal response.[1][2]
Ion Enhancement: Less commonly, matrix components can increase the ionization efficiency of the analyte, leading to an artificially high signal.[1]
For researchers, these effects can severely compromise the accuracy, precision, sensitivity, and reproducibility of quantitative analyses.[1][2][3]
Q2: Why is Isorhapontin analysis in biological samples prone to significant matrix effects?
A: The analysis of Isorhapontin in complex biological matrices, such as plasma, liver, or lung homogenates, is particularly susceptible to matrix effects.[4] This is due to the high concentration of endogenous components like phospholipids, which are notorious for causing ion suppression.[2][5] Simple sample preparation methods like protein precipitation (PPT) are often insufficient to remove these interfering substances, leading to pronounced matrix effects that can make quantification unreliable or impossible.[4][6]
Q3: How can I determine if my Isorhapontin assay is being affected by matrix effects?
A: The most common method to assess matrix effects is the post-extraction addition technique .[7] This involves comparing the peak response of an analyte spiked into a blank matrix extract (which has gone through the entire sample preparation process) with the response of the analyte in a neat (pure) solvent.
The Matrix Effect (ME) can be calculated as follows:
ME (%) = (Peak Area in Matrix Extract / Peak Area in Neat Solvent) * 100
An ME value of 100% indicates no matrix effect.
An ME value < 100% indicates ion suppression.
An ME value > 100% indicates ion enhancement.
Another qualitative method is post-column infusion , where a constant flow of Isorhapontin solution is introduced into the mass spectrometer after the LC column.[8][9] A blank matrix extract is then injected onto the column. Any dip or rise in the baseline signal as the matrix components elute indicates regions of ion suppression or enhancement.[8][9]
Q4: What is the best way to compensate for matrix effects?
A: The most effective and widely recognized strategy to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) .[3][10] A SIL-IS is a version of Isorhapontin where one or more atoms (e.g., 12C, 1H) have been replaced with their heavy stable isotopes (e.g., 13C, 2H/D).[10]
Because a SIL-IS is chemically and physically almost identical to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement.[10] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by the matrix effect is normalized, leading to accurate and precise quantification.[11]
Troubleshooting Guides
Problem 1: My Isorhapontin signal is low, variable, or non-existent in complex matrices (e.g., liver, lung) but appears fine in pure standards.
This is a classic sign of severe ion suppression. The troubleshooting workflow below can help identify and resolve the issue.
Caption: Troubleshooting workflow for Isorhapontin signal suppression.
Recommended Actions:
Evaluate Sample Preparation: Protein precipitation alone is often insufficient for complex matrices.[4] It fails to remove many interfering components, especially phospholipids.[6]
Improve Sample Preparation: Implement a more rigorous cleanup technique. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are significantly more effective at removing matrix interferences than PPT.[6][12] Mixed-mode SPE, which uses two retention mechanisms (e.g., reversed-phase and ion exchange), often produces the cleanest extracts.[6]
Optimize Chromatography: Adjust the LC method to achieve chromatographic separation between Isorhapontin and the region of ion suppression. This can be done by modifying the mobile phase composition, pH, or gradient profile.[8][13] Using UPLC technology can also improve resolution and reduce matrix effects.[6]
Implement a SIL-IS: If matrix effects cannot be eliminated through sample prep or chromatography, a SIL-IS is the best way to correct for them and ensure data accuracy.[3][11]
Problem 2: Which sample preparation method should I choose for Isorhapontin?
The choice depends on the complexity of your matrix and the required sensitivity. For complex matrices like tissue homogenates, more exhaustive methods are indispensable.[4]
Caption: Comparison of common sample preparation workflows.
Quantitative Data Summary
Sample Preparation Method
Relative Cleanliness of Extract
Typical Matrix Effect Reduction
Key Limitations
Protein Precipitation (PPT)
Low
Poor to Moderate
High levels of residual phospholipids and other endogenous components remain.[6]
Liquid-Liquid Extraction (LLE)
Moderate to High
Good
Can have low recovery for more polar analytes; may be labor-intensive.[6][12]
Solid-Phase Extraction (SPE)
High
Very Good to Excellent
Method development can be more complex; requires selection of appropriate sorbent.[14]
Mixed-Mode SPE
Very High
Excellent
Considered one of the most effective methods for producing clean extracts.[6]
This table provides a generalized comparison based on literature for various analytes in biological matrices.[6][12][14]
The impact of the matrix is also evident in calibration curves. A study on the related compound isorhapontigenin showed different calibration curve parameters when prepared in different biological matrices, highlighting the matrix's influence on analytical response.[4]
Matrix
Calibration Curve Equation
Correlation Coefficient (R²)
Mouse Plasma
y = 0.0031x + 0.0089
> 0.99
Hepatic Homogenate
y = 0.0028x + 0.0076
> 0.99
Data adapted from a study on Isorhapontigenin using HPLC-UV.[4]
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects (Post-Extraction Spike Method)
This protocol determines the extent of ion suppression or enhancement.
Prepare Blank Matrix Extract: Process a sample of the blank biological matrix (e.g., plasma, liver homogenate) through your entire sample preparation workflow (PPT, LLE, or SPE).
Prepare Post-Spike Sample: To the final extract from Step 1, add a known amount of Isorhapontin analytical standard.
Prepare Neat Standard: Prepare a solution of Isorhapontin in the final reconstitution solvent at the exact same concentration as the Post-Spike Sample.
Analysis: Inject both the Post-Spike Sample (Set B) and the Neat Standard (Set A) into the LC-MS/MS system.
Calculation: Calculate the matrix effect using the formula:
ME (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
Protocol 2: Liquid-Liquid Extraction (LLE)
This is a general protocol and should be optimized for Isorhapontin.
Sample Aliquot: Take 100 µL of the biological sample (e.g., plasma).
pH Adjustment (Optional but Recommended): Adjust the sample pH to ensure Isorhapontin is in an uncharged state, which improves extraction into an organic solvent.[12]
Add Internal Standard: Add the internal standard (ideally a SIL-IS for Isorhapontin).
Add Extraction Solvent: Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).[12][14] MTBE is often preferred as it can result in cleaner extracts.[14]
Vortex: Vortex the sample vigorously for 5 minutes.
Centrifuge: Centrifuge at 5000 rpm for 5 minutes to separate the aqueous and organic layers.
Transfer and Evaporate: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[14]
Reconstitute: Reconstitute the dried extract in 100 µL of the mobile phase.
Inject: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol uses a mixed-mode cation exchange cartridge and is a general guideline. The specific sorbent and solvents must be optimized.
Condition: Wash the SPE cartridge with 1 mL of methanol.
Equilibrate: Equilibrate the cartridge with 1 mL of water.
Load: Load the pre-treated sample (e.g., plasma diluted with a weak acid).
Wash 1: Wash the cartridge with 1 mL of an acidic solution (e.g., 2% formic acid in water) to remove neutral and acidic interferences.
Wash 2: Wash the cartridge with 1 mL of methanol to remove lipids and other nonpolar interferences.
Elute: Elute Isorhapontin with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
Isorhapontin Purity Assessment: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the purity of isorhapontin....
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the purity of isorhapontin.
Frequently Asked Questions (FAQs)
Q1: What is isorhapontin and why is purity assessment critical?
A1: Isorhapontin is a stilbenoid glucoside naturally found in various plants.[1] Its chemical formula is C21H24O9 with a molar mass of 420.41 g/mol .[2][3] For research and pharmaceutical applications, rigorous purity assessment is essential to ensure the identity, quality, and safety of the compound. Impurities can significantly impact biological activity and lead to erroneous experimental results or adverse effects.[4]
Q2: What are the primary analytical techniques for determining isorhapontin purity?
A2: The most common and reliable techniques for assessing the purity of isorhapontin and related compounds are High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6] HPLC and UPLC are primarily used for quantitative analysis to determine the percentage purity, while NMR is excellent for structural confirmation and can also be used for quantitative purity assessment (qNMR).[4][5]
Q3: How should I prepare and store isorhapontin samples for analysis?
A3: Isorhapontin should be dissolved in a suitable solvent, such as Dimethyl Sulfoxide (DMSO) or methanol. For stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months to ensure stability.[7] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[7] For HPLC/UPLC analysis, it is best practice to dissolve the sample in the mobile phase to avoid peak distortion.
General Experimental Workflow
The following diagram outlines a typical workflow for assessing the purity of an isorhapontin sample.
Storage conditions for long-term stability of Isorhapontin
This technical support center provides guidance on the long-term stability and storage of Isorhapontin, along with troubleshooting for common issues encountered during its experimental use. Frequently Asked Questions (FA...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides guidance on the long-term stability and storage of Isorhapontin, along with troubleshooting for common issues encountered during its experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid Isorhapontin?
A1: For long-term stability, solid Isorhapontin should be stored in a well-sealed container, protected from light and moisture. The recommended storage temperature is -20°C.[1] To prevent degradation, it is crucial to keep the compound in the dark.[2]
Q2: How should I store Isorhapontin stock solutions?
A2: The stability of Isorhapontin in solution is dependent on the storage temperature. For stock solutions, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[3]
Q3: What solvents are recommended for preparing Isorhapontin stock solutions?
A3: Isorhapontin is soluble in solvents such as DMSO, acetone, chloroform, dichloromethane, and ethyl acetate.[1] For biological experiments, DMSO is a common choice. One protocol suggests a solution of 10% DMSO in 90% corn oil or 10% DMSO in 90% (20% SBE-β-CD in Saline) for in vivo studies.[3]
Q4: Is Isorhapontin sensitive to light?
A4: Yes, Isorhapontin is a stilbenoid and is known to be sensitive to UV-B radiation, which can cause isomerization.[2] Therefore, it is critical to protect both solid Isorhapontin and its solutions from light exposure by using amber vials or by wrapping containers with aluminum foil.
Q5: What factors can affect the stability of Isorhapontin during my experiments?
A5: Several factors can influence the stability of Isorhapontin, including temperature, pH, light exposure, and the presence of oxidizing agents.[4][5][6][7] Elevated temperatures can accelerate degradation, while exposure to light can lead to photodegradation. The pH of the solution is also a critical factor, as stilbenoids can be unstable at high pH.[7]
Troubleshooting Guide
Issue
Possible Cause
Recommended Solution
Precipitation in stock solution upon thawing
The concentration of Isorhapontin may be too high for the solvent at lower temperatures, or the solvent may not be optimal.
Gently warm the solution and/or sonicate to aid dissolution.[3] For future preparations, consider using a lower concentration or a different solvent system. Ensure the solution is completely clear before use.
Loss of compound activity over time
The compound may have degraded due to improper storage or handling. This could be due to repeated freeze-thaw cycles, exposure to light, or prolonged storage at inappropriate temperatures.
Always aliquot stock solutions into single-use vials to minimize freeze-thaw cycles.[3] Store solutions at the recommended temperatures (-20°C for short-term, -80°C for long-term) and protect them from light.[2][3] It is advisable to use freshly prepared solutions for sensitive experiments.
Inconsistent experimental results
This could be due to the degradation of Isorhapontin in the experimental medium (e.g., cell culture media, buffers) during the course of the experiment. The pH and composition of the medium can affect stability.
Perform a stability study of Isorhapontin in your specific experimental medium. This can be done by incubating Isorhapontin in the medium for the duration of your experiment and then analyzing its concentration by HPLC. Consider adjusting the pH of your medium if it is in a range that promotes degradation. For phenolic compounds, a pH range of 4-8 is generally where most are stable.[4]
Appearance of unknown peaks in HPLC analysis
These peaks likely represent degradation products of Isorhapontin. This can occur during sample preparation, storage, or the experiment itself.
To identify the source of degradation, analyze control samples at each stage of your experimental workflow. Implement forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidizing agents) to intentionally generate degradation products. This will help in developing a stability-indicating HPLC method that can separate the parent compound from its degradants.[8][9]
Data on Storage Conditions
Table 1: Recommended Storage Conditions for Isorhapontin
Preventing isomerization of trans-Isorhapontin during extraction
Technical Support Center: Isorhapontin Extraction Welcome to the technical support center for drug development and natural product research. This guide provides detailed troubleshooting advice and frequently asked questi...
Author: BenchChem Technical Support Team. Date: November 2025
Technical Support Center: Isorhapontin Extraction
Welcome to the technical support center for drug development and natural product research. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you prevent the isomerization of trans-isorhapontin to its cis-form during extraction and analysis.
Frequently Asked Questions (FAQs)
Q1: What is isorhapontin and why is its isomeric form important?
Isorhapontin is a stilbenoid, a type of natural phenol. In nature, it primarily exists as the trans-isomer, which is thermodynamically more stable than its cis-counterpart[1]. The geometric arrangement of the molecule can significantly impact its biological activity, receptor binding affinity, and pharmacokinetic properties. Therefore, preserving the natural trans-configuration during extraction is critical for accurate downstream applications and ensuring the therapeutic potential of the compound.
Q2: What are the primary factors that cause trans-isorhapontin to isomerize into the cis-form?
The conversion from trans- to cis-isorhapontin is primarily induced by external energy and chemical conditions. The main factors are:
Light Exposure: Stilbenes are photosensitive, and exposure to both fluorescent light and UV radiation can trigger trans-to-cis isomerization[1][2]. This process can be accelerated in the presence of photosensitizers[3].
Temperature: Elevated temperatures provide the activation energy needed to overcome the rotational barrier of the double bond, accelerating both isomerization and degradation[4][5].
pH: The stability of stilbenoids is highly pH-dependent. While stable in acidic to neutral conditions, degradation and isomerization rates increase exponentially in alkaline environments (pH > 6.8)[4][6].
Q3: My extract is showing a high concentration of cis-isorhapontin. What went wrong?
High levels of the cis-isomer typically indicate that the sample was exposed to one or more of the destabilizing factors during your extraction or storage process. Common procedural missteps include performing the extraction under direct laboratory light, using an unnecessarily high temperature, or employing a solvent with an alkaline pH. Refer to the Troubleshooting Guide below for specific solutions.
Q4: How stable is trans-isorhapontin in solution versus a solid extract?
In a solid, crystalline form, trans-stilbenes, including isorhapontin, are significantly more stable. Studies have shown nearly 100% recovery of trans-stilbene glucosides from a solid crude extract even when exposed to continuous fluorescent light[2]. However, once dissolved in a solvent, their susceptibility to photoisomerization increases dramatically[2]. Therefore, protecting solutions from light at all times is critical.
Q5: Which solvents are recommended for extracting trans-isorhapontin while minimizing isomerization?
Ethanol, methanol, and their aqueous mixtures (e.g., 80% ethanol) are widely recommended for extracting stilbenes from plant material due to their efficiency[7]. For enhanced selectivity, diethyl ether can be considered as it targets polyphenols and can simplify subsequent purification steps[7]. The ideal solvent should be of high purity, have a slightly acidic to neutral pH, and be suitable for the chosen extraction method (e.g., have a low boiling point for easy removal at low temperatures).
Troubleshooting Guide
Problem
Potential Cause
Recommended Solution
High levels of cis-isorhapontin detected post-extraction.
Light Exposure: The extraction was performed under direct fluorescent lab lighting or near a window.
Wrap all glassware (beakers, flasks, chromatography columns) in aluminum foil. Use amber-colored vials for storage. Work in a dimly lit area or use red light where possible.
High Temperature: The extraction method involved heating (e.g., Soxhlet, reflux) or the solvent was evaporated at a high temperature.
Use non-thermal extraction methods like maceration, ultrasonic-assisted extraction (UAE) with a cooling bath, or pressurized liquid extraction (PLE) at low temperatures. Evaporate solvents using a rotary evaporator with the water bath set to a low temperature (e.g., <40°C).
Incorrect pH: The solvent was neutral or slightly alkaline, or the pH of the aqueous phase was not controlled.
Use a solvent system with a slightly acidic pH. For stilbenes like resveratrol, stability is highest in acidic conditions (pH 1-7)[4]. Consider buffering your solvent system if necessary.
Degradation of sample (loss of total isorhapontin).
Oxidation: The sample was exposed to air for extended periods, especially in an uncapped vial.
Purge solvents and sample containers with an inert gas (e.g., nitrogen or argon) before sealing. Store extracts under an inert atmosphere.
Extreme Temperature/pH: Conditions were harsh enough to not only cause isomerization but also chemical breakdown.
Re-evaluate the entire protocol to ensure gentle conditions. See the stability data table and recommended protocol below.
Low extraction yield.
Inappropriate Solvent: The chosen solvent has poor solubility for trans-isorhapontin.
Ethanol and methanol are effective solvents for polyphenols[7]. A mixture of ethanol and diethyl ether (4:1 ratio) has been shown to be effective for trans-resveratrol extraction[7].
Insufficient Extraction Time/Method: The contact time between the plant material and the solvent was too short.
For maceration, allow for sufficient time (e.g., 24-72 hours). Consider using methods like ultrasonication to improve extraction efficiency in a shorter timeframe.
Data Presentation: Stability of Stilbenoids
The following table summarizes key quantitative data on the stability of trans-stilbenoids. Data for trans-resveratrol is included as a well-studied proxy for stilbene behavior.
This protocol combines best practices to minimize isomerization and degradation.
1. Materials and Equipment:
Dried, powdered plant material
Grinder (capable of handling frozen samples if using liquid nitrogen)
80% Ethanol (ACS grade or higher), pH adjusted to ~5.0 with a suitable acid if necessary
Amber glass bottles or flasks wrapped in aluminum foil
Ultrasonic bath with temperature control or an external cooling system
Rotary evaporator with a temperature-controlled water bath
Filtration apparatus (e.g., Büchner funnel with filter paper or vacuum filtration)
Amber glass vials with screw caps for storage
Inert gas (Nitrogen or Argon)
2. Procedure:
Preparation (Low Light Conditions):
Weigh the desired amount of dried plant material.
To prevent heat generation during grinding, pre-chill the grinder components and the plant material at -20°C. For optimal results, grind the material under liquid nitrogen to a fine powder.
Extraction (Light Protected):
Transfer the powdered material to an amber flask or a flask completely wrapped in aluminum foil.
Add the 80% ethanol solvent at a solid-to-liquid ratio of 1:10 (w/v).
Place the flask in a cooling ultrasonic bath set to maintain a temperature below 25°C.
Sonicate for 30-45 minutes. Alternatively, macerate by stirring or shaking the mixture at 4°C for 24-48 hours.
Filtration and Concentration:
Filter the mixture through filter paper to separate the extract from the solid plant residue. Perform this step quickly to minimize light exposure.
Transfer the filtrate to a round-bottom flask for solvent evaporation.
Concentrate the extract using a rotary evaporator. Ensure the water bath temperature does not exceed 40°C.
Storage:
Once the solvent is removed, scrape the crude extract into a pre-weighed amber glass vial.
Flush the vial with an inert gas (e.g., nitrogen) to displace oxygen before sealing tightly.
Store the vial in the dark at -20°C or below until further use.
Troubleshooting low yield in Isorhapontin synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the synthesis of Isorhapo...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the synthesis of Isorhapontin.
Troubleshooting Low Yield in Isorhapontin Synthesis
Low yield is a common challenge in the synthesis of Isorhapontin, a glycoside of piceatannol. The primary causes often relate to the complexities of regioselective glycosylation, whether through chemical or enzymatic methods. This guide addresses specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My chemical synthesis of Isorhapontin is resulting in a low yield. What are the most likely causes?
A1: Low yields in the chemical synthesis of Isorhapontin, often performed via methods like the Koenigs-Knorr reaction, can be attributed to several factors:
Inadequate Protection of Hydroxyl Groups: Piceatannol has multiple hydroxyl groups with similar reactivity. Failure to selectively protect these groups can lead to the formation of multiple glycosylated isomers, reducing the yield of the desired Isorhapontin.
Poor Activation of the Glycosyl Donor: The glycosyl donor, such as acetobromoglucose, must be effectively activated to facilitate the reaction.[1] Inefficient activation can lead to incomplete reactions.
Steric Hindrance: The accessibility of the target hydroxyl group on piceatannol can be sterically hindered, leading to a slower and less efficient reaction.
Reaction Conditions: Suboptimal temperature, solvent, or catalyst can significantly impact the reaction rate and yield. The Koenigs-Knorr reaction, for example, is sensitive to the silver salt promoter used.[2][3]
Decomposition of Reactants or Products: Glycosyl halides can be unstable and may decompose under the reaction conditions, reducing the amount available for the reaction.[2]
Q2: I am attempting an enzymatic synthesis of Isorhapontin using a glycosyltransferase, but the yield is poor. What should I investigate?
A2: Enzymatic synthesis offers high regioselectivity but can also present challenges leading to low yields:
Sub-optimal Enzyme Activity: The specific activity of the chosen glycosyltransferase (GT) might be low towards piceatannol. Ensure the enzyme is known to efficiently glycosylate stilbenes.
Co-factor Limitation: Many GTs require a nucleotide sugar donor, typically UDP-glucose. Insufficient levels of the sugar donor will limit the reaction.[4]
Product Inhibition: The accumulation of Isorhapontin or the nucleotide diphosphate by-product (UDP) can inhibit the enzyme, slowing down the reaction.
Reaction Equilibrium: Glycosylation reactions are often reversible. The hydrolytic activity of the enzyme or other enzymes in a whole-cell system can lead to the breakdown of the product.
Enzyme Stability: The enzyme may not be stable under the chosen reaction conditions (pH, temperature, solvent).
Q3: How does the choice of glycosyl donor affect the yield in chemical synthesis?
A3: The choice of the glycosyl donor is critical. Acetylated glycosyl halides, like acetobromoglucose, are common donors in the Koenigs-Knorr reaction.[1][5] The nature of the protecting groups on the sugar can influence its reactivity and the stereochemical outcome of the glycosylation. For instance, a participating group at the C-2 position of the glucose donor (like an acetyl group) can direct the formation of a 1,2-trans-glycoside, which is the desired stereochemistry for Isorhapontin.[6]
Q4: What are the key parameters to optimize for improving the yield of enzymatic Isorhapontin synthesis?
A4: To enhance the yield of enzymatic synthesis, consider optimizing the following:
Enzyme Concentration: Increasing the enzyme concentration can increase the reaction rate, but be mindful of potential aggregation or cost implications.
Substrate and Donor Concentration: Vary the molar ratio of piceatannol to the sugar donor to find the optimal balance. High substrate concentrations can sometimes lead to inhibition.
pH and Temperature: Every enzyme has an optimal pH and temperature range for activity and stability. Determine these for your specific glycosyltransferase.
Co-factor Regeneration System: If using a UDP-sugar dependent glycosyltransferase, implementing a co-factor regeneration system (e.g., using sucrose synthase) can maintain a high concentration of the activated sugar donor and drive the reaction forward.[4]
Product Removal: In some cases, in situ product removal can alleviate product inhibition and shift the reaction equilibrium towards product formation.
Troubleshooting Tables
Table 1: Troubleshooting Low Yield in Chemical Synthesis (e.g., Koenigs-Knorr Reaction)
Observed Problem
Potential Cause
Suggested Solution
Low conversion of piceatannol
Incomplete reaction.
- Increase reaction time. - Increase temperature cautiously. - Use a more reactive glycosyl donor or a more effective promoter (e.g., different silver salt).[2]
Formation of multiple products (isomers)
Non-regioselective glycosylation due to inadequate protection of hydroxyl groups.
- Re-evaluate the protecting group strategy for piceatannol to ensure only the desired hydroxyl group is available for reaction.
Degradation of starting material or product
Harsh reaction conditions.
- Lower the reaction temperature. - Use a milder catalyst or promoter. - Ensure anhydrous conditions, as water can lead to hydrolysis of the glycosyl donor.
Low isolated yield after purification
Difficult separation of Isorhapontin from unreacted piceatannol and byproducts.
- Optimize the column chromatography conditions (stationary phase, mobile phase gradient).[7][8] - Consider preparative HPLC for higher purity.
Table 2: Troubleshooting Low Yield in Enzymatic Synthesis
Observed Problem
Potential Cause
Suggested Solution
Low initial reaction rate
Low enzyme activity or substrate inhibition.
- Increase enzyme concentration. - Optimize pH and temperature for the specific glycosyltransferase. - Test different initial concentrations of piceatannol.
Reaction stops before completion
Product inhibition or depletion of sugar donor.
- Implement a co-factor regeneration system for the UDP-sugar donor.[4] - Consider a fed-batch or continuous process to maintain low concentrations of inhibitory products.
Formation of undesired byproducts
Presence of contaminating enzymes in the biocatalyst preparation (if using cell lysates or whole cells).
- Use a purified glycosyltransferase. - Engineer the host strain to eliminate competing enzymatic activities.
Low product stability
Hydrolysis of the glycosidic bond by the same or other enzymes.
- Use an engineered glycosyltransferase with reduced hydrolytic activity. - Optimize reaction time to harvest the product before significant degradation occurs.
Experimental Protocols
General Protocol for Chemical Synthesis of Isorhapontin via Koenigs-Knorr Glycosylation
This protocol is a general guideline and may require optimization.
Protection of Piceatannol:
Selectively protect the hydroxyl groups of piceatannol, leaving the target hydroxyl group for glycosylation free. This is a critical step and requires a multi-step protection-deprotection strategy. The choice of protecting groups will depend on their stability under the glycosylation conditions and the ease of their subsequent removal.
Glycosylation Reaction:
Dissolve the protected piceatannol and a silver salt promoter (e.g., silver carbonate, silver oxide) in an anhydrous aprotic solvent (e.g., dichloromethane, toluene) under an inert atmosphere (e.g., argon or nitrogen).
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
Slowly add a solution of the glycosyl donor (e.g., 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide) in the same solvent.
Stir the reaction mixture for several hours to days, monitoring the progress by Thin Layer Chromatography (TLC).
Work-up and Deprotection:
Upon completion, filter the reaction mixture to remove the silver salts.
Wash the filtrate with appropriate aqueous solutions to remove any remaining impurities.
Dry the organic layer and concentrate it under reduced pressure.
Deprotect the resulting glycoside using appropriate conditions (e.g., Zemplén deacetylation with sodium methoxide in methanol for acetyl groups).
Purification:
Purify the crude Isorhapontin using column chromatography on silica gel with a suitable solvent system (e.g., a gradient of methanol in chloroform or ethyl acetate in hexane).[7][8]
Characterize the final product using techniques such as NMR and mass spectrometry.[9]
General Protocol for Enzymatic Synthesis of Isorhapontin
This protocol is a general guideline and requires optimization for the specific enzyme used.
Reaction Setup:
Prepare a buffer solution at the optimal pH for the chosen glycosyltransferase.
Dissolve piceatannol (the acceptor substrate) and the sugar donor (e.g., UDP-glucose) in the buffer. The solubility of piceatannol may be limited, so a co-solvent like DMSO might be necessary in small amounts.
If using a cofactor regeneration system, add the necessary components (e.g., sucrose and sucrose synthase).
Enzymatic Reaction:
Initiate the reaction by adding the purified glycosyltransferase or a whole-cell biocatalyst expressing the enzyme.
Incubate the reaction mixture at the optimal temperature with gentle agitation.
Monitor the formation of Isorhapontin over time using HPLC.
Reaction Termination and Product Isolation:
Stop the reaction by denaturing the enzyme (e.g., by adding a water-miscible organic solvent like methanol or by heat treatment).
Centrifuge the mixture to remove the precipitated enzyme and other solids.
The supernatant containing Isorhapontin can be concentrated and then purified.
Purification:
Purify the crude Isorhapontin using column chromatography (e.g., on a C18 reversed-phase column) or preparative HPLC.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A flowchart outlining the systematic approach to diagnosing and resolving low yield issues in Isorhapontin synthesis.
Signaling Pathway Analogy for Enzymatic Synthesis
Caption: A diagram illustrating the enzymatic synthesis of Isorhapontin and the optional UDP-glucose regeneration cycle.
Technical Support Center: Method Development for Separating Isorhapontin Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Isorhapontin isomers. Tro...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Isorhapontin isomers.
Troubleshooting Guides
This section addresses common issues encountered during the separation of Isorhapontin isomers using High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC).
HPLC Troubleshooting
Issue
Possible Cause(s)
Suggested Solution(s)
Poor resolution between cis- and trans-Isorhapontin peaks
- Optimize Mobile Phase: Adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to acidified water. A gradient elution may be necessary to achieve baseline separation. - Adjust Column Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, but excessive heat can degrade the column. An optimal temperature is often around 40°C.[1] - Optimize Flow Rate: A lower flow rate generally provides better resolution but increases run time. - Column Evaluation: If resolution remains poor, the column may be contaminated or degraded. Flush the column with a strong solvent or replace it if necessary.
Peak tailing
- Secondary interactions between Isorhapontin and the stationary phase. - Column overload. - Dead volume in the HPLC system.
- Mobile Phase Additives: Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol interactions. - Reduce Sample Concentration: Inject a more dilute sample to avoid overloading the column. - System Check: Ensure all fittings are tight and use low-dead-volume tubing and connections.
Variable retention times
- Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Leaks in the system.
- Consistent Mobile Phase Preparation: Prepare fresh mobile phase for each run and ensure thorough mixing and degassing. - Use a Column Oven: Maintain a constant and uniform column temperature. - System Leak Check: Inspect the pump, injector, and fittings for any signs of leaks.
Ghost peaks
- Contaminants in the sample or mobile phase. - Carryover from previous injections.
- Use High-Purity Solvents and Reagents: Filter all mobile phases and samples before use. - Implement a Needle Wash Step: Use a strong solvent in the autosampler wash to clean the injection needle between runs.
- Solvent System Selection: The partition coefficient (K) is critical. For polar compounds like Isorhapontin glycosides, hydrophilic solvent systems are necessary. A suitable K value is typically between 0.5 and 2.[2] - Adjust Solvent System Ratios: Fine-tune the ratios of the solvents in the two-phase system to optimize the partition coefficients of the isomers.
Low recovery of Isorhapontin
- Irreversible adsorption to the column tubing. - Sample degradation.
- HSCCC Advantage: As a liquid-liquid chromatography technique, HSCCC minimizes irreversible adsorption.[3] If recovery is still low, consider sample stability. - Optimize Temperature and pH: Ensure the separation conditions do not promote the degradation of Isorhapontin.
Broad peaks
- High sample viscosity. - Overloading the column.
- Dilute Sample: Dissolve the sample in a larger volume of the mobile or stationary phase. - Reduce Sample Load: Inject a smaller amount of the crude extract.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of Isorhapontin and why is their separation important?
A1: Isorhapontin, a stilbenoid glycoside, primarily exists as trans- and cis- geometric isomers. The importance of separating these isomers lies in their potentially different biological activities and pharmacokinetic profiles. For drug development and accurate biological studies, it is crucial to work with pure isomers.
Q2: Which analytical technique is more suitable for separating Isorhapontin isomers: HPLC or HSCCC?
A2: Both HPLC and HSCCC are effective for separating Isorhapontin isomers.
HPLC is a high-resolution technique ideal for analytical quantification and small-scale preparative separation.
HSCCC is a preparative technique that avoids solid stationary phases, thus preventing irreversible sample adsorption and allowing for high sample loading, making it suitable for large-scale purification.[3]
Q3: How can I induce the isomerization of trans-Isorhapontin to cis-Isorhapontin?
A3: The isomerization of trans-stilbenoids to their cis-isomers can often be induced by exposure to UV radiation. The yield of the cis-isomer will depend on factors such as the wavelength of light, duration of exposure, and the solvent used.
Q4: What is a suitable starting point for developing an HPLC method for Isorhapontin isomer separation?
A4: A good starting point is a reversed-phase C18 column with a gradient elution using a mobile phase consisting of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile or methanol. A column temperature of around 40°C and a flow rate of 1 mL/min are often effective for separating flavonoid and stilbenoid glycoside isomers.[1]
Q5: How do I choose the right solvent system for HSCCC separation of Isorhapontin isomers?
A5: The selection of the solvent system is the most critical step in HSCCC. The partition coefficient (K) of the target compounds should be determined in several two-phase solvent systems. For polar glycosides like Isorhapontin, systems such as chloroform-n-butanol-methanol-water or n-hexane-ethyl acetate-methanol-water are good candidates.[4][5] The ideal K value should be between 0.5 and 2 for good separation.[2]
Quantitative Data on Isomer Separation
The following table summarizes typical performance data for the separation of stilbenoid glycoside isomers using HPLC and HSCCC. Note that specific values for Isorhapontin may vary depending on the exact experimental conditions.
Detailed HPLC-PDA Method for Isomer Separation (Adapted from Flavonoid Isomer Separation)
Instrumentation: HPLC system with a photodiode array (PDA) detector.
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase:
Solvent A: 0.1% (v/v) formic acid in water.
Solvent B: Acetonitrile.
Gradient Elution: A linear gradient can be optimized. A starting point could be: 0-5 min, 10% B; 5-20 min, 10-20% B; 20-40 min, 20-30% B; 40-50 min, 30-50% B; 50-60 min, 50-10% B; 60-65 min, 10% B.
Technical Support Center: Scaling Up Isorhapontin Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the purification of Isorhapontin from crude extracts. It includes frequently ask...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the purification of Isorhapontin from crude extracts. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to facilitate a smooth transition from lab-scale to pilot or industrial-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for scaling up Isorhapontin purification?
A1: The most prevalent and effective methods for industrial-scale purification of flavonoids like Isorhapontin are macroporous resin chromatography for initial enrichment and preparative High-Performance Liquid Chromatography (prep-HPLC) for final polishing.[1][2][3] Crystallization is often employed as a final step to achieve high purity.[4]
Q2: How do I choose the right macroporous resin for Isorhapontin enrichment?
A2: Resin selection is critical and depends on the polarity of Isorhapontin and the impurities in your crude extract. Non-polar (e.g., D101) or weakly polar (e.g., AB-8) polystyrene-based resins are commonly used for flavonoids.[5][6] It is essential to perform small-scale static adsorption and desorption tests with several candidate resins to evaluate their adsorption capacity, adsorption rate, and desorption ratio for Isorhapontin.[7][8]
Q3: What key parameters change when scaling up column chromatography?
A3: When scaling up chromatography, the primary goal is to maintain the separation performance. This is typically achieved by increasing the column diameter while keeping the bed height constant.[9] Consequently, the flow rate must be increased proportionally to the square of the column's radius to maintain the same linear velocity. Sample load and solvent volumes are also scaled up proportionally to the column volume.
Q4: Can I directly scale my analytical HPLC method to a preparative scale?
A4: Yes, a well-developed analytical method is the starting point for preparative HPLC.[10][11] The scale-up involves switching to a larger column packed with the same stationary phase and particle size. You will need to recalculate flow rates, gradient times, and sample loading to match the larger column dimensions while preserving the resolution of the target peak.[9]
Purification Workflow & Logic
The general workflow for scaling up Isorhapontin purification involves a multi-step process to efficiently remove impurities and isolate the target compound at the desired purity.
Caption: General workflow for scaling up Isorhapontin purification.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up process.
Problem
Potential Cause
Recommended Solution
Low Yield after Macroporous Resin Step
Incomplete Adsorption: Flow rate is too high, or the sample concentration exceeds the resin's dynamic binding capacity.
Decrease the sample loading flow rate (e.g., to 1.5-2 BV/h).[6][8] Dilute the crude extract before loading.
Incomplete Desorption: Elution solvent is too weak, or the elution volume is insufficient.
Increase the ethanol concentration in the eluent (e.g., from 60% to 70%). Increase the elution volume (e.g., from 4 BV to 6 BV).
Resin Fouling: Particulates or highly viscous components in the crude extract are clogging the resin.
Ensure the crude extract is thoroughly filtered (e.g., through a 0.45 µm filter) before loading.[12]
Poor Resolution in Preparative HPLC
Column Overloading: Injecting too much sample mass for the column dimensions.
Perform a loading study on an analytical column first to determine the maximum sample load that maintains resolution.[10] Reduce the injection volume or sample concentration.
Inappropriate Flow Rate: Linear velocity is too high, leading to peak broadening.
Recalculate and optimize the flow rate for the preparative column to match the optimal linear velocity from the analytical method.
Mobile Phase Issues: The scaled-up gradient is not equivalent to the analytical gradient.
Ensure the gradient profile is correctly scaled. Check the pH and composition of the mobile phase buffers.
Product Fails to Crystallize
Presence of Impurities: Co-eluting impurities can inhibit crystal formation.
Re-purify the material using an optimized HPLC gradient. Consider a different chromatography mode (e.g., normal phase) if impurities are persistent.
Incorrect Solvent System: The solvent/anti-solvent ratio is not optimal for supersaturation.
Screen various solvent systems (e.g., ethanol/water, acetone/hexane). Control the rate of cooling or anti-solvent addition.[13]
Low Purity/Concentration: The starting material is not pure or concentrated enough.
Concentrate the solution further. Ensure the purity is >95% before attempting crystallization.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing low purity issues after the primary purification step.
Caption: Decision tree for troubleshooting low purity.
Experimental Protocols
Protocol 1: Scale-Up Enrichment with Macroporous Resin
This protocol is based on methods for flavonoid purification and is suitable for scaling up Isorhapontin enrichment from a crude extract.[6][8]
Resin Pre-treatment:
Soak the selected resin (e.g., AB-8) in 95% ethanol for 24 hours to activate and swell it.
Pack the resin into the desired preparative column.
Wash the column sequentially with 5 bed volumes (BV) of 95% ethanol, 5 BV of 5% HCl, 5 BV of deionized water (until neutral), 5 BV of 5% NaOH, and finally with deionized water until the effluent is neutral.[14]
Sample Preparation & Loading:
Dissolve the concentrated crude extract in deionized water to a final concentration of approximately 2-5 mg/mL. Adjust pH if necessary.
Filter the solution through a 0.45 µm filter to remove particulates.
Load the sample onto the equilibrated column at a controlled flow rate of 1.5-2 BV/h.
Washing & Elution:
Wash the column with 4-5 BV of deionized water to remove highly polar impurities like sugars and salts.
Elute the bound compounds using a step gradient of aqueous ethanol. For Isorhapontin, a typical elution would involve 4-5 BV of 60-70% ethanol at a flow rate of 2 BV/h.[6][8]
Collection & Concentration:
Collect the 60-70% ethanol fraction.
Monitor the effluent using UV-Vis spectroscopy or thin-layer chromatography (TLC).
Concentrate the collected fraction under reduced pressure to obtain the enriched Isorhapontin extract.
Protocol 2: Preparative HPLC for Final Purification
This protocol outlines the steps to scale an analytical method to a preparative scale for high-purity Isorhapontin.
Analytical Method Optimization:
Develop an analytical reversed-phase HPLC method (e.g., on a C18 column) that provides good resolution between Isorhapontin and adjacent impurities. A typical mobile phase is a gradient of acetonitrile (or methanol) and water with 0.1% formic acid.
Scale-Up Calculation:
Flow Rate: F_prep = F_anal * (d_prep² / d_anal²)
Where F is the flow rate and d is the column's internal diameter.
Sample Load: The sample load can be scaled proportionally to the column's cross-sectional area. Conduct a loading study on the analytical column by incrementally increasing the injection mass until resolution is compromised to determine the loading capacity.[10]
Gradient Time: The gradient duration should be kept the same to maintain resolution.
Preparative Run:
Equilibrate the preparative column (e.g., 50 x 250 mm C18, 10 µm) with the initial mobile phase conditions.
Dissolve the enriched extract from the macroporous resin step in the mobile phase and filter it.
Inject the calculated sample volume.
Run the scaled-up gradient method.
Fraction Collection:
Use a fraction collector triggered by UV absorbance at the appropriate wavelength for Isorhapontin (approx. 320 nm).
Collect the peak corresponding to Isorhapontin. Combine fractions from multiple runs if necessary.
Analyze the purity of the collected fractions using the analytical HPLC method.
Data Presentation
The following table summarizes representative data for the extraction and purification of Isorhapontin from Gnetum cleistostachyum, demonstrating the effectiveness of the purification steps.
Isorhapontin vs. Resveratrol: A Comparative Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals Introduction Isorhapontin and resveratrol are both naturally occurring stilbenoid compounds renowned for their diverse biological activities. While resverat...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isorhapontin and resveratrol are both naturally occurring stilbenoid compounds renowned for their diverse biological activities. While resveratrol has been extensively studied, its methoxylated analog, isorhapontin (also known as isorhapontigenin), is emerging as a potent bioactive molecule with potentially superior pharmacokinetic properties. This guide provides an objective comparison of the biological activities of isorhapontin and resveratrol, supported by experimental data, detailed methodologies, and visual representations of the underlying signaling pathways.
Quantitative Comparison of Biological Activities
The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and anti-cancer activities of isorhapontin and resveratrol. The data has been compiled from various studies, and direct comparisons should be made with caution when the compounds were not evaluated in the same experimental setup.
Note: The IC50 values for anti-cancer activity against HeLa cells are from different studies using different viability assays, which may affect the direct comparability of the results.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
This assay is a common method to evaluate the antioxidant capacity of a compound.
Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a decrease in absorbance.
Protocol:
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.
Sample Preparation: The test compounds (isorhapontin or resveratrol) are dissolved in a suitable solvent (e.g., methanol) to prepare a series of concentrations.
Reaction Mixture: A fixed volume of the DPPH solution is added to each concentration of the test compound. A control is prepared with the solvent and DPPH solution.
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula:
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cell Viability
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
Cell Seeding: Cancer cells (e.g., HeLa) are seeded in a 96-well plate at a specific density and allowed to attach overnight.
Compound Treatment: The cells are treated with various concentrations of the test compounds (isorhapontin or resveratrol) for a specified duration (e.g., 24, 48, or 72 hours).
MTT Addition: After the treatment period, the medium is removed, and fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well.
Incubation: The plate is incubated for a few hours (e.g., 3-4 hours) at 37°C to allow for formazan crystal formation.
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength between 550 and 600 nm using a microplate reader.
Calculation of Cell Viability: The percentage of cell viability is calculated relative to the untreated control cells.
IC50 Determination: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Langendorff Isolated Perfused Heart Model for Cardioprotection
This ex vivo model is used to study the effects of compounds on cardiac function in response to ischemia-reperfusion injury.
Principle: The heart is isolated and retrogradely perfused through the aorta with a physiological buffer, allowing for the assessment of cardiac function under controlled conditions.
Protocol:
Heart Isolation: The heart is rapidly excised from an anesthetized animal (e.g., rat) and immediately placed in ice-cold Krebs-Henseleit buffer.
Aortic Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.
Retrograde Perfusion: The heart is perfused with oxygenated Krebs-Henseleit buffer at a constant pressure or flow and temperature (37°C).
Stabilization: The heart is allowed to stabilize for a period (e.g., 20-30 minutes).
Drug Perfusion: The heart is perfused with the buffer containing the test compound (isorhapontin or resveratrol) for a specific duration before inducing ischemia.
Ischemia: Global ischemia is induced by stopping the perfusion for a defined period (e.g., 30 minutes).
Reperfusion: Perfusion is restored for a specific duration (e.g., 60-120 minutes).
Functional Assessment: Cardiac function parameters such as heart rate, left ventricular developed pressure (LVDP), and coronary flow are continuously monitored.
Infarct Size Measurement: At the end of reperfusion, the heart can be sliced and stained with triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue, allowing for the quantification of infarct size.
Signaling Pathways and Mechanisms of Action
The biological activities of isorhapontin and resveratrol are mediated through the modulation of various intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways involved in their antioxidant, anti-inflammatory, anti-cancer, and cardioprotective effects.
Antioxidant Signaling Pathway
Caption: Antioxidant signaling pathway of Isorhapontin and Resveratrol.
Isorhapontin vs. Isorhapontigenin: A Comparative Guide to Bioactivity
A tale of two structurally related stilbenoids, isorhapontin and its aglycone, isorhapontigenin, reveals a significant disparity in studied biological activities. While isorhapontigenin has been the subject of numerous i...
Author: BenchChem Technical Support Team. Date: November 2025
A tale of two structurally related stilbenoids, isorhapontin and its aglycone, isorhapontigenin, reveals a significant disparity in studied biological activities. While isorhapontigenin has been the subject of numerous investigations into its anti-inflammatory, anti-cancer, and metabolic properties, its glycoside precursor, isorhapontin, remains largely unexplored. This guide provides a comprehensive comparison of the available scientific data, highlighting the extensive bioactivity of isorhapontigenin and postulating the role of isorhapontin as a potential prodrug.
Isorhapontigenin, a methoxylated analog of resveratrol, has demonstrated a range of potent biological effects, often exhibiting superior bioavailability compared to its more famous counterpart.[1][2] In contrast, isorhapontin, which is isorhapontigenin with a glucose molecule attached, is primarily noted for its presence in various plant species.[3][4] The prevailing hypothesis is that isorhapontin is likely hydrolyzed in the body to release the bioactive isorhapontigenin.
Anti-inflammatory Activity
Isorhapontigenin has shown significant anti-inflammatory effects in various studies. It has been found to be more potent than resveratrol in suppressing inflammatory pathways.[2] One key mechanism is the inhibition of the PI3K/Akt pathway, which is often insensitive to corticosteroids.[2]
Table 1: Comparative Anti-inflammatory Activity
Compound
Model
Key Findings
Reference
Isorhapontigenin
Human airway epithelial cells
Concentration-dependently inhibited IL-6 and CXCL8 release with IC50 values at least twofold lower than resveratrol. Suppressed the activation of NF-κB, AP-1, and the PI3K/Akt/FoxO3A pathway.
Isorhapontigenin has been investigated for its anti-cancer effects in various cancer cell lines. Studies have shown its ability to induce cell cycle arrest, promote apoptosis, and inhibit cell migration and invasion.[6]
Table 2: Comparative Anti-cancer Activity
Compound
Cancer Cell Line
Key Findings
Reference
Isorhapontigenin
Non-small-cell lung cancer
Inhibits cell growth, angiogenesis, migration, and invasion through NEDD9 signaling. Downregulates c-Myc and Cyclin D1.
Induces G0/G1 phase arrest and promotes apoptosis.
Isorhapontin
Not available
No direct studies on anti-cancer activity were found.
Experimental Workflow: Assessing Anti-cancer Effects of Isorhapontigenin
Caption: Workflow for evaluating anti-cancer activity.
Metabolic Effects and Bioavailability
One of the key advantages of isorhapontigenin over resveratrol is its superior pharmacokinetic profile.[1] Studies in rats have shown that isorhapontigenin is rapidly absorbed after oral administration, with a bioavailability approximately 50% higher than that of resveratrol.[1][2] While there is a lack of direct pharmacokinetic studies on isorhapontin, it is plausible that the glucose moiety affects its absorption and metabolism, potentially serving as a carrier for the release of isorhapontigenin.
Table 3: Comparative Bioavailability
Compound
Animal Model
Key Findings
Reference
Isorhapontigenin
Sprague-Dawley rats
Rapidly absorbed with oral bioavailability approximately 50% higher than resveratrol. Cmax/Dose and AUC/Dose were two to three folds greater than resveratrol.
Limited research exists on the bioactivity of isorhapontin. Some studies have indicated its potential as an antifungal agent, inhibiting the activity of certain fungal enzymes.[8][9]
Conclusion
The available scientific literature paints a clear picture of isorhapontigenin as a promising bioactive compound with well-documented anti-inflammatory, anti-cancer, and metabolic benefits, along with a favorable pharmacokinetic profile. In contrast, isorhapontin remains largely uninvestigated. The structural relationship between the two compounds strongly suggests that isorhapontin's primary biological significance may be as a prodrug that is converted to the more active isorhapontigenin in vivo.
Future research should focus on the metabolism and absorption of isorhapontin to confirm this hypothesis and to directly compare its bioactivity with that of isorhapontigenin. Such studies would provide a more complete understanding of the therapeutic potential of these related stilbenoids. For researchers and drug development professionals, isorhapontigenin currently represents the more immediate and evidence-backed candidate for further investigation.
Experimental Protocols
Anti-inflammatory Assay (as described for Isorhapontigenin):
Cell Culture: Primary human airway epithelial cells or A549 epithelial cells are cultured under standard conditions.
Treatment: Cells are pre-incubated with varying concentrations of isorhapontigenin or a vehicle control for a specified period (e.g., 1 hour).
Stimulation: Cells are then stimulated with an inflammatory agent such as interleukin-1β (IL-1β) in the presence or absence of cigarette smoke extract.
Cytokine Measurement: After incubation, the cell culture supernatant is collected, and the levels of inflammatory cytokines like IL-6 and CXCL8 are measured using an enzyme-linked immunosorbent assay (ELISA).
Western Blot Analysis: Cell lysates are prepared to analyze the activation of key inflammatory signaling proteins (e.g., NF-κB, AP-1, Akt, FoxO3A) by Western blotting using specific antibodies.[5]
Anti-cancer Cell Growth Assay (as described for Isorhapontigenin):
Cell Culture: Non-small-cell lung cancer (NSCLC) cells are seeded in 96-well plates and allowed to adhere overnight.
Treatment: Cells are treated with various concentrations of isorhapontigenin or a vehicle control for different time points (e.g., 24, 48, 72 hours).
MTT Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to the control.[6]
Pharmacokinetic Study (as described for Isorhapontigenin):
Animal Model: Male Sprague-Dawley rats are used.
Administration: Isorhapontigenin is administered either intravenously (i.v.) or orally (p.o.) at a specific dose.
Blood Sampling: Blood samples are collected at predetermined time points after administration.
Plasma Analysis: Plasma is separated by centrifugation, and the concentration of isorhapontigenin is determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Pharmacokinetic Parameters: Key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and oral bioavailability (F), are calculated.[1]
Isorhapontin: A Potent Antioxidant for In Vitro Applications
A Comparative Guide to the Antioxidant Activity of Isorhapontin For researchers and professionals in drug development, identifying potent antioxidant compounds is a critical step in the creation of novel therapeutics for...
Author: BenchChem Technical Support Team. Date: November 2025
A Comparative Guide to the Antioxidant Activity of Isorhapontin
For researchers and professionals in drug development, identifying potent antioxidant compounds is a critical step in the creation of novel therapeutics for a range of oxidative stress-related diseases. Isorhapontin, a naturally occurring stilbene derivative, has emerged as a promising candidate with significant antioxidant potential. This guide provides an objective comparison of Isorhapontin's in vitro antioxidant activity against other well-established antioxidants, supported by experimental data and detailed methodologies.
In Vitro Antioxidant Activity: A Head-to-Head Comparison
Isorhapontin has demonstrated potent antioxidant effects in various in vitro models. Its activity is often compared to standard antioxidants such as Vitamin E, Resveratrol (a structurally similar stilbene), Trolox (a water-soluble analog of Vitamin E), and Ascorbic Acid (Vitamin C).
One study highlighted that Isorhapontin (also known as Isorhapontigenin) exhibits significant antioxidant activity, proving to be much more potent than the classic antioxidant, Vitamin E. The effects of Isorhapontin at concentrations of 10⁻⁵ and 10⁻⁶ mol/L on malondialdehyde (MDA) formation and the decrease of reduced glutathione (GSH) were comparable to that of Vitamin E at a concentration of 10⁻⁴ mol/L[1].
While direct comparative studies providing IC50 values for Isorhapontin alongside other antioxidants in standardized assays like DPPH and ABTS are limited in the available literature, data for the structurally similar compound Resveratrol offers a valuable benchmark.
Note: IC50 values for Resveratrol and Ascorbic Acid in the ABTS assay are presented in µg/mL as reported in the source. Conversion to µM would require the molecular weight of the compounds.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed experimental protocols for common in vitro antioxidant assays are provided below.
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Protocol:
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
Sample Preparation: Dissolve Isorhapontin and comparative antioxidant compounds in a suitable solvent (e.g., methanol) to prepare a series of concentrations.
Reaction: Add 1 mL of the sample solution to 2 mL of the DPPH solution. A blank is prepared using 1 mL of the solvent instead of the sample.
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).
Principle: ABTS is oxidized to its radical cation, ABTS•+, by potassium persulfate. ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form, and the decrease in absorbance is measured.
Protocol:
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
Working Solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
Sample Preparation: Prepare a series of concentrations of Isorhapontin and comparative antioxidants in a suitable solvent.
Reaction: Add 10 µL of the sample solution to 1 mL of the ABTS•+ working solution.
Incubation: Incubate the mixture at room temperature for 6 minutes.
Measurement: Measure the absorbance at 734 nm.
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of compounds in a biologically relevant cell-based model.
Principle: The assay utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Antioxidants can suppress this oxidation, leading to a reduction in fluorescence.
Protocol:
Cell Culture: Plate cells (e.g., HepG2) in a 96-well plate and grow to confluence.
Loading with Probe: Wash the cells and incubate with DCFH-DA solution.
Treatment: Treat the cells with various concentrations of Isorhapontin or other antioxidants.
Induction of Oxidative Stress: Add a ROS generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
Calculation: The antioxidant activity is determined by calculating the area under the curve of fluorescence intensity versus time. The IC50 value is the concentration of the antioxidant that inhibits ROS production by 50%.
Signaling Pathways Involved in Isorhapontin's Antioxidant Action
Isorhapontigenin has been shown to exert its antioxidant effects through the modulation of specific cellular signaling pathways. One key pathway is the PKCε/Nrf2/HO-1 signaling pathway . Activation of this pathway by Isorhapontigenin leads to the upregulation of antioxidant enzymes, thereby protecting cells from oxidative damage.
A Comparative Analysis of Stilbenoids in Picea Species: A Guide for Researchers and Drug Development Professionals
An in-depth examination of the distribution, biosynthesis, and potential therapeutic signaling pathways of stilbenoids across various spruce species. Stilbenoids, a class of phenolic compounds, are gaining significant at...
Author: BenchChem Technical Support Team. Date: November 2025
An in-depth examination of the distribution, biosynthesis, and potential therapeutic signaling pathways of stilbenoids across various spruce species.
Stilbenoids, a class of phenolic compounds, are gaining significant attention in the scientific community for their diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. Within the plant kingdom, the genus Picea (spruce) stands out as a particularly rich source of these valuable phytochemicals. This guide provides a comparative analysis of stilbenoid content and composition across different Picea species, offering valuable insights for researchers, scientists, and professionals in drug development. The information is supported by experimental data and detailed methodologies to facilitate further investigation and application.
Stilbenoid Distribution Across Picea Species
The concentration and composition of stilbenoids can vary significantly among different Picea species and even within different tissues of the same tree. The bark is consistently identified as the most abundant source of stilbenoids, followed by the needles, while the wood contains only trace amounts. The primary stilbenoids found in Picea species are glucosides of resveratrol, piceatannol, and isorhapontigenin, namely piceid, astringin, and isorhapontin, respectively.
Below is a summary of the quantitative data on stilbenoid content in several Picea species.
Gradient Elution:
A typical gradient profile would be:
0-1.7 min: 10% B
1.7-3.4 min: 10-20% B
3.4-5.1 min: 20-30% B
5.1-6.8 min: 30% B
6.8-8.5 min: 30-35% B
8.5-11.9 min: 35-60% B
11.9-15.3 min: 60-100% B
15.3-17.0 min: 100% B
17.0-17.3 min: 100-10% B
Detection:
DAD: Monitor at wavelengths relevant for stilbenoids (e.g., 306 nm and 320 nm).
MS: Electrospray ionization (ESI) in negative mode. Scan a mass range of m/z 100-1200.
Quantification:
Prepare calibration curves for available stilbenoid standards (e.g., resveratrol, piceatannol, isorhapontin, astringin).
Quantify the stilbenoids in the extracts by comparing their peak areas to the calibration curves.
Visualizing Key Pathways
Stilbenoid Biosynthetic Pathway in Picea
Stilbenoids in Picea are synthesized via the phenylpropanoid pathway. The key enzyme, stilbene synthase (STS), catalyzes the condensation of a p-coumaroyl-CoA molecule with three molecules of malonyl-CoA to form resveratrol. This precursor is then subject to various modifications, including hydroxylation, glycosylation, and methylation, to produce the diverse array of stilbenoids found in these species.
Caption: General biosynthetic pathway of major stilbenoids in Picea species.
Experimental Workflow for Stilbenoid Analysis
The process of analyzing stilbenoids from Picea samples involves several key steps, from sample collection and preparation to instrumental analysis and data interpretation.
Caption: A typical experimental workflow for the extraction and analysis of stilbenoids from Picea.
Signaling Pathways Modulated by Stilbenoids
Stilbenoids from Picea and other plant sources have been shown to exert their biological effects by modulating various cellular signaling pathways. These pathways are often implicated in inflammation, cell survival, and apoptosis, making stilbenoids promising candidates for the development of new therapeutic agents.
Caption: Key signaling pathways modulated by stilbenoids, leading to anti-inflammatory and pro-apoptotic effects.
Conclusion
This comparative guide highlights the significant potential of Picea species as a natural source of bioactive stilbenoids. The data presented underscores the importance of selecting the appropriate species and tissue for maximizing the yield of these valuable compounds. The detailed experimental protocols and pathway diagrams serve as a foundation for further research into the therapeutic applications of Picea stilbenoids, paving the way for the development of novel pharmaceuticals and nutraceuticals. Further investigation into the stilbenoid profiles of less-studied Picea species and the precise molecular mechanisms of action of individual stilbenoids will continue to be a fruitful area of research.
Isorhapontin and Resveratrol: A Comparative Pharmacokinetic Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the pharmacokinetic profiles of isorhapontin and resveratrol, two structurally related stilbenoids with recog...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of isorhapontin and resveratrol, two structurally related stilbenoids with recognized therapeutic potential. While both compounds exhibit a range of biological activities, their efficacy is intrinsically linked to their absorption, distribution, metabolism, and excretion (ADME) profiles. This document summarizes key pharmacokinetic data from preclinical studies, details the experimental protocols used to obtain this data, and visualizes the metabolic pathways and experimental workflows.
The available research primarily focuses on the comparative pharmacokinetics of isorhapontigenin, the aglycone of isorhapontin, and resveratrol. The data strongly indicates that isorhapontigenin possesses a superior pharmacokinetic profile to resveratrol, exhibiting enhanced bioavailability and systemic exposure. It is widely understood that isorhapontin, a glucoside, is hydrolyzed to isorhapontigenin in vivo, a metabolic process mirrored by resveratrol's glycoside, piceid, which is converted to resveratrol.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of isorhapontigenin and resveratrol following oral and intravenous administration in rats. The data is compiled from studies that utilized similar experimental conditions to ensure a meaningful comparison.
Housing: Animals are typically housed in a controlled environment with regulated temperature, humidity, and light-dark cycles, and provided with standard chow and water ad libitum.
Drug Administration
Oral Administration: Test compounds are administered via oral gavage. For isorhapontigenin and resveratrol, doses of 100 µmol/kg or 200 µmol/kg have been used.[3]
Intravenous Administration: A single dose (e.g., 90 µmol/kg) is administered intravenously to determine absolute bioavailability and other pharmacokinetic parameters.[3]
Sample Collection
Blood Sampling: Blood samples are collected at predetermined time points post-administration from the jugular or tail vein into heparinized tubes.
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
Analytical Methodology
Sample Preparation: Plasma samples are typically prepared for analysis using protein precipitation with acetonitrile.
Quantification: The concentrations of isorhapontigenin, resveratrol, and their metabolites in plasma are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[2][3]
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), CL (clearance), Vd (volume of distribution), and F (oral bioavailability).[3]
Visualizing the Pathways and Processes
Comparative ADME Workflow
The following diagram illustrates the typical workflow for a comparative pharmacokinetic study of isorhapontin and resveratrol.
Caption: Workflow of a comparative pharmacokinetic study.
Metabolic Pathway of Isorhapontin and Resveratrol Glycosides
This diagram illustrates the metabolic conversion of isorhapontin and piceid (resveratrol glucoside) to their respective aglycones, isorhapontigenin and resveratrol.
Caption: In vivo conversion of glycosides to aglycones.
Signaling Pathways Modulated by Isorhapontigenin
Isorhapontigenin has been shown to modulate several key signaling pathways implicated in inflammation and cell survival.
Caption: Key signaling pathways affected by isorhapontigenin.
A Comparative Guide to Isorhapontin Extraction from Spruce Bark
For researchers and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. Isorhapontin, a stilbene glycoside found in spruce bark, has garnered interest for its pote...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. Isorhapontin, a stilbene glycoside found in spruce bark, has garnered interest for its potential therapeutic properties. This guide provides an objective comparison of various methods for extracting Isorhapontin and other bioactive compounds from spruce (Picea species) bark, supported by experimental data from several studies.
Comparison of Extraction Methodologies
The selection of an extraction method significantly impacts the yield, purity, and overall profile of the extracted compounds. Modern techniques often offer advantages in terms of efficiency and environmental friendliness over conventional methods. Below is a summary of key performance indicators for several common extraction techniques.
Table 1: Comparison of Extraction Yields and Bioactive Content
Note: Direct comparison of Isorhapontin yield is challenging as many studies report total phenolics or antioxidant activity. The study by Zlnay et al. (2021) provides a specific high yield for trans-isorhapontin using conventional solvent extraction. GAE = Gallic Acid Equivalents; QE = Quercetin Equivalents; dw = dry weight.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. The following sections outline the protocols for the key extraction techniques discussed.
Combine the spruce bark with the solvent (e.g., 70% ethanol) at a material-to-solvent ratio of 1:10.[1][4]
Set the ultrasonic bath to a frequency of 39 kHz and a power of 200 W.[1][4]
Maintain the extraction temperature at 54°C.[1][4]
Conduct the extraction for a duration of 60 minutes.[1][4]
Supercritical Fluid Extraction (SFE)
SFE uses a supercritical fluid, typically CO₂, as the solvent. The properties of the supercritical fluid can be tuned by changing pressure and temperature.
The optimal conditions are a liquid-to-solid ratio of 12.0 mL/g of dry bark, an extraction temperature of 100°C, and an extraction time of 13.4 minutes.[5]
Conventional Solvent Extraction
This traditional method involves soaking the plant material in a solvent.
Apparatus: Standard laboratory glassware.
Sample Preparation: Milled bark probes.
Procedure:
Extract the bark with 100% methanol or 96-100% ethanol.[7]
The optimal temperature for extraction is 60°C for 2 hours.[7]
Enzyme-Assisted Extraction (EAE)
EAE uses enzymes to break down the plant cell wall, facilitating the release of intracellular compounds. This method can also be used to hydrolyze glycosides to their aglycone forms.[8]
The spruce bark extract is treated with cellulase.[8]
Optimal conditions for hydrolysis are a pH of 5 and a duration of 6.28 hours.[8]
Visualizing Extraction Workflows
The following diagrams illustrate the general workflows for the discussed extraction methods.
Caption: General workflows for PLE, UAE, and SFE of spruce bark.
Isorhapontin Biosynthesis Pathway
Understanding the biosynthesis of Isorhapontin can provide context for its presence in spruce bark. The pathway involves several enzymatic steps starting from the general phenylpropanoid pathway.
Caption: Simplified biosynthesis pathway of Isorhapontin in spruce.
Conclusion
The choice of extraction method for Isorhapontin from spruce bark depends on the specific goals of the research or application.
For high yield of Isorhapontin , conventional solvent extraction with ethanol at 60°C appears to be very effective.[7]
For high total flavonoid content and high antioxidant activity , Pressurized Liquid Extraction (PLE) with ethanol is a strong candidate.[1][2]
For the highest total phenolic content , Ultrasound-Assisted Extraction (UAE) with 70% ethanol has shown excellent results.[1][2][4]
For "green" and environmentally friendly processes , Supercritical Fluid Extraction (SFE) and UAE are recommended.[9]
For obtaining the aglycone form (Isorhapontigenin) , Enzyme-Assisted Extraction can be employed for hydrolysis.[8]
Researchers should consider factors such as desired yield and purity, environmental impact, cost, and scalability when selecting an extraction method. The provided data and protocols offer a foundation for making an informed decision.
Isorhapontin Shows Promise in Cancer Cell Lines, A Comparative Look at Stilbene Efficacy
For Immediate Release [City, State] – [Date] – Isorhapontin, a naturally occurring stilbene compound, is demonstrating significant anticancer potential in preclinical studies, positioning it as a noteworthy candidate for...
Author: BenchChem Technical Support Team. Date: November 2025
For Immediate Release
[City, State] – [Date] – Isorhapontin, a naturally occurring stilbene compound, is demonstrating significant anticancer potential in preclinical studies, positioning it as a noteworthy candidate for further oncological research. A comprehensive review of its performance against other well-known stilbenes—resveratrol, pterostilbene, and piceatannol—reveals distinct mechanisms of action and varying degrees of efficacy across different cancer cell lines. This comparison guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with an objective overview of isorhapontin's standing within this promising class of compounds.
Stilbenes, a group of polyphenolic compounds found in various plants, have garnered considerable attention for their chemopreventive and therapeutic properties. Isorhapontigenin (the aglycone form of isorhapontin) has been shown to possess greater oral bioavailability compared to resveratrol, a characteristic that could enhance its clinical utility.[1][2] Experimental evidence indicates that isorhapontin and its aglycone exert their anticancer effects through the induction of apoptosis (programmed cell death) and cell cycle arrest, primarily at the G0/G1 phase, thereby inhibiting the proliferation of cancer cells.[3][4][5][6]
Comparative Anticancer Activity of Stilbenes
To provide a clear comparison of the cytotoxic effects of isorhapontin and other prominent stilbenes, the following tables summarize their half-maximal inhibitory concentrations (IC50) across various human cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions, such as incubation times and specific assay protocols.
Table 1: IC50 Values of Isorhapontigenin in Human Cancer Cell Lines
The anticancer activity of these stilbenes is attributed to their ability to modulate various signaling pathways involved in cell growth, survival, and metastasis.
Isorhapontigenin has been shown to induce apoptosis by down-regulating the X-linked inhibitor of apoptosis protein (XIAP), a key anti-apoptotic protein.[9][11] Furthermore, it can induce G0/G1 cell cycle arrest by downregulating cyclin D1 expression.[3][5][6]
Resveratrol is known to affect multiple stages of carcinogenesis and can induce apoptosis and cell cycle arrest in a variety of cancer cells.[7]
Pterostilbene often exhibits stronger anticancer activity than resveratrol, which is attributed to its higher lipophilicity and bioavailability. It effectively induces apoptosis and cell cycle arrest in several cancer models.
Piceatannol has demonstrated potent pro-apoptotic effects in various cancer cell lines, including leukemia and melanoma.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to evaluate the anticancer effects of stilbenes.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the stilbene compounds for a specified duration (e.g., 24, 48, or 72 hours).
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Treatment and Harvesting: Treat cells with the stilbene compounds, then harvest both adherent and floating cells.
Cell Washing: Wash the cells with cold phosphate-buffered saline (PBS).
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are quantified based on their fluorescence signals.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Cell Treatment and Fixation: Treat cells with the stilbene compounds, harvest them, and fix them in cold 70% ethanol.
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content. RNase A is included to prevent the staining of RNA.
Incubation: Incubate the cells in the dark.
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to generate a histogram of DNA content, which reveals the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate, allowing for the examination of changes in protein expression levels following treatment with stilbenes.
Protein Extraction: Lyse the treated and control cells to extract total protein.
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
Blocking: Block the membrane to prevent non-specific antibody binding.
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then detected on X-ray film or with a digital imager.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by stilbenes and a general experimental workflow for their evaluation.
Figure 1. General experimental workflow for evaluating the anticancer effects of stilbenes.
Figure 2. Simplified overview of apoptosis signaling pathways modulated by stilbenes.
Figure 3. Simplified diagram of the G1/S cell cycle checkpoint regulation by stilbenes.
Conclusion
Isorhapontin presents a compelling profile as an anticancer agent, with evidence suggesting potent activity against various cancer cell lines and favorable bioavailability. While direct comparative studies with resveratrol, pterostilbene, and piceatannol are still emerging, the existing data indicates that isorhapontin and other stilbenes hold significant promise for the development of novel cancer therapies. Further research is warranted to fully elucidate their comparative efficacy and to translate these preclinical findings into clinical applications.
A Head-to-Head Comparison of Isorhapontin and Piceatannol: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of Isorhapontin and its structural analog, Piceatannol. This document summarizes their biochemical p...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of Isorhapontin and its structural analog, Piceatannol. This document summarizes their biochemical properties, mechanisms of action, and therapeutic potential, supported by experimental data and detailed protocols.
Introduction
Isorhapontin and Piceatannol are both naturally occurring stilbenoids, a class of polyphenolic compounds known for their diverse biological activities. Piceatannol (trans-3,4,3',5'-tetrahydroxystilbene) is a hydroxylated analog of resveratrol and is found in various plants, including grapes, passion fruit, and white tea.[1] Isorhapontin is the glucoside of isorhapontigenin, which is a metabolite of piceatannol.[2][3] This guide provides a head-to-head comparison of their biological activities, focusing on their antioxidant, anti-inflammatory, and anticancer properties, and delves into their mechanisms of action at the molecular level.
Biochemical and Pharmacokinetic Profile
While structurally similar, the glycosylation of isorhapontigenin to form isorhapontin, and the metabolic relationship between piceatannol and isorhapontigenin, lead to differences in their bioavailability and subsequent biological effects. Isorhapontigenin has been noted to have greater oral bioavailability than resveratrol, a related stilbenoid.[4]
Comparative Biological Activity: Experimental Data
This section presents a comparative analysis of the biological activities of Isorhapontin (primarily through its aglycone, Isorhapontigenin) and Piceatannol, with quantitative data summarized for clarity.
Antioxidant Activity
Both Piceatannol and Isorhapontigenin are potent antioxidants. Theoretical studies based on density functional theory (DFT) have been conducted to compare their radical scavenging capabilities.
Table 1: Comparison of Antioxidant Properties (Theoretical Data)
Parameter
Piceatannol
Isorhapontigenin
Key Findings
Reference
Bond Dissociation Energy (O-H bond)
Lower BDE indicates higher antioxidant activity via H transfer.
Higher BDE compared to the most active site of Piceatannol.
The A4-hydroxyl group in both molecules is a key active site for radical scavenging. Introducing an adjacent -OH (as in Piceatannol) or -OCH3 (as in Isorhapontigenin) group enhances antioxidant activity. Piceatannol is suggested to be a more efficient scavenger of certain radicals.
A cellular study comparing 19 different stilbenoids reported that Isorhapontigenin exhibited mild antioxidant activity compared to Piceatannol in human monocytic THP-1 and human hepatoma HepG2 cell lines.[4]
Anti-inflammatory and Immunomodulatory Activity
Both compounds have demonstrated anti-inflammatory properties through the modulation of key signaling pathways.
Table 2: Comparison of Anti-inflammatory and Immunomodulatory Effects
Biological Effect
Piceatannol
Isorhapontigenin
Key Findings
Reference
SIRT1 Expression in THP-1 Monocytic Cells
Upregulates SIRT1 mRNA and protein expression.
Upregulates SIRT1 mRNA expression.
Both piceatannol and its metabolite, isorhapontigenin, contribute to the upregulation of SIRT1, a key regulator of inflammation and metabolism.
Both Piceatannol and Isorhapontigenin exert their biological effects by modulating several key signaling pathways.
SIRT1 Activation Pathway
Both Piceatannol and its metabolite Isorhapontigenin have been shown to upregulate the expression of Sirtuin 1 (SIRT1), a protein involved in cellular stress resistance, metabolism, and aging.[2][11]
SIRT1 activation by Piceatannol and Isorhapontigenin.
Nrf2-Mediated Antioxidant Response
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of cellular antioxidant defenses. Both compounds have been reported to activate this pathway.
Nrf2 antioxidant response pathway activation.
PI3K/Akt/mTOR and NF-κB Signaling in Cancer and Inflammation
The PI3K/Akt/mTOR and NF-κB signaling pathways are crucial in cell survival, proliferation, and inflammation, and are often dysregulated in cancer. Both Piceatannol and Isorhapontigenin have been shown to inhibit these pathways.
Inhibition of PI3K/Akt/mTOR and NF-κB pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
SIRT1 Expression Analysis in THP-1 Cells
Objective: To quantify the effect of Piceatannol and Isorhapontigenin on SIRT1 mRNA and protein expression.
Cell Culture:
Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 atmosphere.[16]
Treatment:
Cells are seeded and treated with various concentrations of Piceatannol or Isorhapontigenin for specified time periods (e.g., 15 hours for mRNA analysis, 24 hours for protein analysis).[11]
Quantitative Real-Time PCR (qPCR) for SIRT1 mRNA:
Total RNA is extracted from the treated cells using a suitable kit.
cDNA is synthesized from the extracted RNA.
qPCR is performed using primers specific for SIRT1 and a housekeeping gene (e.g., GAPDH) for normalization.
The relative expression of SIRT1 mRNA is calculated using the ΔΔCt method.[17]
Western Blot for SIRT1 Protein:
Total protein is extracted from treated cells using a lysis buffer.
Protein concentration is determined using a BCA protein assay kit.
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
The membrane is blocked and then incubated with a primary antibody against SIRT1, followed by a horseradish peroxidase-conjugated secondary antibody.
Protein bands are visualized using an enhanced chemiluminescence detection system, and band intensities are quantified and normalized to a loading control (e.g., β-actin).[18]
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effects of Isorhapontigenin and Piceatannol on cancer cells.
Procedure:
Cancer cells are seeded in 96-well plates at an optimal density and allowed to adhere overnight.
The cells are then treated with various concentrations of the test compounds (Isorhapontigenin or Piceatannol) for a specified duration (e.g., 72 hours).
Following treatment, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[19][20]
The plates are incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[21]
The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.[19][20]
The absorbance is measured at a wavelength of 570 nm using a microplate reader.[21]
Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.
Conclusion
Piceatannol and Isorhapontin (via its aglycone, Isorhapontigenin) are promising bioactive compounds with significant antioxidant, anti-inflammatory, and anticancer properties. While Piceatannol appears to exhibit stronger antioxidant activity in some cellular models, both compounds effectively modulate key signaling pathways, including SIRT1, Nrf2, PI3K/Akt, and NF-κB.
The available data suggest that both molecules warrant further investigation for their therapeutic potential. Direct, head-to-head comparative studies employing standardized experimental protocols are crucial to fully elucidate their relative potencies and therapeutic windows for various applications. This guide provides a foundational framework for researchers to design and interpret future studies on these intriguing stilbenoids.
A Comparative Guide: Cross-Validation of HPLC and UPLC Methods for Isorhapontin Analysis
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the quan...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the quantitative analysis of Isorhapontin, a stilbenoid glucoside with potential pharmacological applications. The following sections detail the experimental protocols, present a comparative summary of expected performance data, and illustrate the cross-validation workflow.
Introduction to Isorhapontin
Isorhapontin (C₂₁H₂₄O₉, Molar Mass: 420.41 g/mol ) is a naturally occurring stilbenoid found in various plant species.[1][2][3] It is the glucoside of isorhapontigenin.[1][4] As a polyphenol, its accurate quantification is crucial for research, quality control of herbal medicines, and pharmacokinetic studies.
Comparative Performance: HPLC vs. UPLC
The primary advantage of UPLC over conventional HPLC lies in its use of smaller particle size columns (typically <2 µm), which operate at higher pressures.[5][6] This results in significantly faster analysis times, improved resolution, and increased sensitivity.[5][7] A cross-validation study ensures that the analytical method chosen is robust, reliable, and fit for its intended purpose.
Data Presentation
The following table summarizes the expected quantitative data from a cross-validation of HPLC and UPLC methods for Isorhapontin analysis.
Instrumentation: A UPLC system with a binary solvent manager, sample manager, column heater, and a photodiode array (PDA) detector.[6][7]
Column: Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm particle size).
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
Flow Rate: 0.4 mL/min.
Column Temperature: 40 °C.
Detection Wavelength: 320 nm.
Injection Volume: 2 µL.
Standard Preparation: A stock solution of Isorhapontin (1 mg/mL) is prepared in methanol and serially diluted to create calibration standards.
Mandatory Visualization
Caption: Workflow for the cross-validation of HPLC and UPLC methods.
Conclusion
The cross-validation of HPLC and UPLC methods for the analysis of Isorhapontin demonstrates that while both techniques can provide accurate and precise results, UPLC offers significant advantages in terms of speed, sensitivity, and efficiency. The reduced analysis time and solvent consumption make UPLC a more cost-effective and environmentally friendly option for high-throughput analysis. The choice between HPLC and UPLC will ultimately depend on the specific requirements of the laboratory, including sample throughput, sensitivity needs, and available instrumentation.
In Vivo Validation of Isorhapontin's Anti-Inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the in vivo anti-inflammatory performance of Isorhapontin against established anti-inflammatory agents. The d...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory performance of Isorhapontin against established anti-inflammatory agents. The data presented is collated from various preclinical studies to aid in the evaluation of Isorhapontin as a potential therapeutic candidate.
Comparative Performance Data
The following tables summarize the quantitative data from in vivo studies, comparing the efficacy of Isorhapontin with other anti-inflammatory drugs in various animal models.
Table 1: Comparison of Isorhapontin with Methotrexate and Dexamethasone in a Collagen-Induced Arthritis (CIA) Mouse Model
Treatment Group
Dosage
Outcome Measures
Results
Reference
Isorhapontin (ISO)
Not specified in abstract
Proliferation, migration, and invasion of RA FLS
No significant difference in efficacy compared to Methotrexate and Dexamethasone.[1]
Note: Direct comparative in vivo studies of Isorhapontin against Indomethacin and Celecoxib were not identified in the current literature search. The following table presents data on the performance of these drugs in a common inflammatory model, but it should be noted that these results are not from head-to-head comparative studies with Isorhapontin and experimental conditions may vary.
Table 3: Performance of Indomethacin in a Carrageenan-Induced Paw Edema Rat Model
This model is a widely used preclinical model for rheumatoid arthritis.
Induction: DBA/1 mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster injection is typically given 21 days after the primary immunization.
Treatment: Following the onset of arthritis, mice are treated with Isorhapontin, methotrexate, dexamethasone, or a vehicle control. The administration route and frequency vary between studies.
Assessment: The severity of arthritis is evaluated using a clinical scoring system based on paw swelling and erythema. Histopathological analysis of the joints is performed to assess synovial inflammation, pannus formation, and cartilage/bone erosion.[1][4]
2. Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice
This model mimics the inflammatory response seen in sepsis-induced lung injury.
Induction: ALI is induced in mice by intraperitoneal or intranasal administration of LPS.[2][5]
Treatment: Isorhapontin or a vehicle control is administered to the mice, often prior to or shortly after the LPS challenge.
Assessment: Lung injury is evaluated by histological examination of lung tissue for edema, inflammatory cell infiltration, and alveolar damage. The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), iNOS, and COX-2 are measured in bronchoalveolar lavage fluid (BALF) and lung tissue homogenates. Oxidative stress markers, such as reactive oxygen species (ROS), are also assessed.[2][6]
3. Carrageenan-Induced Paw Edema in Rats
This is a classic and highly reproducible model of acute inflammation.
Induction: A subcutaneous injection of carrageenan solution is administered into the plantar surface of the rat's hind paw.
Treatment: Test compounds (e.g., Isorhapontin, indomethacin) or a vehicle are typically administered orally or intraperitoneally before the carrageenan injection.
Assessment: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer. The percentage of edema inhibition by the test compound is calculated by comparing it with the vehicle-treated group.[3][7]
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the key signaling pathways involved in the anti-inflammatory action of Isorhapontin and a typical experimental workflow for its in vivo validation.
A Comparative Analysis of Isorhapontin's Neuroprotective Effects for Researchers and Drug Development Professionals
Isorhapontin, a stilbene derivative, has emerged as a promising candidate in the field of neuroprotection. This guide provides a comparative analysis of its neuroprotective efficacy against other well-known neuroprotecti...
Author: BenchChem Technical Support Team. Date: November 2025
Isorhapontin, a stilbene derivative, has emerged as a promising candidate in the field of neuroprotection. This guide provides a comparative analysis of its neuroprotective efficacy against other well-known neuroprotective agents, including resveratrol, piceatannol, quercetin, and curcumin. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data, detailed protocols, and signaling pathway visualizations.
Quantitative Comparison of Neuroprotective Efficacy
The following tables summarize the available quantitative data on the neuroprotective effects of isorhapontin and its alternatives. It is important to note that the experimental conditions, such as cell lines, neurotoxins, and treatment durations, vary across studies. Therefore, direct comparisons of potency should be made with caution.
Table 1: Comparative Inhibition of Acetylcholinesterase (AChE) and Amyloid-β (Aβ) Aggregation
Note: A lower IC50 value indicates greater potency.
Table 2: Comparative Neuroprotective Effects Against Various Neurotoxic Insults
Compound
Neurotoxic Agent
Cell Line
Key Findings
Reference
Isorhapontigenin
Oxygen-Glucose Deprivation/Reperfusion (OGD/R)
Primary Cortical Neurons
Significantly increased cell viability.
Resveratrol
Amyloid-β (Aβ)
SH-SY5Y
Restored insulin sensitivity with an IC50 of 54 pM.
Piceatannol
Amyloid-β (Aβ)
PC12
Exerted stronger protective effects than resveratrol.
Quercetin
Amyloid-β (Aβ)
SH-SY5Y
Increased cell viability by up to 54.14% at 150 µM.
Curcumin
Amyloid-β (Aβ)
-
Exhibited anti-amyloidogenic activities with an IC50 of <5 µg/mL.
Key Signaling Pathways in Neuroprotection
The neuroprotective effects of isorhapontin and the compared compounds are mediated through various signaling pathways. Understanding these pathways is crucial for target identification and drug development.
Isorhapontin's Neuroprotective Signaling Pathway
Isorhapontigenin (ISO) primarily exerts its neuroprotective effects through the activation of the Protein Kinase C epsilon (PKCε)/Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. This pathway plays a critical role in the cellular antioxidant defense system.
Caption: Isorhapontin activates the PKCε/Nrf2/HO-1 pathway for neuroprotection.
Comparative Neuroprotective Signaling Pathways
Resveratrol, piceatannol, quercetin, and curcumin also modulate various signaling pathways to confer neuroprotection, often involving antioxidant and anti-inflammatory responses.
A Comparative Guide to the Metabolic Effects of Isorhapontin, Oxyresveratrol, and Pterostilbene
For Researchers, Scientists, and Drug Development Professionals Introduction Stilbenoids, a class of natural polyphenols, have garnered significant attention for their potential therapeutic applications in metabolic dise...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stilbenoids, a class of natural polyphenols, have garnered significant attention for their potential therapeutic applications in metabolic diseases. Among them, isorhapontin, oxyresveratrol, and pterostilbene have emerged as promising candidates due to their diverse biological activities. This guide provides an objective comparison of the metabolic effects of these three compounds, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.
Comparative Analysis of Metabolic Effects
A key study by Dai et al. (2024) provides a direct comparison of the in vivo metabolic effects of isorhapontin, oxyresveratrol, and pterostilbene in Sprague-Dawley rats. The findings from this and other relevant studies are summarized below.[1][2]
In Vivo Metabolic Effects in Sprague-Dawley Rats
The following table summarizes the key findings from a two-week oral administration study in Sprague-Dawley rats (100 µmol/kg/day).
The metabolic effects of these stilbenoids are mediated through the modulation of several key signaling pathways.
Pterostilbene: AMPK and Nrf2 Activation
Pterostilbene has been shown to activate the AMP-activated protein kinase (AMPK) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways. AMPK activation plays a crucial role in regulating cellular energy homeostasis, leading to decreased lipogenesis and cell-cycle progression.[6] The activation of the Nrf2 antioxidant response element (ARE) pathway enhances the expression of antioxidant enzymes, thereby protecting cells from oxidative stress.
Pterostilbene signaling pathways.
Oxyresveratrol: NF-κB Inhibition
Oxyresveratrol exerts its anti-inflammatory effects primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. By preventing the phosphorylation and subsequent degradation of IκBα, oxyresveratrol inhibits the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[3][5]
Oxyresveratrol signaling pathway.
Isorhapontigenin: PI3K/Akt Pathway
While less extensively studied in direct comparison, evidence suggests that isorhapontigenin may exert its effects through the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival.
Isorhapontigenin signaling pathway.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are outlines of key experimental procedures based on the available literature.
Acclimatization: Animals are housed under standard conditions (12-h light/dark cycle, controlled temperature and humidity) with free access to standard chow and water for at least one week prior to the experiment.[7][8][9]
Treatment: Rats are randomly divided into groups and administered isorhapontin, oxyresveratrol, or pterostilbene (e.g., 100 µmol/kg/day) or vehicle control via oral gavage for a specified period (e.g., two weeks).[1][2][10]
Sample Collection: At the end of the treatment period, animals are fasted overnight, and blood samples are collected via cardiac puncture into heparinized tubes. Tissues (liver, heart, brain) are rapidly excised, rinsed with ice-cold saline, and snap-frozen in liquid nitrogen.[1][2]
Metabolomics Analysis (GC-MS/MS):
Sample Preparation: Plasma and tissue homogenates are subjected to metabolite extraction, typically using a methanol/water solution. The supernatant is then dried and derivatized to increase the volatility of the metabolites.
GC-MS/MS Analysis: Samples are analyzed using a gas chromatography-tandem mass spectrometry system. The specific parameters for the column, temperature program, and mass spectrometer settings are optimized for the detection and quantification of a wide range of metabolites.[1][2]
Data Analysis: The resulting data is processed to identify and quantify metabolites. Statistical analysis is then performed to identify significant differences in the metabolic profiles between the treatment groups.
Metabolomics experimental workflow.
In Vitro Western Blotting for Signaling Pathway Analysis
Cell Culture: Specific cell lines (e.g., H9c2 cardiomyocytes for AMPK, bEnd.3 brain endothelial cells for NF-κB) are cultured in appropriate media and conditions.
Treatment: Cells are treated with varying concentrations of the stilbenoid of interest for specific durations.
Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to obtain total protein extracts. For nuclear translocation studies, cytoplasmic and nuclear fractions are separated.[4]
Protein Quantification: The total protein concentration in each lysate is determined using a Bradford or BCA protein assay.
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-AMPK, AMPK, p-p65, p65, Nrf2).[11][12][13][14][15][16][17] Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Densitometry: The intensity of the protein bands is quantified using image analysis software, and the levels of phosphorylated proteins are normalized to the total protein levels.
In Vitro Glucose Uptake Assay
Cell Culture: L6 myotubes are cultured and differentiated in appropriate media.[18][19][20][21][22]
Treatment: Differentiated myotubes are serum-starved and then treated with the stilbenoid of interest or insulin (as a positive control).[18][19][20][21][22]
Glucose Uptake: Cells are incubated with a solution containing radiolabeled 2-deoxy-D-glucose (e.g., [3H]-2-deoxyglucose).[18][19][20][21][22]
Measurement: After incubation, the cells are washed to remove excess radiolabeled glucose, and the intracellular radioactivity is measured using a scintillation counter. Non-specific uptake is determined in the presence of an inhibitor like cytochalasin B.[18][19][20][21][22]
Data Analysis: Glucose uptake is calculated and normalized to the protein content of the cells.
Conclusion
Isorhapontin, oxyresveratrol, and pterostilbene all demonstrate significant and distinct metabolic effects. Pterostilbene appears to be a potent modulator of both glucose and lipid metabolism, primarily through the activation of the AMPK and Nrf2 pathways. Oxyresveratrol shows promise in improving glucose metabolism and exhibits strong anti-inflammatory effects by inhibiting NF-κB signaling. Isorhapontin also displays beneficial metabolic properties, including cholesterol-lowering and anti-inflammatory effects, potentially mediated by the PI3K/Akt pathway.
The comparative metabolomics data provides a valuable in vivo snapshot of their systemic effects, highlighting both shared and unique metabolic signatures. Further research is warranted to fully elucidate the therapeutic potential of these compounds and to translate these preclinical findings into clinical applications for metabolic diseases. The detailed experimental protocols provided in this guide serve as a foundation for future investigations in this promising area of research.
Isorhapontin's Impact on Key Cellular Signaling Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of Isorhapontin's effects on the PI3K/Akt, MAPK, and NF-κB signaling pathways. Due to the limited availability of...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Isorhapontin's effects on the PI3K/Akt, MAPK, and NF-κB signaling pathways. Due to the limited availability of direct experimental data on Isorhapontin, this document draws upon findings from studies on its close structural analogs, Isorhapontigenin and Isorhamnetin, and compares their actions with the well-researched stilbenoid, Resveratrol. This guide aims to offer a valuable resource for validating the potential therapeutic effects of Isorhapontin by examining its influence on critical cellular signaling cascades involved in inflammation, cell proliferation, and survival.
Comparative Analysis of Effects on Signaling Pathways
The following tables summarize the observed effects of Isorhapontin's analogs and Resveratrol on the PI3K/Akt, MAPK, and NF-κB signaling pathways. The data is compiled from various in vitro studies and presented to facilitate a comparative understanding.
Table 1: Effect on the PI3K/Akt Signaling Pathway
Compound
Key Proteins Analyzed
Observed Effect
Cell Line/Model
Reference
Isorhamnetin
p-PI3K, p-Akt, p-mTOR
Inhibition of phosphorylation
Androgen-independent prostate cancer cells (DU145 and PC3)
The following diagrams illustrate the key signaling pathways discussed in this guide and the points of intervention by Isorhapontin's analogs and Resveratrol.
Caption: PI3K/Akt signaling pathway and points of inhibition.
Caption: MAPK/ERK signaling pathway and points of inhibition.
A Comparative Docking Analysis of Isorhapontin and Resveratrol: Unveiling Binding Affinities and Molecular Interactions
A detailed in-silico examination of Isorhapontin and its well-known analogue, Resveratrol, reveals distinct binding affinities and interaction patterns with key protein targets implicated in a range of diseases. This gui...
Author: BenchChem Technical Support Team. Date: November 2025
A detailed in-silico examination of Isorhapontin and its well-known analogue, Resveratrol, reveals distinct binding affinities and interaction patterns with key protein targets implicated in a range of diseases. This guide provides a comparative overview of their molecular docking studies, presenting quantitative data, experimental methodologies, and visual representations of their interactions and associated signaling pathways.
Isorhapontigenin (also referred to as Isorhapontin), a methoxylated stilbenoid and an analogue of resveratrol, has garnered significant attention for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and cardioprotective effects.[1][2][3] Molecular docking studies, a computational method used to predict the binding orientation and affinity of a ligand to a target protein, have been instrumental in elucidating the molecular mechanisms underlying these activities.[4][5] This guide offers a comparative analysis of the in-silico docking performance of Isorhapontin against its extensively studied counterpart, Resveratrol.
Comparative Binding Affinity Data
Molecular docking simulations provide quantitative estimations of binding affinity, often expressed as a docking score or binding energy (in kcal/mol), where a more negative value indicates a stronger interaction. The following table summarizes the comparative binding affinities of Isorhapontin and Resveratrol with various protein targets as reported in the scientific literature.
Note: A direct, comprehensive comparative study with a full range of shared targets and standardized docking parameters for both compounds is limited in the available literature. The data presented is a synthesis from multiple sources.
Experimental Protocols for Molecular Docking
The following outlines a generalized methodology for performing molecular docking studies with natural compounds like Isorhapontin and Resveratrol, based on common practices reported in the literature.[5][10][11][12][13]
1. Preparation of the Receptor (Protein):
The three-dimensional crystal structure of the target protein is obtained from a protein database such as the Protein Data Bank (PDB).[12]
Water molecules, co-crystallized ligands, and any non-essential ions are typically removed from the protein structure.[13]
Hydrogen atoms are added to the protein, and charges are assigned.
The structure is then energy minimized to relieve any steric clashes.
2. Preparation of the Ligands (Isorhapontin and Resveratrol):
The 2D or 3D structures of Isorhapontin and Resveratrol are obtained from chemical databases like PubChem.[12]
The ligands are converted to a 3D format and their energy is minimized using a suitable force field (e.g., MMFF94).[12]
Appropriate protonation states are assigned for physiological pH.
3. Molecular Docking Simulation:
A docking software, such as AutoDock Vina, PyRx, or Glide, is used to perform the simulation.[5][10][11]
A "grid box" is defined around the active site of the protein to specify the search space for the ligand binding.[5]
The docking algorithm then explores various conformations and orientations of the ligand within the defined active site.
The software calculates the binding affinity for each pose, and the results are ranked.
4. Analysis of Docking Results:
The pose with the best (most negative) binding affinity is selected for further analysis.
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio.[11]
Visualizing Molecular Docking and Signaling Pathways
Workflow of a Typical Molecular Docking Study
The following diagram illustrates the general workflow for a comparative molecular docking study.
Unlocking Potent Anti-Cancer Synergies: A Comparative Guide to Isorhapontin Combination Therapies
For Immediate Release Shanghai, China – November 10, 2025 – A growing body of preclinical evidence reveals the significant potential of Isorhapontin and its analogs, such as Isorhamnetin and Isorhapontigenin, to enhance...
Author: BenchChem Technical Support Team. Date: November 2025
For Immediate Release
Shanghai, China – November 10, 2025 – A growing body of preclinical evidence reveals the significant potential of Isorhapontin and its analogs, such as Isorhamnetin and Isorhapontigenin, to enhance the efficacy of conventional chemotherapy agents. This guide provides a comprehensive comparison of the synergistic effects of Isorhapontin and its derivatives when combined with other compounds, offering valuable insights for researchers, scientists, and drug development professionals. The data presented herein summarizes key findings from in vitro studies, detailing the enhanced anti-cancer activity and the underlying molecular mechanisms of these promising combination therapies.
Isorhapontin and Platinum-Based Chemotherapies in Non-Small Cell Lung Carcinoma
Studies on non-small cell lung carcinoma (NSCLC) A549 cells have demonstrated that Isorhamnetin, a close analog of Isorhapontin, synergistically enhances the cytotoxic effects of the platinum-based drugs cisplatin and carboplatin. The combination leads to a more pronounced inhibition of cancer cell growth and a significant increase in apoptosis compared to single-agent treatments.[1][2]
Table 1: Synergistic Effects of Isorhamnetin with Cisplatin and Carboplatin on A549 NSCLC Cells
The synergistic effect is attributed to the induction of a mitotic block, leading to G2/M phase cell cycle arrest.[2][3] Furthermore, the combination therapy triggers microtubule distortion and depolymerization, disrupts the mitochondrial membrane potential, and activates the intrinsic apoptosis pathway through the activation of caspases 3 and 9.[1][2]
Isorhapontigenin in Combination with Doxorubicin and Melphalan in Breast Cancer
In the context of breast cancer, Isorhapontigenin, another analog of Isorhapontin, has shown remarkable synergistic activity with the chemotherapeutic agents doxorubicin and melphalan in MCF-7 breast cancer cells. The combination of Isorhapontigenin with these drugs leads to a significant reduction in the required concentration of the chemotherapeutic agent to achieve a cytotoxic effect.
Table 2: Synergistic Effects of Isorhapontigenin with Doxorubicin and Melphalan on MCF-7 Breast Cancer Cells
Compound
IC50 (Alone)
IC50 (in Combination with Isorhapontigenin)
Fold Reduction
Doxorubicin
2.63 µM
Not explicitly stated, but combination showed synergistic effect
2.0-fold reduction in DOX concentration for synergistic effect[4]
Melphalan
46.53 µM
Not explicitly stated, but combination showed synergistic effect
1.7-fold reduction in MEL concentration for synergistic effect[4]
IC50 values are for a 48-hour treatment period.[4]
The synergistic mechanism involves the induction of apoptosis, as evidenced by an increase in the sub-G0/G1 cell population and alterations in the mitochondrial membrane potential.[4] The combination of Isorhapontigenin and doxorubicin was also found to increase the production of reactive oxygen species (ROS), contributing to cancer cell death.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Cell Seeding: Plate cells (e.g., A549 or MCF-7) in a 96-well plate at a density of 1×10⁵ cells per well and incubate overnight to allow for cell attachment.[2]
Treatment: Treat the cells with varying concentrations of Isorhapontin/analog, the chemotherapeutic agent, or the combination of both for the desired time period (e.g., 24 or 48 hours).
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 N HCl in isopropanol) to each well to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method is used to determine the distribution of cells in different phases of the cell cycle.
Cell Preparation: Treat cells with the compounds of interest for the specified duration. Harvest the cells by trypsinization and wash with PBS.
Fixation: Fix the cells in cold 70% ethanol and store at 4°C for at least 2 hours.[5]
Staining: Centrifuge the fixed cells and resuspend the pellet in a staining buffer containing propidium iodide (PI) and RNase A. Incubate in the dark for 1 hour.[2]
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assessment (Caspase Activity Assay)
This assay measures the activity of caspases, which are key mediators of apoptosis.
Cell Lysis: Treat cells as required, then lyse the cells to release the cellular contents, including caspases.
Substrate Addition: Add a fluorogenic caspase substrate (e.g., for caspase-3 or caspase-9) to the cell lysate.
Incubation: Incubate the mixture to allow the active caspases to cleave the substrate.
Fluorescence Measurement: Measure the fluorescence using a fluorometer. The intensity of the fluorescence is proportional to the caspase activity.
Visualizing the Mechanisms of Synergy
The following diagrams illustrate the key signaling pathways and experimental workflows involved in the synergistic anti-cancer effects of Isorhapontin and its analogs.
Caption: Workflow for assessing cell viability using the MTT assay.
Caption: Synergistic mechanism of Isorhamnetin and Cisplatin in NSCLC.
Caption: Synergistic mechanism of Isorhapontigenin and Doxorubicin.
This guide underscores the potential of Isorhapontin and its analogs as valuable components of combination cancer therapy. The synergistic interactions observed in these preclinical studies warrant further investigation to translate these promising findings into clinical applications, potentially leading to more effective and less toxic cancer treatments.